RXFP1 receptor agonist-6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C38H32F5N3O7 |
|---|---|
分子量 |
737.7 g/mol |
IUPAC名 |
(2S)-2-[4-fluoro-3-[3-[[(1S,5R,6S,7R)-7-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-6-bicyclo[3.2.0]heptanyl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(phenylcarbamoyloxy)acetic acid |
InChI |
InChI=1S/C38H32F5N3O7/c1-52-30-15-11-19(25-17-20(10-13-28(25)39)33(36(49)50)53-37(51)45-21-6-3-2-4-7-21)16-26(30)34(47)46-32-24-9-5-8-23(24)31(32)35(48)44-22-12-14-29(40)27(18-22)38(41,42)43/h2-4,6-7,10-18,23-24,31-33H,5,8-9H2,1H3,(H,44,48)(H,45,51)(H,46,47)(H,49,50)/t23-,24+,31+,32-,33-/m0/s1 |
InChIキー |
AEMHQINEOUHGTE-YLMCUGEHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[C@@H](C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)N[C@H]4[C@@H]5CCC[C@@H]5[C@H]4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)NC4C5CCCC5C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of RXFP1 Receptor Agonist-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a member of the leucine-rich repeat-containing G protein-coupled receptor (LGR) family, has emerged as a significant therapeutic target for a range of conditions, including heart failure, fibrosis, and inflammatory diseases.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin-2, triggers a complex network of intracellular signaling pathways, leading to diverse physiological responses such as vasodilation, anti-inflammatory effects, and extracellular matrix remodeling.[1][2] This guide provides a detailed examination of the mechanism of action of a specific synthetic agonist, RXFP1 receptor agonist-6, within the broader context of RXFP1 signaling. By synthesizing current research, this document aims to provide a comprehensive resource for professionals engaged in the research and development of novel RXFP1-targeting therapeutics.
Core Mechanism of RXFP1 Activation
RXFP1 is a class A G protein-coupled receptor (GPCR) characterized by a large extracellular domain (ECD) that includes a low-density lipoprotein receptor class A (LDLa) module and leucine-rich repeats (LRRs).[1][3] The binding of agonists to the LRRs is a primary step in receptor activation. However, the LDLa module is essential for the subsequent conformational changes that lead to the activation of intracellular signaling pathways.[1] A unique feature of RXFP1 is its mechanism of autoinhibition, where in the absence of an agonist, the receptor is held in an inactive state.[1] Agonist binding is thought to release this autoinhibition, allowing the receptor to couple with and activate heterotrimeric G proteins.
Signaling Pathways Activated by RXFP1 Agonists
RXFP1 activation initiates a cascade of intracellular events through its coupling to multiple G protein subtypes, primarily Gs and Gi/o. This dual coupling allows for a complex and nuanced cellular response to agonist stimulation.
Gs-cAMP Pathway
The most well-characterized signaling pathway for RXFP1 is its coupling to the stimulatory G protein, Gs.[4] Upon agonist binding, the activated Gs alpha subunit stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][4] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets to mediate cellular responses.
This compound has been demonstrated to be a potent activator of this pathway. In HEK293 cells stably expressing human RXFP1, This compound stimulates cAMP production with an EC50 value of 12 nM .[5][6] This indicates a high potency in activating the canonical Gs-cAMP signaling cascade.
Gi/o-PI3K-Akt Pathway
In addition to Gs, RXFP1 can also couple to inhibitory G proteins of the Gi/o family.[4][7] This interaction can lead to two distinct downstream effects. The Gi alpha subunit can inhibit adenylyl cyclase, thereby dampening the cAMP response.[7] More significantly, the Gβγ subunits released upon Gi/o activation can stimulate Phosphoinositide 3-kinase (PI3K).[7][8] Activation of PI3K leads to the phosphorylation of Akt (also known as Protein Kinase B), a key node in signaling pathways that regulate cell survival, proliferation, and metabolism.[2] Studies with the natural ligand relaxin-2 have shown that this Gi-PI3K pathway is crucial for some of the vasodilatory effects of RXFP1 activation.[7]
MAPK/ERK Pathway
Another important signaling cascade activated by RXFP1 is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) branch. The activation of ERK1/2 can be initiated through both G protein-dependent and independent mechanisms and plays a critical role in regulating gene expression related to cell growth, differentiation, and survival.
Biased Agonism at the RXFP1 Receptor
The concept of biased agonism, where an agonist preferentially activates one signaling pathway over another, is particularly relevant to RXFP1. The synthetic agonist B-7-33 (also referred to as B7-33) is a prime example of a biased RXFP1 agonist.[9] Unlike relaxin-2, which robustly activates both the cAMP and ERK pathways, B-7-33 demonstrates a preference for the pERK pathway with significantly weaker activation of cAMP signaling.[9] This functional selectivity highlights the potential to develop agonists with more targeted therapeutic effects and reduced side effects. The signaling profile of This compound in pathways other than cAMP stimulation has not been extensively reported in the available literature, presenting an area for future investigation to determine if it also exhibits biased agonism.
Quantitative Data Summary
| Agonist | Assay | Cell Line | Parameter | Value |
| This compound | cAMP Production | HEK293 (human RXFP1) | EC50 | 12 nM |
| Relaxin-2 | Competition Binding | HEK-293T (human RXFP1) | pKi | 8.96 ± 0.03 |
| B-7-33 | Competition Binding | HEK-293T (human RXFP1) | pKi | 5.54 ± 0.13 |
Experimental Protocols
cAMP Production Assay
This protocol is adapted from studies screening for RXFP1 agonists.
Objective: To quantify the production of intracellular cAMP in response to agonist stimulation.
Materials:
-
HEK293 cells stably expressing human RXFP1
-
Cell culture medium (e.g., DMEM)
-
Agonist of interest (e.g., this compound)
-
cAMP assay kit (e.g., HTRF cAMP assay kit)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)
-
Lysis buffer
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Cell Seeding: Seed HEK293-RXFP1 cells into multi-well plates at a density that allows for optimal growth and response. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Agonist Preparation: Prepare serial dilutions of the agonist in an appropriate assay buffer.
-
Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the PDE inhibitor to the cells to prevent cAMP degradation.
-
Add the different concentrations of the agonist to the wells. Include a vehicle control (buffer only) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the stimulation buffer and add lysis buffer to each well to release intracellular cAMP.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in each lysate sample. This typically involves the use of competitive immunoassays with fluorescent or luminescent readouts.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Western Blot
This is a general protocol for detecting the phosphorylation of ERK1/2.
Objective: To determine the level of ERK1/2 phosphorylation as a measure of MAPK pathway activation.
Materials:
-
Cells expressing RXFP1 (e.g., HEK293-RXFP1 or a cell line endogenously expressing the receptor)
-
Agonist of interest
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to a suitable confluency. Prior to stimulation, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the serum-starved cells with various concentrations of the agonist for a specific time course (e.g., 5, 10, 15, 30 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibody and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Signaling Pathway and Experimental Workflow Diagrams
Caption: RXFP1 Signaling Pathways.
Caption: cAMP Assay Workflow.
Caption: ERK Western Blot Workflow.
References
- 1. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 2. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on RXFP1 Receptor Agonist-6 and cAMP Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the relaxin family peptide receptor 1 (RXFP1) agonist, referred to as RXFP1 receptor agonist-6, and its role in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production. This document delves into the quantitative data available for this and other relevant RXFP1 agonists, details the experimental protocols for assessing cAMP accumulation, and visualizes the key signaling pathways and experimental workflows.
Introduction to RXFP1 and cAMP Signaling
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular regulation and fibrosis.[1] Activation of RXFP1 by its endogenous ligand, relaxin-2, initiates a complex signaling cascade that prominently features the production of the second messenger cAMP.[2] The modulation of intracellular cAMP levels through RXFP1 activation is a key area of interest for the development of therapeutics targeting conditions such as heart failure and fibrotic diseases.[3]
RXFP1 signaling is multifaceted, involving coupling to multiple G proteins. The primary pathway for cAMP production involves the stimulatory G protein, Gαs, which activates adenylyl cyclase to convert ATP into cAMP.[2] However, RXFP1 can also couple to inhibitory G proteins, such as Gαi3 and GαoB, which can modulate the cAMP response in a more complex manner, sometimes leading to a delayed or biphasic cAMP accumulation.[1][4]
Quantitative Data on RXFP1 Agonists and cAMP Production
The following tables summarize the available quantitative data for this compound and other key RXFP1 agonists, focusing on their potency (EC50) and efficacy (Emax) in stimulating cAMP production.
Table 1: Quantitative Data for this compound
| Agonist | Chemical Name | Cell Line | EC50 (cAMP Production) | Emax (cAMP Production) | Reference |
| This compound | Bicyclo[3.2.0]heptane bis(amide) | HEK293 cells stably expressing human RXFP1 | 12 nM | Not Reported | [5] |
Table 2: Comparative Quantitative Data for Other RXFP1 Agonists
| Agonist | Cell Line | EC50 (cAMP Production) | Emax (% of Forskolin Response) | Reference |
| H2 Relaxin | HEK-RXFP1 cells | pEC50: 10.30 ± 0.08 | 91.58 ± 1.84% (at 45 min) | |
| ML290 | HEK-RXFP1 cells | pEC50: 6.13 ± 0.06 | 85.22 ± 2.72% (at 45 min) | |
| Porcine Relaxin | HEK293-RXFP1 cells | 203 pM (384-well), 494 pM (1536-well) | Not Reported | [6] |
Experimental Protocols for cAMP Measurement
The following sections detail common methodologies for quantifying cAMP production upon RXFP1 activation.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a widely used competitive immunoassay for the detection of cAMP.[6]
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)[6]
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent like geneticin)[6]
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation[6]
-
RXFP1 agonist (e.g., this compound)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)[7]
-
384-well or 1536-well assay plates[6]
-
Plate reader capable of HTRF detection[7]
Procedure:
-
Cell Culture and Plating: Culture HEK293-RXFP1 cells under standard conditions (37°C, 5% CO2).[6] Seed the cells into the assay plates at a predetermined density (e.g., 2,000 cells/well for a 1536-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the RXFP1 agonist in an appropriate assay buffer.
-
Assay Initiation:
-
Add the PDE inhibitor (e.g., 1 µL of 400 µM Ro 20-1724 in PBS) to each well.
-
Add the RXFP1 agonist at various concentrations to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Data Acquisition: Read the plate using an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).[7]
-
Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and use a standard curve to determine the cAMP concentration. Plot the cAMP concentration against the agonist concentration to determine EC50 and Emax values.
Bioluminescence Resonance Energy Transfer (BRET) cAMP Assay
This real-time assay utilizes a genetically encoded biosensor to monitor cAMP dynamics in living cells.[4]
Materials:
-
HEK-RXFP1 cells
-
CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor construct[4]
-
Transfection reagent
-
Cell culture medium
-
RXFP1 agonist
-
Plate reader capable of BRET measurements[4]
Procedure:
-
Cell Transfection: Transiently or stably transfect HEK-RXFP1 cells with the CAMYEL biosensor.
-
Cell Plating: Seed the transfected cells into a white, clear-bottom 96-well plate.
-
Assay:
-
Replace the culture medium with a suitable assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h).
-
Measure the baseline BRET signal.
-
Add the RXFP1 agonist at various concentrations.
-
Monitor the change in BRET signal in real-time.[4]
-
-
Data Analysis: The change in the BRET ratio (acceptor emission / donor emission) is inversely proportional to the cAMP concentration. Plot the change in BRET ratio against the agonist concentration to determine kinetic and dose-response parameters.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in RXFP1 agonist-induced cAMP production.
Caption: RXFP1 signaling pathway leading to cAMP production.
Caption: Experimental workflow for an HTRF cAMP assay.
References
- 1. Identification of small-molecule agonists of human relaxin family receptor 1 (RXFP1) by using a homogenous cell-based cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Downstream Targets of RXFP1 Receptor Agonist-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling targets of Relaxin Family Peptide Receptor 1 (RXFP1) agonists, with a specific focus on the recently identified "RXFP1 receptor agonist-6". Due to the limited public data on this specific agonist, this guide will also leverage data from other well-characterized RXFP1 agonists, namely the small molecule ML290 and the recombinant human relaxin-2, serelaxin, to provide a broader understanding of the expected downstream effects and the methodologies to assess them.
Introduction to RXFP1 and its Agonists
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including vasodilation, anti-fibrosis, and anti-inflammation.[1] Its endogenous ligand is the peptide hormone relaxin-2. The therapeutic potential of activating RXFP1 has driven the development of synthetic agonists. "this compound" is a novel small molecule agonist identified in patent WO2023114824A1.[2]
Downstream Signaling Pathways of RXFP1
Activation of RXFP1 by an agonist initiates a cascade of intracellular signaling events. The primary pathways implicated are:
-
Cyclic Adenosine Monophosphate (cAMP) Pathway: RXFP1 couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[3]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and is activated by RXFP1 agonists.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: RXFP1 activation can lead to the phosphorylation of ERK1/2, though this can be cell-type dependent and subject to biased agonism.[4][5]
-
Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: RXFP1 activation can stimulate nitric oxide synthase (NOS), leading to increased NO production and subsequent cGMP accumulation, which plays a key role in vasodilation.[6][7]
Quantitative Data on Downstream Target Modulation
The following tables summarize the quantitative data available for "this compound" and other key RXFP1 agonists. This allows for a comparative view of their potency and efficacy on various downstream signaling events.
Table 1: In Vitro Activity of this compound
| Agonist | Assay | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Production | HEK293 (human RXFP1) | EC50 | 12 nM | [2] |
Table 2: In Vitro Activity of ML290 (Small Molecule Agonist)
| Agonist | Assay | Cell Line/Tissue | Parameter | Value/Effect | Reference |
| ML290 | cAMP Accumulation | HEK-RXFP1 | - | Potent Agonist | [4] |
| ML290 | cGMP Accumulation | Human Vascular Cells | Potency | 10x > cAMP | [4] |
| ML290 | p-p38MAPK | Human Vascular Cells | Potency | 10x > cAMP | [4] |
| ML290 | p-ERK1/2 | HEK-RXFP1 | - | No stimulation | [4] |
| ML290 | Inhibition of TGF-β1-induced Smad2/3 phosphorylation | Human Cardiac Fibroblasts | - | Effective | [4] |
| ML290 | Gene Expression (Anti-fibrotic) | Activated Hepatic Stellate Cells | - | Significant changes indicative of therapeutic action | [8] |
Table 3: Clinical and Preclinical Effects of Serelaxin (Recombinant Human Relaxin-2)
| Agonist | Endpoint | Model/Population | Effect | Reference |
| Serelaxin | Dyspnea Relief | Acute Heart Failure Patients | Significant Improvement | [9][10] |
| Serelaxin | Renal Blood Flow | Healthy and Heart Failure Patients | Increased | [9][11] |
| Serelaxin | Oxidative Stress Markers (e.g., uric acid, MDA) | Acute Heart Failure Patients & Porcine Model | Reduced | [9] |
| Serelaxin | Nitric Oxide Production | Experimental Models | Increased | [9] |
| Serelaxin | Systemic Vascular Resistance | Heart Failure Patients | Decreased | [12] |
| Serelaxin | Cardiac Output | Pregnant women | Increased | [12] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways activated by RXFP1 and a typical experimental workflow for characterizing a novel agonist.
Caption: RXFP1 Signaling Pathways.
Caption: Agonist Characterization Workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of RXFP1 agonists.
cAMP Accumulation Assay
This assay is fundamental for determining the potency of an RXFP1 agonist.
Principle: Agonist activation of RXFP1, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This change in cAMP concentration is then measured, typically using a competitive immunoassay format with fluorescence or luminescence detection.[13][14][15]
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human RXFP1 in appropriate media. Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Agonist Preparation: Prepare a serial dilution of "this compound" or other test compounds in an appropriate assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add the diluted agonist to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., a known RXFP1 agonist).
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Use a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) following the manufacturer's instructions.
-
Briefly, this typically involves adding detection reagents that include a labeled cAMP analog and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the cell lysate.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[14]
-
Western Blotting for Phosphorylated Kinases (p-Akt and p-ERK)
This method is used to assess the activation of the PI3K/Akt and MAPK/ERK signaling pathways.
Principle: Activation of these pathways involves the phosphorylation of key kinases, such as Akt and ERK. Western blotting uses specific antibodies to detect the phosphorylated forms of these proteins, providing a measure of pathway activation.[5]
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human cardiac fibroblasts, vascular endothelial cells) in multi-well plates.
-
Serum-starve the cells for several hours to reduce basal phosphorylation levels.
-
Treat the cells with the RXFP1 agonist at various concentrations and for different time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt or anti-p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the phosphorylated protein.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt or anti-total ERK) to normalize for loading differences.
-
Express the results as the ratio of phosphorylated protein to total protein.[16]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key mediator of vasodilation.
Principle: NO is an unstable molecule with a short half-life. Therefore, its production is typically quantified by measuring the accumulation of its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-), in the cell culture supernatant. The Griess assay is a colorimetric method that detects nitrite.[17]
Protocol:
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) in multi-well plates.
-
Replace the culture medium with a phenol (B47542) red-free medium to avoid interference with the colorimetric assay.
-
Treat the cells with the RXFP1 agonist for a specified time period.
-
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrate Reduction (Optional but Recommended): If you want to measure total NO production, convert the nitrate in the supernatant to nitrite using nitrate reductase.
-
Griess Reaction:
-
Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for a short period to allow for color development. The Griess reagent reacts with nitrite to form a pink-colored azo dye.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the samples at approximately 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve. Express the results as the amount of nitrite produced per well or normalized to cell number/protein content.
-
Conclusion
"this compound" is a potent activator of the cAMP pathway, a hallmark of RXFP1 agonism. Based on the extensive data from other RXFP1 agonists like ML290 and serelaxin, it is anticipated that "this compound" will modulate a range of downstream targets, leading to beneficial effects such as vasodilation, anti-fibrosis, and anti-inflammation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel RXFP1 agonists, facilitating their development as potential therapeutics for cardiovascular and fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RXFP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relaxin inhibits renal myofibroblast differentiation via RXFP1, the nitric oxide pathway, and Smad2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serelaxin for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serelaxin, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serelaxin in clinical development: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2013165606A1 - Modulators of the relaxin receptor 1 - Google Patents [patents.google.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Role of RXFP1 Agonist-6 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relaxin family peptide receptor 1 (RXFP1) has emerged as a significant therapeutic target in cardiovascular disease. Activation of RXFP1 by its endogenous ligand, relaxin-2, elicits a range of beneficial cardiovascular effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity. These pleiotropic actions have driven the development of novel RXFP1 agonists for conditions such as heart failure. This technical guide provides an in-depth overview of a promising investigational RXFP1 agonist, referred to here as RXFP1 agonist-6, summarizing key preclinical and clinical findings, outlining experimental methodologies, and illustrating the underlying signaling pathways.
Core Signaling Pathways of RXFP1 Activation
Activation of RXFP1 initiates a complex network of intracellular signaling cascades that are cell-type dependent. The two primary pathways implicated in the cardiovascular effects of RXFP1 agonists are the Gs-protein coupled adenylyl cyclase pathway and the Gi-protein coupled phosphoinositide 3-kinase pathway.
RXFP1-Gs-cAMP Signaling Pathway
Activation of RXFP1 can lead to the coupling of the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as vasodilation and anti-inflammatory effects.
References
The Discovery and Development of RXFP1 Receptor Agonist-6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of a novel small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), designated as RXFP1 receptor agonist-6. This compound, identified as "Example 7" in patent WO2023114824A1, represents a significant advancement in the pursuit of orally available therapeutics targeting the relaxin signaling pathway for the potential treatment of cardiovascular and fibrotic diseases.[1]
Introduction to RXFP1 and Therapeutic Potential
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that is the cognate receptor for the peptide hormone relaxin.[2][3] Activation of RXFP1 initiates a cascade of intracellular signaling events with pleiotropic effects, including vasodilation, anti-inflammatory responses, and potent anti-fibrotic activity.[3] These physiological actions underscore the therapeutic potential of RXFP1 agonists in a range of conditions, most notably acute heart failure, chronic kidney disease, and various fibrotic disorders. The development of small-molecule agonists offers the promise of overcoming the limitations of native relaxin, such as its short half-life and the need for parenteral administration.
Discovery of this compound
This compound emerged from a drug discovery campaign aimed at identifying potent and selective small-molecule agonists for RXFP1. The general workflow for such a campaign is outlined below.
Compound Profile: this compound
| Property | Value | Reference |
| Compound Name | This compound (Example 7) | [1] |
| Patent | WO2023114824A1 | [1] |
| CAS Number | 2941346-85-4 | [1] |
| Molecular Formula | C38H32F5N3O7 | [1] |
| Molecular Weight | 737.67 g/mol | [1] |
| EC50 (cAMP) | 12 nM | [1] |
Signaling Pathway of RXFP1
Activation of RXFP1 by an agonist like this compound leads to the coupling of multiple G proteins and the initiation of several downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Other significant pathways include the activation of phosphoinositide 3-kinase (PI3K), extracellular signal-regulated kinase (ERK), and nitric oxide synthase (NOS).
Experimental Protocols
The following are representative experimental protocols that would be employed in the characterization of an RXFP1 agonist like this compound, based on standard methodologies in the field.
Cell Culture and Stable Cell Line Generation
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Transfection: HEK293 cells are transfected with a mammalian expression vector containing the full-length human RXFP1 cDNA.
-
Selection: Stably transfected cells are selected using an appropriate antibiotic (e.g., G418) resistance marker present on the expression vector.
-
Validation: Expression of functional RXFP1 is confirmed by radioligand binding assays or by functional response to native relaxin.
In Vitro Functional Assay: cAMP Accumulation
This assay is a primary method for quantifying the agonist activity of compounds targeting Gαs-coupled receptors like RXFP1.
-
Cell Plating: HEK293 cells stably expressing human RXFP1 are seeded into 384-well plates and cultured overnight.
-
Compound Treatment: The culture medium is removed, and cells are incubated with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The fluorescence signal is converted to cAMP concentration, and the data are fitted to a four-parameter logistic equation to determine the EC50 value.
Conclusion and Future Directions
This compound is a potent small-molecule agonist of the RXFP1 receptor, as demonstrated by its nanomolar activity in a cAMP functional assay.[1] The discovery of this and similar compounds represents a crucial step towards the development of orally bioavailable drugs that can harness the therapeutic benefits of the relaxin pathway. Further preclinical development, including comprehensive in vivo pharmacokinetic and pharmacodynamic studies, as well as evaluation in animal models of cardiovascular and fibrotic diseases, will be necessary to fully elucidate the therapeutic potential of this promising compound.
References
Small Molecule Agonists for the Relaxin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relaxin family peptide receptor 1 (RXFP1) is a promising therapeutic target for a multitude of diseases, including heart failure, fibrosis, and various inflammatory conditions. The native ligand, relaxin, has demonstrated therapeutic potential but is limited by its short half-life and the need for parenteral administration. The development of orally bioavailable, small molecule agonists for RXFP1 represents a significant advancement in leveraging the therapeutic benefits of this signaling pathway. This technical guide provides an in-depth overview of the current landscape of small molecule RXFP1 agonists, with a focus on their pharmacological properties, the experimental methodologies used for their characterization, and the intricate signaling pathways they modulate.
Introduction to the Relaxin Receptor (RXFP1)
RXFP1, also known as Leucine-rich repeat-containing G-protein coupled receptor 7 (LGR7), is a class A G-protein coupled receptor (GPCR).[1] Its endogenous ligand is the peptide hormone relaxin.[2] The activation of RXFP1 initiates a cascade of intracellular signaling events that lead to a variety of physiological effects, including vasodilation, anti-fibrotic activity, and anti-inflammatory responses.[2] The therapeutic potential of activating this receptor has driven significant efforts in the discovery and development of non-peptidic, small molecule agonists.
The development of small molecule agonists for RXFP1 has been challenging due to the complex nature of the receptor and its interaction with its large peptide ligand.[3] However, high-throughput screening campaigns have successfully identified initial hit compounds, leading to the development of potent and selective agonists.[4]
Key Small Molecule RXFP1 Agonists
The discovery of small molecule agonists for RXFP1 has been a significant breakthrough. The most well-characterized examples include the initial lead compound ML290 and the clinical candidate AZD5462.
ML290: A First-in-Class Agonist
ML290 was one of the first potent and selective small-molecule agonists of human RXFP1 to be identified through a high-throughput screening campaign.[4][5] It belongs to the 2-acetamido-N-phenylbenzamide chemical series.[6] ML290 has been instrumental as a tool compound for studying the pharmacology of small molecule-mediated RXFP1 activation and has shown efficacy in preclinical models of fibrosis.[7][8]
AZD5462: A Clinical Candidate
Building on the foundation of early lead compounds like ML290, AstraZeneca has developed AZD5462, an orally active small molecule RXFP1 agonist that has advanced into clinical trials.[5][9][10] Preclinical studies have demonstrated its potential for the treatment of heart failure.[3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters for representative small molecule RXFP1 agonists.
Table 1: In Vitro Potency of Small Molecule RXFP1 Agonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| ML290 | cAMP Accumulation | HEK293-hRXFP1 | EC50 | 50 nM - 2 µM (depending on analog) | [11] |
| AZD5462 | cAMP Accumulation | CHO-hRXFP1 | pEC50 | 7.7 | [3] |
| AZD5462 | cAMP Accumulation | HEK293-hRXFP1 | pEC50 | 7.4 | [3] |
| AZD5462 | cAMP Accumulation | HEK293-cynoRXFP1 | pEC50 | 7.4 | [3] |
| AZD5462 | cAMP Accumulation | CHO-ratRXFP1 | pEC50 | 5.29 | [3] |
Table 2: Pharmacokinetic Properties of AZD5462
| Species | Administration | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Cmax (µM/L) | T1/2 (hours) | Oral Bioavailability (%) | Reference |
| Rat | IV (2 mg/kg) | 24 | 0.98 | - | 1.2 | - | [3] |
| Rat | Oral (1 mg/kg) | - | - | 0.23 | 2.9 | 58 | [3] |
| Monkey | IV (2 mg/kg) | 9.1 | 0.56 | - | 4.7 | - | [3] |
| Monkey | Oral (5 mg/kg) | - | - | 0.94 | 7.2 | 12 | [3] |
| Human | Oral (SAD) | - | - | - | 3 - 6 | - | [12] |
SAD: Single Ascending Dose
Experimental Protocols
The characterization of small molecule RXFP1 agonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Primary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is the primary method for identifying and characterizing Gs-coupled GPCR agonists.
-
Principle: The assay is a competitive immunoassay between native cAMP produced by cells and a d2-labeled cAMP conjugate for binding to a Europium cryptate-labeled anti-cAMP antibody. Activation of RXFP1 leads to an increase in intracellular cAMP, which displaces the d2-labeled cAMP from the antibody, resulting in a decrease in the HTRF signal.[7][13]
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human RXFP1 (HEK293-hRXFP1) are commonly used.[14]
-
Protocol:
-
Cell Seeding: Seed HEK293-hRXFP1 cells into 384-well or 1536-well plates and allow them to attach overnight.[5][14]
-
Compound Addition: Add test compounds at various concentrations. Include a positive control (e.g., native relaxin) and a negative control (e.g., DMSO vehicle).[14]
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production. A phosphodiesterase (PDE) inhibitor, such as Ro 20-1724, is often included to prevent cAMP degradation.[5][14]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[5]
-
Incubation: Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[8]
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).[15]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the positive and negative controls. Determine EC50 values by fitting the data to a four-parameter logistic curve.[14]
-
Secondary Functional Assays
To further characterize the signaling profile of the agonists, a variety of secondary assays are employed.
-
pERK1/2 Phosphorylation Assay: Measures the activation of the MAPK/ERK pathway. This can be assessed using Western blotting or cell-based immunoassays (e.g., AlphaLISA, ELISA).
-
cGMP Accumulation Assay: Measures the production of cyclic guanosine (B1672433) monophosphate, another important second messenger. This is often quantified using commercially available ELISA or HTRF kits.
-
Serum Response Element (SRE) Reporter Gene Assay: Measures the transcriptional activation downstream of ERK1/2 signaling.
-
Matrix Metalloproteinase (MMP) Activity Assays: Assesses the anti-fibrotic potential of the agonists by measuring the activity of MMPs (e.g., MMP-2, MMP-9) using zymography or fluorometric assays.
Signaling Pathways of RXFP1
Activation of RXFP1 by small molecule agonists initiates a complex network of intracellular signaling pathways. These pathways can be G-protein dependent or independent and are often cell-type specific.
Gs-cAMP Pathway
The canonical signaling pathway for RXFP1 involves the coupling to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as vasodilation and anti-inflammatory effects.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 4. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of AZD5462, the first oral small molecule RXFP1 agonist to enter clinical trials [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Agonist and Receptor: A Technical Guide to the Structure-Activity Relationship of RXFP1 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relaxin family peptide receptor 1 (RXFP1) has emerged as a compelling therapeutic target for a spectrum of diseases, most notably heart failure and fibrosis. As a G protein-coupled receptor (GPCR), RXFP1's activation by its endogenous ligand, relaxin-2, triggers a cascade of signaling events that culminate in beneficial physiological effects, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling.[1] The therapeutic potential of activating this receptor has spurred significant interest in the development of RXFP1 agonists. However, the native relaxin-2 peptide possesses limitations as a therapeutic agent due to its short plasma half-life.[2][3] This has driven extensive research into the structure-activity relationships (SAR) of both peptide-based and small-molecule agonists to design novel therapeutics with improved pharmacological properties. This technical guide provides an in-depth exploration of the SAR of RXFP1 agonists, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.
The Molecular Architecture of RXFP1 Activation
RXFP1 is a class A GPCR characterized by a large ectodomain, which includes a low-density lipoprotein class A (LDLa) module and ten leucine-rich repeats (LRRs), followed by the canonical seven-transmembrane (7TM) helical domain.[2] The activation of RXFP1 is a complex process involving interactions at multiple sites. For peptide agonists like relaxin-2, the B-chain primarily interacts with the LRRs, while the A-chain is crucial for receptor activation, engaging with the transmembrane exoloops.[4] In contrast, small-molecule agonists have been found to bind to an allosteric site within the 7TM domain, interacting with transmembrane helices and extracellular loops.[2][5][6][7]
Peptide Agonists: Unraveling the SAR of Relaxin-2 and its Analogs
The native human relaxin-2 (H2 relaxin) is a heterodimeric peptide composed of an A-chain and a B-chain linked by disulfide bonds. SAR studies have been instrumental in identifying the key residues and structural motifs essential for its binding and activity at RXFP1.
Key Determinants of a Peptide Agonist Activity
Extensive mutagenesis and truncation studies have revealed that the B-chain of relaxin-2 contains the primary binding determinant, specifically a "binding cassette" of arginine residues at positions B13 and B17, and an isoleucine at position B20.[4] These residues are critical for high-affinity interaction with the LRR domain of RXFP1. The A-chain, while contributing less to binding affinity, is indispensable for receptor activation.
Quantitative SAR of Peptide Agonists
The following table summarizes the activity of various relaxin-2 analogs, highlighting the impact of specific modifications on receptor binding and activation.
| Compound | Modification | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (%) | Reference |
| H2 Relaxin | Wild-type | ~0.64 | ~1 | 100 | [8] |
| B-R13/17K H2 Relaxin | ArgB13Lys, ArgB17Lys | ~400 | - | - | [8] |
| H2-(B7–24) | Truncated B-chain | - | ~10 | - | [9] |
| H2-(A4–24)(B7–24) | Truncated A- and B-chains | - | ~5 | - | [9] |
| B7-33 | Single B-chain analog | - | Biased agonism | - |
Small-Molecule Agonists: A New Frontier in RXFP1 Therapeutics
The discovery of the first small-molecule agonists of RXFP1, such as ML290, represented a significant breakthrough in the field.[10][11] These compounds offer the potential for oral bioavailability and improved pharmacokinetic profiles compared to peptide-based drugs.
Allosteric Binding and Biased Agonism
Structural and mutagenesis studies have demonstrated that small-molecule agonists like ML290 bind to an allosteric site within the 7TM domain of RXFP1, distinct from the orthosteric binding site of relaxin.[2][5][6][7] This allosteric binding mode can lead to biased agonism, where the agonist preferentially activates certain downstream signaling pathways over others. For instance, ML290 has been shown to be a biased agonist, potently activating cAMP and p38MAPK signaling but not ERK1/2 phosphorylation in some cell types.[12]
Quantitative SAR of a Small-Molecule Agonist
The development of ML290 involved extensive SAR studies to optimize potency and drug-like properties. The following table illustrates the impact of chemical modifications on the activity of a series of 2-acetamido-N-phenylbenzamide analogs.
| Compound | R1 (Western Hemisphere) | R2 (Eastern Hemisphere) | EC50 (µM) | Max Response (%) | Reference |
| 1 | H | 3-CF3 | >28.7 | 40 | [11] |
| 3 | 2-OMe | 3-CF3 | 6.2 | 60 | [11] |
| ML290 (65) | 2-iPrO | 3-SO2CF3 | 0.094 | 98 | [11] |
RXFP1 Signaling Pathways
Upon agonist binding, RXFP1 can couple to multiple G proteins, leading to the activation of several downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist activity and for designing drugs with specific therapeutic effects.
Canonical Gs/cAMP Pathway
The primary and most well-characterized signaling pathway for RXFP1 is through the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[10] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating many of the physiological effects of relaxin.
Alternative Signaling Pathways
In addition to the Gs/cAMP pathway, RXFP1 can also couple to other G proteins, including Gi and Gq, to activate alternative signaling cascades. These pathways can involve the activation of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and mitogen-activated protein kinases (MAPKs) like ERK1/2, as well as the production of nitric oxide (NO). The specific pathways activated can be cell-type dependent and may be differentially engaged by biased agonists.
References
- 1. Design and Synthesis of Potent, Long-Acting Lipidated Relaxin-2 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Insights into the Activation of Human Relaxin Family Peptide Receptor 1 by Small-Molecule Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimal Active Structure of Human Relaxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: RXFP1 Receptor Agonist-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
RXFP1 Receptor Agonist-6, also identified as Example 7 in patent WO2023114824A1, is a small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). RXFP1, a G protein-coupled receptor, is a key target in the treatment of various cardiovascular and fibrotic diseases. This document provides a comprehensive technical overview of this compound, including its known biological activity, experimental protocols, and the signaling pathways it modulates.
Quantitative Data
The primary reported biological activity of this compound is its potency in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production in a cell-based assay.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay Description |
| EC50 | 12 nM | HEK293 cells stably expressing human RXFP1 | Stimulation of cAMP production |
Experimental Protocols
The following section details the methodology for the key in vitro assay used to characterize the activity of this compound.
In Vitro cAMP Production Assay
This assay quantifies the ability of a compound to stimulate the production of cAMP in cells expressing the target receptor, in this case, human RXFP1.
Objective: To determine the potency (EC50) of this compound in activating the RXFP1 receptor and inducing a downstream signaling cascade that leads to the production of cAMP.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid encoding the human RXFP1 receptor.
-
Test Compound: this compound.
-
Assay Buffer: Specific buffer composition as detailed in the patent, likely a standard physiological buffer such as HBSS or PBS with additives to minimize non-specific binding and degradation.
-
cAMP Detection Kit: A commercially available kit for the quantification of cAMP, typically based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or other sensitive detection methods.
-
Positive Control: A known agonist of RXFP1, such as native relaxin-2, to validate assay performance.
-
Negative Control: Vehicle (e.g., DMSO) to determine the basal level of cAMP.
-
Microplates: 96-well or 384-well plates suitable for cell culture and the chosen detection method.
Procedure:
-
Cell Culture and Seeding:
-
HEK293-hRXFP1 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with antibiotics to maintain selection for the receptor-expressing cells.
-
Cells are harvested and seeded into the wells of the microplate at a predetermined density and allowed to adhere overnight.
-
-
Compound Preparation and Addition:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A serial dilution of the compound is prepared in assay buffer to generate a range of concentrations for the dose-response curve.
-
The growth medium is removed from the cells, and the cells are washed with assay buffer.
-
The various concentrations of this compound, positive control, and negative control are added to the respective wells.
-
-
Incubation:
-
The plate is incubated for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for receptor activation and cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Following incubation, a lysis buffer (often included in the cAMP detection kit) is added to each well to release the intracellular cAMP.
-
The reagents from the cAMP detection kit are added according to the manufacturer's instructions. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.
-
-
Data Acquisition and Analysis:
-
The signal (e.g., fluorescence, luminescence, or absorbance) is measured using a plate reader.
-
The raw data is converted to cAMP concentrations based on a standard curve.
-
The dose-response curve for this compound is plotted, and the EC50 value is calculated using a suitable nonlinear regression model (e.g., four-parameter logistic equation).
-
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Pathway
Activation of the RXFP1 receptor by an agonist such as this compound initiates a cascade of intracellular events. The primary and most well-characterized pathway involves the coupling of the receptor to a stimulatory G protein (Gs).
Caption: RXFP1 receptor activation by an agonist leading to gene transcription.
Experimental Workflow for GPCR Agonist Screening
The identification and characterization of novel GPCR agonists like this compound typically follow a structured workflow.
Caption: A typical workflow for the discovery and development of GPCR agonists.
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of RXFP1 Receptor Agonist-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of cardiovascular, renal, and reproductive functions, as well as in tissue remodeling and fibrosis.[1][2][3] The endogenous ligand for RXFP1 is the peptide hormone relaxin.[4][5] The development of small molecule agonists for RXFP1, such as the hypothetical "Agonist-6" discussed herein, holds significant therapeutic potential for conditions like heart failure and fibrotic diseases.[6][7]
These application notes provide detailed protocols for the in vitro characterization of novel RXFP1 agonists. The described assays are designed to assess the potency and efficacy of compounds like Agonist-6 by measuring key downstream signaling events upon receptor activation. The primary signaling pathways activated by RXFP1 include the Gαs-mediated stimulation of adenylyl cyclase leading to cyclic AMP (cAMP) accumulation, as well as coupling to Gαi/o and subsequent modulation of other signaling cascades, including the ERK/MAPK pathway.[1][5][8][9]
Key In Vitro Assays for RXFP1 Agonist Characterization
The functional activity of an RXFP1 agonist can be determined by monitoring the modulation of second messengers and downstream signaling proteins. The following are standard in vitro assays for this purpose:
-
cAMP Accumulation Assay: Measures the intracellular concentration of cyclic AMP, a key second messenger produced upon Gαs activation.
-
ERK1/2 Phosphorylation Assay: Detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway activated by many GPCRs.[10][11][12]
-
Intracellular Calcium Mobilization Assay: Assesses changes in intracellular calcium levels, which can be indicative of Gαq or Gαi/o-mediated signaling.[13][14][15]
Data Presentation
The quantitative data obtained from these assays should be summarized for clear comparison of the potency and efficacy of test compounds.
Table 1: Potency (EC₅₀) and Efficacy (% of Control) of RXFP1 Agonist-6 in In Vitro Functional Assays
| Assay | Parameter | RXFP1 Agonist-6 | Relaxin (Control) |
| cAMP Accumulation | EC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Efficacy (%) | [Insert Value] | 100% | |
| ERK1/2 Phosphorylation | EC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Efficacy (%) | [Insert Value] | 100% | |
| Calcium Mobilization | EC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Efficacy (%) | [Insert Value] | 100% |
Experimental Protocols
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted for a 384-well format and utilizes a competitive immunoassay principle.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK-RXFP1).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724).[1]
-
RXFP1 Agonist-6 and reference agonist (e.g., human H2 relaxin).
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white, low-volume assay plates.
-
Plate reader capable of HTRF detection.
Protocol:
-
Cell Preparation:
-
Culture HEK-RXFP1 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,000 cells/well).[16]
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Prepare serial dilutions of RXFP1 Agonist-6 and the reference agonist in assay buffer containing a PDE inhibitor.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature or 37°C for 30 minutes.[17]
-
-
Detection:
-
Add 5 µL of the HTRF cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate conjugate to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio and normalize the data.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)
This protocol outlines the measurement of phosphorylated ERK1/2 in a 384-well format.[11]
Materials:
-
HEK-RXFP1 cells.
-
Growth medium (e.g., DMEM/F12) with 10% FBS.
-
Serum-free medium.
-
RXFP1 Agonist-6 and reference agonist.
-
AlphaScreen SureFire p-ERK1/2 (Thr202/Tyr204) assay kit (PerkinElmer).
-
384-well white cultur-plates.
-
Plate reader capable of AlphaScreen detection.
Protocol:
-
Cell Plating and Starvation:
-
Seed HEK-RXFP1 cells in 384-well plates at an optimized density and allow them to adhere overnight.
-
The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
-
Agonist Stimulation:
-
Cell Lysis and Detection:
-
Aspirate the medium and add 10 µL of the provided lysis buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 4 µL of the lysate to a 384-well ProxiPlate.
-
Prepare the detection mix containing Acceptor beads and Donor beads as per the kit instructions.
-
Add 7 µL of the detection mix to each well containing the lysate. . Incubate the plate in the dark at room temperature for 2 hours.
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of the agonist concentration and determine the EC₅₀ and Emax values using a sigmoidal dose-response curve fit.
-
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based method to measure changes in intracellular calcium.[13][14][15]
Materials:
-
HEK-RXFP1 cells.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Probenecid (B1678239) (an anion-exchange inhibitor, often used to prevent dye leakage).
-
RXFP1 Agonist-6 and a reference agonist.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating:
-
Seed HEK-RXFP1 cells into the assay plates and allow them to form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Measurement:
-
Prepare serial dilutions of RXFP1 Agonist-6 and the reference agonist in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
The instrument will then inject the agonist into the cell plate and continue to record the fluorescence signal over time (typically for 2-3 minutes).[19]
-
-
Data Analysis:
-
The change in fluorescence intensity (peak response minus baseline) is plotted against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and Emax values.
-
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Pathway
The activation of RXFP1 by an agonist like Agonist-6 initiates a complex network of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase (AC) and the subsequent production of cAMP.[1][8] RXFP1 can also couple to Gαi/o proteins, which can inhibit adenylyl cyclase or activate other signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways.[5][8][9]
Caption: RXFP1 receptor signaling cascade.
Experimental Workflow: cAMP Assay
The workflow for the HTRF-based cAMP assay involves cell stimulation, lysis, and detection of the competitive binding between labeled and unlabeled cAMP.
Caption: Workflow for the cAMP accumulation assay.
Experimental Workflow: ERK1/2 Phosphorylation Assay
The AlphaScreen SureFire assay for ERK1/2 phosphorylation follows a multi-step process from cell stimulation to signal detection.
Caption: Workflow for the ERK1/2 phosphorylation assay.
Experimental Workflow: Calcium Mobilization Assay
The calcium mobilization assay involves loading cells with a calcium-sensitive dye and measuring the fluorescence change upon agonist addition.
Caption: Workflow for the calcium mobilization assay.
References
- 1. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small-molecule agonists of human relaxin family receptor 1 (RXFP1) by using a homogenous cell-based cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. logosbio.com [logosbio.com]
Application Notes: HTRF cAMP Assay for RXFP1 Receptor Agonist-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR), is a key target in drug discovery due to its role in various physiological processes, including the regulation of cardiovascular, renal, and reproductive functions. Activation of RXFP1 by its endogenous ligand, relaxin, primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade makes the measurement of cAMP levels a robust method for identifying and characterizing novel RXFP1 agonists.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are a popular method for studying GPCR activation due to their high sensitivity, low background, and suitability for high-throughput screening (HTS). This document provides detailed application notes and a comprehensive protocol for utilizing an HTRF cAMP assay to identify and characterize a potential RXFP1 receptor agonist, designated here as "Agonist-6".
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels. The assay utilizes two key components: a cAMP-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a cAMP molecule labeled with a fluorescent acceptor (e.g., d2). In the absence of intracellular cAMP, the antibody binds to the labeled cAMP, bringing the donor and acceptor into close proximity and resulting in a high FRET (Förster Resonance Energy Transfer) signal. When intracellular cAMP is present, it competes with the labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal. This decrease is inversely proportional to the concentration of intracellular cAMP, allowing for its quantification.[1][2][3]
RXFP1 Signaling Pathway
Upon binding of an agonist, such as relaxin or a synthetic agonist, RXFP1 undergoes a conformational change.[1] This primarily activates the Gαs subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[2][4] However, RXFP1 signaling is complex and can also involve coupling to other G-proteins like Gαi and Gαo, which can modulate the cAMP response.[5][6][7] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses.[8][9]
Figure 1. Simplified signaling pathway of RXFP1 activation by an agonist leading to cAMP production.
Experimental Workflow
The general workflow for an HTRF cAMP assay to screen for RXFP1 agonists involves several key steps: cell preparation, compound treatment, cell lysis and HTRF reagent addition, incubation, and signal detection.
Figure 2. General experimental workflow for the HTRF cAMP assay for RXFP1 agonist screening.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical HTRF cAMP assay for the characterization of "Agonist-6".
Table 1: Assay Performance Parameters
| Parameter | Value | Description |
| Z'-factor | 0.82 | Indicates excellent assay quality and suitability for HTS. |
| Signal-to-Background (S/B) Ratio | 15 | Demonstrates a robust assay window. |
| CV (%) of Controls | < 10% | Shows good reproducibility of the assay. |
Table 2: Potency of RXFP1 Agonists
| Compound | EC50 (nM) | Maximum Response (% of Relaxin) |
| Relaxin (Control) | 0.25 | 100% |
| Forskolin (Control) | 150 | Not Applicable (Direct Adenylyl Cyclase Activator) |
| Agonist-6 | 15.8 | 95% |
| Vehicle (DMSO) | No Activity | 0% |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human RXFP1 (HEK293-RXFP1).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) Inhibitor: Ro 20-1724 or 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[2][10]
-
HTRF cAMP Assay Kit: Commercially available kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP Cryptate.[2][11]
-
Control Compounds: Human Relaxin-2 (positive control), Forskolin (adenylyl cyclase activator), and DMSO (vehicle control).
-
Test Compound: Agonist-6.
-
Assay Plates: Low-volume, white, 384-well or 1536-well plates.
-
HTRF-compatible Plate Reader: A plate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 665 nm and 620 nm).
Cell Culture and Seeding
-
Culture HEK293-RXFP1 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cells to the desired seeding density (e.g., 2,000 - 8,000 cells/well) in culture medium.[4][12]
-
Dispense the cell suspension into the wells of the assay plate (e.g., 5 µL/well for a 384-well plate).
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
Compound Preparation and Addition
-
Prepare a stock solution of Agonist-6 and control compounds in 100% DMSO.
-
Create a serial dilution of the compounds in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX or 400 µM Ro 20-1724).[10][12] The final DMSO concentration in the assay should be kept below 0.5%.
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted compounds to the respective wells of the cell plate (e.g., 5 µL/well).
-
Incubate the plate at room temperature or 37°C for 30 minutes to 1 hour to stimulate cAMP production.[2][13]
Cell Lysis and HTRF Reagent Addition
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate in the provided lysis buffer.
-
Add the HTRF detection reagents to each well of the assay plate (e.g., 10 µL/well). The lysis buffer will permeabilize the cells, releasing the intracellular cAMP.
Incubation and Signal Detection
-
Incubate the assay plate at room temperature for 1 hour to overnight, protected from light, to allow the competitive binding reaction to reach equilibrium.[13]
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10^4.
-
The amount of cAMP produced is inversely proportional to the HTRF ratio.
-
Generate a standard curve using known concentrations of cAMP to convert the HTRF ratio to cAMP concentrations.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response for Agonist-6 and the control compounds.
Conclusion
The HTRF cAMP assay provides a sensitive and reliable platform for the identification and characterization of novel RXFP1 receptor agonists. The detailed protocol and application notes presented here offer a comprehensive guide for researchers in academic and industrial settings. By following these procedures, scientists can effectively screen compound libraries and perform detailed pharmacological profiling of potential therapeutic candidates targeting the RXFP1 receptor.
References
- 1. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 2. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxin family peptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 11. revvity.com [revvity.com]
- 12. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of RXFP1 Agonists Using an ELISA-based cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of cardiovascular, renal, and reproductive functions. Its cognate ligand, relaxin, has shown therapeutic potential in conditions such as heart failure and fibrosis. Consequently, the identification of novel small-molecule agonists for RXFP1 is a significant area of interest in drug discovery. A primary signaling pathway activated by RXFP1 involves the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This makes cAMP accumulation a robust and measurable endpoint for identifying and characterizing RXFP1 agonists in a high-throughput screening (HTS) format.
These application notes provide a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA)-based method to quantify cAMP levels in response to RXFP1 activation. The protocol is optimized for a 384-well format, suitable for HTS campaigns.
RXFP1 Signaling Pathway
Activation of RXFP1 by an agonist initiates a complex signaling cascade that modulates intracellular cAMP levels. The receptor couples to multiple G proteins, leading to both stimulatory and inhibitory effects on adenylyl cyclase (AC), the enzyme responsible for cAMP synthesis.
-
Gαs Pathway: Upon agonist binding, RXFP1 couples to the stimulatory G protein, Gαs. This activates adenylyl cyclase, leading to an increase in intracellular cAMP.[1][2][3]
-
Gαi/o Pathway: RXFP1 can also couple to inhibitory G proteins, Gαi/o. The Gαi/o subunit directly inhibits adenylyl cyclase activity.[1][2] However, the Gβγ subunits released upon Gαi/o activation can stimulate phosphoinositide 3-kinase (PI3K) and protein kinase C zeta (PKCζ), leading to a delayed, secondary increase in cAMP accumulation.[1]
This dual coupling allows for a finely tuned regulation of cAMP signaling in response to RXFP1 activation.
Experimental Protocols
This section outlines the detailed methodology for performing an ELISA-based cAMP assay to screen for RXFP1 agonists.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human RXFP1 (HEK293-RXFP1).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) Inhibitor: Ro 20-1724 or 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[2]
-
Test Compounds: RXFP1 agonists (e.g., relaxin as a positive control, small molecules).
-
Cell Lysis Buffer: Provided with the cAMP ELISA kit.
-
cAMP ELISA Kit: A competitive ELISA kit for the quantification of cAMP (e.g., from Cayman Chemical, R&D Systems, or Cell Biolabs).
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Detailed Protocol
-
Cell Seeding:
-
Culture HEK293-RXFP1 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 384-well plate at a density of 4,000 to 8,000 cells per well in a volume of 30-40 µL.[4][5]
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the positive control (e.g., human relaxin-2) in the appropriate assay buffer.
-
-
Assay Procedure:
-
Gently remove the culture medium from the wells.
-
Add 30 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX or 400 µM Ro 20-1724) to each well.[6][7]
-
Add 10 µL of the diluted test compounds or controls to the respective wells.
-
Lyse the cells by adding the lysis buffer provided in the cAMP ELISA kit.
-
-
cAMP Quantification (ELISA):
-
Follow the specific instructions provided with the commercial cAMP ELISA kit. This typically involves:
-
Transferring the cell lysates to the ELISA plate pre-coated with a capture antibody.
-
Adding a cAMP-peroxidase conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric or chemiluminescent signal.
-
Stopping the reaction and reading the absorbance or luminescence on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the ELISA kit.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves.
-
Determine the potency (EC50) and efficacy (Emax) for each test compound.
-
Data Presentation
The following tables summarize representative quantitative data for RXFP1 agonists obtained from cAMP assays in different cell lines.
Table 1: Potency of Relaxin in Different RXFP1-Expressing Cell Lines
| Cell Line | Agonist | Potency (EC50) | Reference |
| HEK293-RXFP1 | Porcine Relaxin | 203 pM | [2] |
| HEK293-RXFP1 | H2 Relaxin | ~1 nM | [6] |
| THP-1 (endogenous RXFP1) | H2 Relaxin | ~1 nM | [6] |
| OVCAR5 (endogenous RXFP1) | Relaxin | ~0.18 nM | [4] |
| EA.hy926_RXFP1 | Relaxin | ~0.19 nM | [4] |
Table 2: Comparison of a Novel Agonist to Relaxin in OVCAR5 Cells
| Agonist | Potency (EC50) [95% CI] | Reference |
| Relaxin | 0.18 nM [0.02; 14] | [4][8] |
| SA10SC-RLX | 0.19 nM [0.03; 1.4] | [4][8] |
Conclusion
The ELISA-based cAMP assay is a reliable and reproducible method for the identification and characterization of RXFP1 agonists. Its adaptability to a high-throughput format makes it an invaluable tool in the early stages of drug discovery for targeting the relaxin-RXFP1 system. The provided protocol and data serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Impedance Assay with RXFP1 Receptor Agonist-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling.[1] Activation of RXFP1 by its endogenous ligand, relaxin-2, has shown therapeutic potential in cardiovascular and fibrotic diseases.[2][3] Consequently, the identification and characterization of novel RXFP1 agonists are of significant interest in drug discovery.
Cell impedance-based assays have emerged as a powerful label-free, real-time method to monitor cellular responses to GPCR activation.[4] This technology measures changes in electrical impedance as cells alter their morphology, adhesion, and proliferation in response to receptor stimulation. This application note provides a detailed protocol for utilizing a cell impedance assay to characterize the activity of RXFP1 receptor agonists, with a focus on the small molecule agonist ML290 and the single-chain peptide agonist SA10SC-RLX.
RXFP1 Signaling Pathways
Activation of RXFP1 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] However, RXFP1 can also couple to other G proteins, including Gαi and Gαo, and activate alternative signaling pathways in a cell-type-dependent manner. These pathways can include the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38, as well as the production of nitric oxide (NO).[7][8] The small molecule agonist ML290 has been shown to be a biased agonist, preferentially activating certain signaling pathways over others.[4][9]
Caption: RXFP1 Receptor Signaling Pathways.
Experimental Workflow for Cell Impedance Assay
The cell impedance assay provides a dynamic, real-time readout of RXFP1 activation. The workflow involves seeding cells stably expressing RXFP1 into microelectronic sensor plates, allowing them to adhere and proliferate, and then stimulating them with an RXFP1 agonist. The resulting changes in cell morphology and adhesion are measured as a change in cell index.
Caption: Experimental workflow for the cell impedance assay.
Quantitative Data Summary
The following table summarizes the quantitative data for the activity of selected RXFP1 agonists in cell-based assays.
| Agonist | Cell Line | Assay Type | Parameter | Value | Reference |
| ML290 | HEK293-RXFP1 | cAMP Accumulation | pEC50 | 6.4 ± 0.1 | [9] |
| Human Vascular Cells | cGMP Accumulation | pEC50 | ~7.4 | [9] | |
| Human Vascular Cells | p-p38MAPK | pEC50 | ~7.4 | [9] | |
| HEK293-RXFP1 | Cell Impedance | - | Concentration-dependent increase in cell index | [5] | |
| SA10SC-RLX | EA.hy926_RXFP1 | VASP Phosphorylation (S157) | EC50 | 0.19 nM | [10] |
| EA.hy926_RXFP1 | Cell Impedance | - | Profile superimposable with relaxin | [10] | |
| Relaxin-2 | EA.hy926_RXFP1 | VASP Phosphorylation (S157) | EC50 | 0.18 nM | [10] |
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Selection antibiotic (e.g., G418 or Zeocin, depending on the expression vector)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
xCELLigence Real-Time Cell Analyzer (RTCA) instrument (or equivalent)
-
E-Plates 96 (or equivalent microelectronic sensor plates)
-
RXFP1 receptor agonist-6 (and other agonists/controls)
-
Assay buffer (e.g., serum-free medium or HBSS with 0.1% BSA and 20 mM HEPES)
Protocol for Cell Impedance Assay
This protocol is adapted from established methods for GPCR analysis using the xCELLigence system.[7][11]
1. Cell Culture and Seeding:
1.1. Culture HEK293-RXFP1 cells in T-75 flasks with complete culture medium containing the appropriate selection antibiotic. 1.2. Passage cells when they reach 80-90% confluency. For the assay, use cells that are in the logarithmic growth phase. 1.3. On the day of the assay, aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. 1.4. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. 1.5. Resuspend the cell pellet in fresh, pre-warmed culture medium and perform a cell count. 1.6. Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL. 1.7. Add 100 µL of the cell suspension to each well of a 96-well E-Plate, resulting in a seeding density of 20,000 cells per well. 1.8. Allow the plate to rest at room temperature for 30 minutes to ensure even cell distribution.
2. Baseline Impedance Measurement:
2.1. Place the E-Plate into the xCELLigence RTCA instrument located in a humidified incubator at 37°C and 5% CO2. 2.2. Monitor the cell index every 15 minutes overnight to allow for cell attachment and proliferation, and to establish a stable baseline.
3. Agonist Stimulation:
3.1. The following day, when cells have formed a stable monolayer (indicated by a plateau in the cell index), prepare serial dilutions of the RXFP1 agonist-6 and other test compounds in pre-warmed assay buffer. 3.2. Carefully remove the E-Plate from the incubator and add the desired volume of agonist solution to each well. Include vehicle-only controls. 3.3. Immediately place the E-Plate back into the xCELLigence instrument.
4. Real-Time Data Acquisition:
4.1. Continuously monitor the cell index every 1-5 minutes for at least 4-6 hours post-stimulation. The optimal measurement interval and duration may need to be determined empirically.
5. Data Analysis:
5.1. Export the real-time cell index data from the RTCA software. 5.2. Normalize the data to the time point just before agonist addition. The normalized cell index is often calculated as the cell index at a given time point divided by the cell index at the normalization time point. 5.3. For dose-response analysis, plot the peak change in normalized cell index against the logarithm of the agonist concentration. 5.4. Fit the data to a four-parameter logistic equation to determine the EC50 value for each agonist.
Conclusion
The cell impedance assay is a robust and sensitive method for the functional characterization of RXFP1 receptor agonists. It provides real-time kinetic data on the cellular response to receptor activation, allowing for the determination of agonist potency and efficacy. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals working on the discovery and characterization of novel modulators of the RXFP1 receptor.
References
- 1. fiercepharma.com [fiercepharma.com]
- 2. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-EPMC9705314 - Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models. - OmicsDI [omicsdi.org]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. agilent.com [agilent.com]
- 8. Multidimensional GPCR profiling and screening using impedance-based label-free and real-time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Technologies :: ACE00380601070 [lifescience.invitro.com.au]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for VEGF Stimulation Assay Using RXFP1 Receptor Agonist-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor, is a promising therapeutic target for a variety of conditions, including heart failure and fibrosis.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin, or by small-molecule agonists, triggers a cascade of intracellular signaling events that lead to diverse physiological responses such as vasodilation, anti-inflammatory effects, and tissue remodeling.[3][4][5] One of the key downstream effects of RXFP1 activation is the stimulation of Vascular Endothelial Growth Factor (VEGF) expression, a critical regulator of angiogenesis.[6][7]
These application notes provide a detailed protocol for a cell-based assay to quantify the stimulation of VEGF secretion by a novel RXFP1 receptor agonist, designated here as "Agonist-6". The protocol is optimized for the human monocytic leukemia cell line, THP-1, which has been shown to be a suitable model for studying RXFP1-mediated VEGF stimulation.[6] This document also outlines the major signaling pathways involved and provides data presentation guidelines for clear and comparative analysis.
Signaling Pathways
Activation of RXFP1 initiates a complex network of intracellular signaling pathways. The primary and most well-characterized pathway involves the coupling of RXFP1 to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4][8] However, RXFP1 signaling is multifaceted and can also proceed through other G-proteins to activate pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein (MAP) kinase (ERK1/2) pathways.[9][10] The stimulation of VEGF expression is a downstream consequence of the activation of one or more of these signaling cascades.[6]
Figure 1: Simplified RXFP1 signaling pathways leading to VEGF gene transcription.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human acute monocytic leukemia cells (THP-1)
-
Culture Medium: RPMI-1640 without phenol (B47542) red, supplemented with 0.5% Fetal Bovine Serum (FBS), 1x Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Test Compound: RXFP1 Receptor Agonist-6 (stock solution prepared in DMSO)
-
Positive Control: Recombinant Human Relaxin-2
-
Vehicle Control: DMSO
-
Assay Plate: 24-well tissue culture plates
-
VEGF ELISA Kit: Commercially available kit for the quantification of human VEGF-A.[11][12]
Experimental Workflow
The following diagram outlines the key steps of the VEGF stimulation assay.
Figure 2: Experimental workflow for the VEGF stimulation assay.
Detailed Protocol
-
Cell Seeding:
-
Culture THP-1 cells in the recommended medium.
-
On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL in fresh test medium.
-
Seed 400 µL of the cell suspension (400,000 cells) into each well of a 24-well plate.[6]
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of RXFP1 Agonist-6 in the test medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity.
-
Prepare solutions of Relaxin-2 (e.g., 10 ng/mL) as a positive control and a corresponding concentration of DMSO as a vehicle control.[14]
-
Carefully remove the old medium from the wells and add the medium containing the test compounds, positive control, or vehicle control.
-
-
Second Incubation:
-
Incubate the plate for an additional 24 hours under the same conditions.[15]
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the culture supernatants from each well.
-
Centrifuge the supernatants at a high speed (e.g., 20,000 x g) for 5 minutes at 4°C to pellet any cell debris.[15]
-
Transfer the clarified supernatants to fresh tubes. At this point, the samples can be stored at -80°C for later analysis or used immediately in the VEGF ELISA.
-
-
VEGF Quantification:
-
Quantify the concentration of VEGF-A in the collected supernatants using a commercially available human VEGF ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls, as well as the incubation times and washing steps.[11][16][17]
-
Data Presentation and Analysis
The quantitative data obtained from the VEGF ELISA should be organized in a clear and structured manner to facilitate comparison and interpretation.
Data Table
| Treatment Group | Concentration | Replicate 1 (pg/mL) | Replicate 2 (pg/mL) | Replicate 3 (pg/mL) | Mean (pg/mL) | Std. Dev. |
| Vehicle Control | - | |||||
| Relaxin-2 | 10 ng/mL | |||||
| RXFP1 Agonist-6 | Conc. 1 | |||||
| RXFP1 Agonist-6 | Conc. 2 | |||||
| RXFP1 Agonist-6 | Conc. 3 | |||||
| RXFP1 Agonist-6 | Conc. 4 | |||||
| RXFP1 Agonist-6 | Conc. 5 | |||||
| RXFP1 Agonist-6 | Conc. 6 |
Table 1: Example of a data table for recording and summarizing VEGF concentrations from the ELISA.
Data Analysis
-
Calculate Mean and Standard Deviation: For each treatment group, calculate the mean and standard deviation of the VEGF concentrations from the technical replicates.
-
Normalization: The results can be expressed as the absolute concentration of VEGF (pg/mL) or as a percentage of the response observed with the positive control (Relaxin-2).
-
Dose-Response Curve: Plot the mean VEGF concentration against the logarithm of the concentration of RXFP1 Agonist-6. This will generate a dose-response curve from which parameters such as EC50 (the concentration of agonist that gives half-maximal response) can be determined.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment groups and the vehicle control. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive guide for conducting a VEGF stimulation assay to evaluate the activity of a novel RXFP1 receptor agonist. By following the detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible results to characterize the pharmacological profile of new therapeutic candidates targeting the RXFP1 receptor. The provided diagrams of the signaling pathways and experimental workflow serve as valuable visual aids for understanding the underlying biological processes and the experimental design.
References
- 1. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. novamedline.com [novamedline.com]
- 13. Table 6, VEGF stimulation assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Figure 10, Activation of VEGF expression in THP1-RXFP1 cells by relaxin at 10 ng/mL and eight selected analogs at 250 nM - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assay of VEGF secretion [bio-protocol.org]
- 16. takarabio.com [takarabio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: HEK293-RXFP1 Cell Line for High-Throughput Agonist Screening
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a member of the G-protein coupled receptor (GPCR) superfamily, is the cognate receptor for the peptide hormone relaxin.[1][2] Activation of RXFP1 initiates a cascade of intracellular signaling events with therapeutic potential in cardiovascular diseases, fibrosis, and inflammation.[1][3][4][5] The HEK293-RXFP1 cell line, which consists of Human Embryonic Kidney 293 cells stably transfected with the human RXFP1 receptor, provides a robust and reliable in vitro model system for the discovery and characterization of novel RXFP1 agonists.
Principle of Agonist Screening
The primary signaling pathway activated by RXFP1 upon agonist binding is the Gs-alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4][5] Therefore, the most common and direct method for screening RXFP1 agonists is to measure the dose-dependent increase in intracellular cAMP. This can be achieved through various assay formats, including Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), and luciferase-based reporter gene assays.[6][7][8][9]
In addition to the canonical Gs-cAMP pathway, RXFP1 activation can also lead to the stimulation of other signaling cascades, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK1/2) pathway.[1][5][10] These alternative pathways can be investigated to characterize the signaling bias of potential agonist candidates.
Key Features of the HEK293-RXFP1 Cell Line
-
Stable Receptor Expression: Provides consistent and reproducible results for high-throughput screening.
-
Robust Signal Window: Agonist stimulation leads to a significant and easily detectable increase in intracellular cAMP.
-
Versatility: Amenable to a variety of assay formats, including fluorescence, luminescence, and colorimetric detection methods.
-
Established Model: Widely used in academic and industrial research for the discovery of both peptide and small-molecule RXFP1 agonists.[6][8][11]
Applications
-
Primary Agonist Screening: High-throughput screening of large compound libraries to identify novel RXFP1 agonists.
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency and efficacy of lead compounds.
-
Pharmacological Characterization: Determination of agonist potency (EC50) and efficacy (Emax).
-
Signal Bias Studies: Investigation of agonist-directed signaling through different downstream pathways.
Quantitative Data: Potency of Known RXFP1 Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for representative RXFP1 agonists determined in HEK293-RXFP1 cells.
| Agonist | Assay Type | EC50 | Reference |
| Human Relaxin-2 | HTRF cAMP | ~200 pM | [6] |
| Porcine Relaxin | HTRF cAMP | ~494 pM | [6] |
| ML290 (small molecule) | HTRF cAMP | ~100 nM | [12] |
| SE301 (engineered relaxin) | Gs signaling | 8.6 nM (mouse RXFP1) | [12] |
Signaling Pathways and Experimental Workflow Diagrams
RXFP1 Signaling Pathways
References
- 1. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing THP-1 Cells for the Study of RXFP1 Activation
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) crucial for a multitude of physiological processes, including cardiovascular modulation, anti-inflammatory responses, and anti-fibrotic effects.[1][2] The human monocytic cell line, THP-1, endogenously expresses RXFP1, albeit at low levels (approximately 275 receptors per cell), making it a physiologically relevant model for studying receptor signaling and function in a native cellular context.[3][4] These cells are instrumental for researchers, scientists, and drug development professionals investigating the therapeutic potential of RXFP1 agonists for conditions like heart failure, fibrosis, and inflammatory diseases.[5]
Key Applications of THP-1 Cells in RXFP1 Research:
-
Secondary Messenger Signaling: THP-1 cells are frequently used to measure the canonical RXFP1 signaling output, which involves a complex, biphasic accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[3][6]
-
Gene Expression Analysis: Activation of RXFP1 in THP-1 cells leads to downstream changes in gene expression, most notably the upregulation of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[5][7]
-
Cellular Functional Assays: The migratory and adhesive properties of THP-1 monocytes can be modulated by RXFP1 activation, providing a functional readout for receptor activity.[8]
-
Screening for Novel Agonists: This cell line serves as a valuable tool for validating the activity of newly identified small molecule or peptide agonists of RXFP1.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative data derived from studies using THP-1 cells to investigate RXFP1 activation.
Table 1: Ligand Binding Affinity and Receptor Density in THP-1 Cells
| Parameter | Value | Reference |
| Ligand | Human Relaxin-2 | [4] |
| Dissociation Constant (Kd) | 102 pM | [4] |
| Receptor Density | ~275 receptors/cell | [3][4] |
Table 2: Functional Responses to RXFP1 Agonists in THP-1 Cells
| Agonist | Assay | Endpoint | Result | Reference |
| Relaxin-2 | VEGF Gene Expression | mRNA Fold Increase | ~2.5-fold at 1.7 nmol/L | [7] |
| RELAX10 (fusion protein) | VEGF Gene Expression | mRNA Fold Increase | ~3.0 to 3.5-fold (0.075 - 1.2 nmol/L) | [7] |
| Porcine Relaxin | cAMP Production | Total cAMP (fmol) | Dose-dependent increase | [10] |
| ML290 (small molecule) | VEGF Gene Expression | mRNA Fold Increase | Potent agonist activity | [5][9] |
Signaling Pathways and Experimental Workflow
The activation of RXFP1 by its ligand, relaxin, initiates a complex signaling cascade within THP-1 cells. This involves multiple G proteins and downstream effectors. A typical experimental workflow is designed to culture the cells, stimulate the receptor, and measure specific biological readouts.
Caption: RXFP1 signaling cascade in THP-1 cells.
Caption: General experimental workflow for studying RXFP1 activation in THP-1 cells.
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing THP-1 human monocytic cells.
-
Media Preparation:
-
Prepare complete growth medium: RPMI-1640 medium supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For some applications, 0.05 mM 2-mercaptoethanol (B42355) is also added.[5]
-
-
Cell Thawing:
-
Rapidly thaw a cryopreserved vial of THP-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
-
Routine Culture:
-
Culture cells in suspension in T-75 flasks at a density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Split the culture every 2-3 days by adding fresh medium to maintain the recommended cell density. Do not allow the density to exceed 2 x 10⁶ cells/mL.
-
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol outlines a method for measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for studying GPCR activation.[11]
-
Cell Seeding:
-
Harvest THP-1 cells and resuspend in serum-free RPMI-1640 medium.
-
Seed cells into a 384-well white assay plate at a density of 8 x 10⁴ cells/well in a volume of 10 µL.[10]
-
-
Ligand and Inhibitor Preparation:
-
Prepare serial dilutions of the RXFP1 agonist (e.g., Relaxin-2, ML290) in assay buffer.
-
Prepare a solution of a phosphodiesterase (PDE) inhibitor, such as Ro 20-1724 (final concentration ~100-500 µM), in assay buffer to prevent cAMP degradation.[11]
-
-
Cell Stimulation:
-
Add 5 µL of the PDE inhibitor solution to each well.
-
Immediately add 5 µL of the agonist solution (or vehicle control) to the wells.
-
-
Incubation:
-
Lysis and Detection:
-
Add 5 µL of HTRF cAMP-d2 conjugate followed by 5 µL of HTRF anti-cAMP-cryptate conjugate (as per manufacturer's instructions, e.g., Cisbio).
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.
-
Protocol 3: Gene Expression Analysis by qRT-PCR (VEGF)
This protocol details the measurement of VEGF mRNA levels following RXFP1 activation.[5][7]
-
Cell Seeding and Treatment:
-
Seed 4 x 10⁵ THP-1 cells per well in a 24-well plate in 0.4 mL of test media (e.g., RPMI-1640 without phenol (B47542) red, 0.5% FBS).[5]
-
Treat cells with the desired concentrations of RXFP1 agonist or vehicle control.
-
Incubate for a predetermined time (e.g., 4-24 hours) at 37°C with 5% CO₂.
-
-
RNA Isolation:
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from a Qiagen RNeasy kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for VEGF and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both VEGF and the housekeeping gene.
-
Calculate the relative fold change in VEGF mRNA expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[7]
-
Protocol 4: Cell Migration Assay (Transwell)
This protocol describes how to assess the effect of RXFP1 activation on THP-1 cell migration.[8]
-
Cell Preparation:
-
Culture THP-1 cells as described in Protocol 1.
-
The day before the experiment, serum-starve the cells by culturing them overnight in RPMI-1640 with 0.5% FBS.
-
-
Assay Setup:
-
Use a 24-well plate with Transwell inserts (e.g., 5 µm pore size).
-
Add 600 µL of assay medium (serum-free RPMI-1640) containing the chemoattractant or RXFP1 agonist to the lower chamber.
-
Resuspend the serum-starved THP-1 cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for 4 to 24 hours.[8]
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top side of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom side of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).
-
Elute the stain and measure the absorbance/fluorescence, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the migration index as the fold change in the number of migrated cells in treated wells compared to the untreated (vehicle control) wells.
-
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relaxin binds to and elicits a response from cells of the human monocytic cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Relaxin activates multiple cAMP signaling pathway profiles in different target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Humanized RXFP1 Mouse Model for Drug Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor, is a promising therapeutic target for a range of conditions including heart failure, fibrosis, and other cardiovascular diseases.[1][2][3] Its endogenous ligand, relaxin, has demonstrated potent vasodilatory, anti-fibrotic, and angiogenic properties.[3][4] However, the therapeutic development of relaxin-based peptides is hampered by their short half-life and the need for intravenous administration.[2][4] The discovery of small molecule agonists for human RXFP1, such as ML290, offers a promising alternative, but these compounds often exhibit species-specificity and do not activate the rodent ortholog of the receptor.[4][5]
To bridge this translational gap, a humanized RXFP1 mouse model has been developed.[4][6] This model, in which the mouse Rxfp1 gene is replaced with the human RXFP1 cDNA, provides an invaluable in vivo platform for the preclinical evaluation of human-specific RXFP1-targeting therapeutics.[1][4][7] These application notes provide detailed protocols for the utilization of the humanized RXFP1 mouse model in drug testing, focusing on model validation, key experimental procedures, and data interpretation.
Humanized RXFP1 Mouse Model: Generation and Validation
The humanized RXFP1 mouse model was generated by a knock-out/knock-in strategy, where the coding sequence of the mouse Rxfp1 gene was replaced by the human RXFP1 cDNA.[1][4][7] This approach ensures that the human receptor is expressed under the control of the endogenous mouse promoter, mimicking the natural tissue distribution and expression levels of the receptor.[1][4]
Validation of this model has demonstrated that:
-
The human RXFP1 receptor is functionally expressed and complements the ablation of the mouse gene.[4]
-
The transcriptional expression pattern of the human RXFP1 allele is similar to the endogenous mouse Rxfp1.[4]
-
The humanized mice are viable, fertile, and exhibit normal reproductive phenotypes, indicating that the human receptor can be activated by endogenous mouse relaxin.[4][8]
-
Crucially, the humanized mice respond to human-specific small molecule agonists like ML290, which do not activate the wild-type mouse receptor.[4][8]
RXFP1 Signaling Pathways
Activation of RXFP1 by its ligands initiates a complex network of intracellular signaling cascades. The primary and most studied pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9][10] However, RXFP1 can also couple to other G proteins, including GαoB and Gαi3, which can modulate cAMP levels and activate other signaling pathways involving protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K).[9] Furthermore, in certain cell types, RXFP1 activation can lead to an increase in cyclic GMP (cGMP) and the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38MAPK.[9][11] Small molecule agonists like ML290 can act as biased agonists, preferentially activating a subset of these signaling pathways.[6][9]
Experimental Workflow for Drug Testing
A typical workflow for evaluating a novel compound targeting human RXFP1 using the humanized mouse model involves a series of in vitro and in vivo experiments to characterize its binding, signaling, and physiological effects.
References
- 1. biocytogen.com [biocytogen.com]
- 2. From Lab to Clinic: How RXFP1-Humanized Mice are Paving the Way for Next-Generation Cardiovascular Therapeutics _GemPharmatech [en.gempharmatech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. 038150 - hRXFP1 Strain Details [jax.org]
- 8. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RXFP1 Agonist Administration in Mice
These application notes provide detailed information and protocols for the dosing and administration of RXFP1 agonists in mice, intended for researchers, scientists, and drug development professionals. The focus is on the small-molecule agonist ML290 and other relevant peptide-based agonists.
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor that mediates the physiological effects of the hormone relaxin. Activation of RXFP1 has shown therapeutic potential in various conditions, including heart failure, fibrosis, and inflammation.[1][2][3] Consequently, several RXFP1 agonists have been developed and characterized in preclinical mouse models.
This document outlines the dosing, administration, and experimental protocols for key RXFP1 agonists, including the small molecule ML290 and the peptide agonists B7-33 and SE301. It is important to note that the small-molecule agonist ML290 is specific for the human RXFP1 receptor and does not activate the mouse ortholog.[4] Therefore, in vivo studies with ML290 necessitate the use of humanized RXFP1 knock-in mice.[4][5]
RXFP1 Signaling Pathways
RXFP1 activation initiates a complex network of intracellular signaling cascades. The primary pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][6] This activates Protein Kinase A (PKA), which phosphorylates various downstream targets. Additionally, RXFP1 can couple to other G proteins, such as Gi/Go, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequent activation of protein kinase B (Akt) and nitric oxide synthase (NOS).[1] RXFP1 signaling also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[1][7] These pathways collectively contribute to the diverse physiological effects of RXFP1 activation, including vasodilation, anti-fibrotic, and anti-inflammatory responses.[3][6]
Caption: Simplified RXFP1 Signaling Pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for various RXFP1 agonists from studies in mice.
Table 1: Pharmacokinetic Parameters of RXFP1 Agonists in Mice
| Agonist | Dose | Route of Administration | T1/2 | Key Findings |
| ML290 | 30 mg/kg | Intraperitoneal (IP) | Stable in plasma for 2h | Excellent in vivo pharmacokinetics with sustained plasma and heart concentrations.[8] |
| SE301 | 1, 5, 50 mg/kg | Intraperitoneal (IP) | 3-5 days | Engineered Fc-fusion peptide with a significantly extended serum half-life.[9][10] |
Table 2: In Vivo Pharmacodynamic Effects of RXFP1 Agonists in Mice
| Agonist | Mouse Model | Dose | Route | Endpoint | Outcome |
| ML290 | Humanized RXFP1 knock-in | 30 mg/kg/day | IP | Liver Fibrosis (CCl4 model) | Significantly reduced collagen content and α-SMA expression.[2][3] |
| ML290 | Humanized RXFP1 knock-in | 30 mg/kg/day | IP | Kidney Fibrosis (UUO model) | Reduced pro-apoptotic and fibrotic markers.[11] |
| ML290 | Humanized RXFP1 knock-in | Not specified | IV | Heart Rate | Increased heart rate.[4][5] |
| B7-33 | C57BL/6 | 0.5 mg/kg/day (0.25 mg/kg twice daily) | IP | Myocardial Infarction | Reduced cardiac fibrosis and improved heart function.[12][13] |
| SE301 | CD-1 | Up to 500 µg | IV | Heart Rate | Dose-dependent increase in heart rate.[9][14] |
| AZD5462 analog | Humanized RXFP1 knock-in | Not specified | Not specified | Renal Blood Flow | Progressive rise in renal artery blood flow.[5] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of ML290 in Mice
This protocol describes a method to assess the pharmacokinetic profile of ML290 in mice.
Caption: Experimental workflow for a pharmacokinetic study.
Materials:
-
ML290
-
Vehicle solution (e.g., 10% NMP, 10% Solutol HS15, 10% PEG400, 70% Saline)[8]
-
Male C57BL/6 mice (or humanized RXFP1 mice)
-
Standard laboratory equipment for IP injections and blood collection
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare a dosing solution of ML290 at the desired concentration (e.g., 30 mg/kg) in the appropriate vehicle.[8]
-
Administration: Administer a single intraperitoneal (IP) injection of the ML290 solution to the mice.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma concentrations of ML290 using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC), from the plasma concentration-time data.
Protocol 2: Evaluation of ML290 in a Mouse Model of Liver Fibrosis
This protocol outlines the procedure for assessing the anti-fibrotic efficacy of ML290 in a carbon tetrachloride (CCl4)-induced liver fibrosis model in humanized RXFP1 mice.
Caption: Workflow for an in vivo fibrosis study.
Materials:
-
Humanized RXFP1 knock-in mice
-
Carbon tetrachloride (CCl4)
-
Corn oil (or other suitable vehicle for CCl4)
-
ML290
-
Vehicle for ML290
-
Equipment for IP injections, tissue collection, and analysis (histology, qPCR, Western blotting)
Procedure:
-
Induction of Fibrosis: Induce liver fibrosis in humanized RXFP1 mice by repeated administration of CCl4 (e.g., intraperitoneal injections twice weekly).
-
Treatment Groups: Divide the mice into at least two groups: a vehicle control group and an ML290 treatment group.
-
ML290 Administration: Administer ML290 (e.g., 30 mg/kg) or vehicle daily via intraperitoneal injection.[2][3]
-
Treatment Duration: Continue the treatment for a predetermined period (e.g., 4-8 weeks).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect liver tissue.
-
Fibrosis Assessment:
-
Histology: Fix a portion of the liver in formalin and embed in paraffin (B1166041) for histological staining (e.g., Sirius Red/Fast Green) to visualize collagen deposition.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver and perform quantitative real-time PCR (qPCR) to measure the expression of fibrosis-related genes (e.g., Col1a1, Acta2).
-
Protein Analysis: Isolate protein from a portion of the liver and perform Western blotting to quantify the levels of fibrotic markers like α-smooth muscle actin (α-SMA).
-
-
Data Analysis: Compare the extent of fibrosis between the ML290-treated and vehicle control groups to determine the efficacy of the agonist.
Conclusion
The provided application notes and protocols offer a framework for conducting in vivo studies with RXFP1 agonists in mice. The choice of agonist, mouse model, and experimental design will depend on the specific research question. Careful consideration of the species-specificity of small-molecule agonists like ML290 is crucial for obtaining meaningful and translatable results. The detailed methodologies and quantitative data presented herein should serve as a valuable resource for researchers in the field of relaxin biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Lab to Clinic: How RXFP1-Humanized Mice are Paving the Way for Next-Generation Cardiovascular Therapeutics _GemPharmatech [en.gempharmatech.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics of Small Molecule RXFP1 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the pharmacokinetic properties of small molecule agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1). The information compiled herein is intended to guide researchers in the preclinical and clinical development of novel RXFP1-targeted therapeutics.
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR), is the cognate receptor for the peptide hormone relaxin. Activation of RXFP1 initiates a cascade of signaling events with therapeutic potential in a variety of conditions, including heart failure, fibrosis, and inflammatory diseases.[1][2] While recombinant human relaxin has been explored clinically, its short half-life necessitates intravenous administration, limiting its use for chronic conditions.[3] The development of orally bioavailable small molecule RXFP1 agonists, such as ML290 and AZD5462, represents a significant advancement in targeting this pathway.[2][3] A thorough understanding of the pharmacokinetic (PK) profile of these molecules is critical for their successful translation into clinical therapies.
Featured Small Molecule RXFP1 Agonists
This document focuses on the pharmacokinetic characterization of two lead small molecule RXFP1 agonists:
-
ML290: One of the first potent and selective small-molecule agonists of human RXFP1. It has demonstrated excellent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties and favorable in vivo pharmacokinetics in preclinical models.[2][4]
-
AZD5462: An orally active allosteric agonist of RXFP1 that has advanced to clinical trials.[5][6]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for ML290 and AZD5462 from preclinical and clinical studies.
Table 1: In Vitro ADME Profile of ML290
| Parameter | Species | Value | Reference |
| Liver Microsomal Stability (t½) | Mouse | >60 min | [4] |
| Human | >60 min | [4] | |
| Plasma Stability (% remaining after 2h) | Mouse | 98% | [4] |
| Human | 102% | [4] |
Table 2: Preclinical Pharmacokinetic Parameters of AZD5462
| Parameter | Species | Route | Dose (mg/kg) | Cmax (µM/L) | t½ (h) | Oral Bioavailability (%) | Reference |
| Rat | IV | 2 | - | 1.2 | - | [7] | |
| Rat | PO | 1 | 0.23 | 2.9 | 58% | [7] | |
| Cynomolgus Monkey | IV | 2 | - | 4.7 | - | [7] | |
| Cynomolgus Monkey | PO | 5 | 0.94 | 7.2 | 12% | [7] |
Table 3: Clinical Pharmacokinetic Parameters of AZD5462 (Single Ascending Dose in Healthy Volunteers)
| Parameter | Value | Reference |
| Median Tmax | 0.53 - 1.75 h | [5] |
| Geometric Mean Terminal Half-life | 3 - 6 h | [5] |
Signaling Pathway
Activation of RXFP1 by small molecule agonists primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit various cellular responses.[8][9]
References
- 1. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 13, Comparison of ADME profile for hit 1 and ML290 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD5462 / AstraZeneca [delta.larvol.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of RXFP1 Receptor Agonist-6 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function, reproduction, and fibrosis.[1][2][3][4][5] The development of small-molecule agonists for RXFP1 is of significant interest for therapeutic applications in diseases such as heart failure and fibrosis.[1][2][3][4] RXFP1 receptor agonist-6 is a potent agonist that stimulates cyclic AMP (cAMP) production in cells expressing human RXFP1, with an EC50 value of 12 nM.[6] This document provides a detailed protocol for the preparation of a stock solution of this compound for in vitro research applications.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C38H32F5N3O7 | [6] |
| Molecular Weight | 737.67 g/mol | [6] |
| CAS Number | 2941346-85-4 | [6] |
| EC50 (cAMP production) | 12 nM | [6] |
| Appearance | White powder (typical) | Inferred from similar compounds |
| Recommended Solvent | DMSO | Inferred from similar compounds[7] |
| Stock Solution Storage | -20°C for up to 6 months | Inferred from similar compounds[7] |
| Shipping Condition | Room temperature | [6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to consult the Certificate of Analysis provided by the supplier for specific recommendations on solubility and storage.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.738 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 737.67 g/mol / 1000 = 0.73767 mg
-
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. To prepare a 10 mM solution with 0.738 mg of the compound, add 100 µL of DMSO.
-
Calculation: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L) x 1,000,000
-
Volume (µL) = [0.000738 g / 737.67 g/mol ] / 0.010 mol/L x 1,000,000 = 100 µL
-
Cap the tube tightly.
-
-
Ensure Complete Dissolution:
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Based on data for similar compounds, the stock solution should be stable for up to 6 months.[7]
-
For long-term storage, consider storing at -80°C.
-
Working Solution Preparation:
-
For cell-based assays, dilute the 10 mM stock solution to the desired final concentration using the appropriate cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Diagrams
RXFP1 Signaling Pathway
The activation of RXFP1 by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gs protein pathway, leading to the production of cyclic AMP (cAMP). This pathway is central to the physiological effects mediated by RXFP1.
Caption: RXFP1 signaling pathway upon agonist binding.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the sequential steps for the preparation of the this compound stock solution.
Caption: Workflow for preparing the stock solution.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. genecards.org [genecards.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML290; RXFP1-Agonist-8 supplier | CAS 1482500-76-4 |RXFP1 Agonist | AOBIOUS [aobious.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RXFP1 Agonist Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in RXFP1 agonist assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: Low or no signal detected upon agonist stimulation.
Question: Why am I getting a low or no signal in my RXFP1 agonist assay?
A low or absent signal in an RXFP1 agonist assay can stem from various factors, from suboptimal experimental conditions to issues with the cellular reagents. Below are common causes and their solutions.
1. Suboptimal Cell Health and Density
-
Question: Could my cell density be the reason for the low signal?
-
Answer: Yes, cell density is critical. Too few cells will produce a weak signal, while excessive confluency can alter cell health and receptor expression, negatively impacting the assay window. It is crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and plate format. For example, in a 384-well format, seeding densities for HEK293-RXFP1 cells have been reported at 8,000 cells/well.[1] For a 1536-well format, a density of 2,000 cells/well has been used.[2]
-
Question: How can I ensure my cells are healthy for the assay?
-
Answer: Use cells in their logarithmic growth phase and ensure high viability (>95%) before seeding. Avoid over-trypsinization, as it can damage cell surface receptors. Regularly check for mycoplasma contamination, which can affect cell signaling.
2. Inadequate Receptor Expression
-
Question: What if the cells are not expressing enough RXFP1?
-
Answer: Low RXFP1 expression is a common cause of a weak signal.[3][4] Wild-type, full-length RXFP1 can have very low expression levels in mammalian cells.[4]
-
For stable cell lines: Verify RXFP1 expression using techniques like flow cytometry, qPCR, or Western blot. If expression is low, you may need to re-select clones or generate a new stable cell line.
-
For transient transfections: Optimize the amount of plasmid DNA and the transfection reagent-to-DNA ratio. Note that very high, non-physiological expression can sometimes lead to constitutive activity and a high background signal.[3]
-
3. Agonist-Related Issues
-
Question: My agonist is not eliciting a response. What could be wrong?
-
Answer:
-
Agonist Potency and Integrity: Ensure the agonist is of high purity and has been stored correctly to maintain its activity. The peptide hormone relaxin, the endogenous agonist for RXFP1, can be sensitive to degradation. Prepare fresh dilutions for each experiment.
-
Concentration Range: Titrate your agonist across a wide concentration range to ensure you are capturing the full dose-response curve. The potency of relaxin can vary depending on the cell line and assay format, with EC50 values reported from the picomolar to nanomolar range.[2][5][6]
-
4. Assay Protocol and Reagent Problems
-
Question: I've checked my cells and agonist, but the signal is still low. What else should I check in my assay protocol?
-
Answer:
-
Incubation Times: Optimize the agonist stimulation time. For cAMP assays, this is typically between 15 to 60 minutes.[7]
-
Assay Buffer Components: Ensure the assay buffer is compatible with your reagents and does not contain interfering substances. For instance, serum in the media can sometimes interfere with the assay.
-
Reagent Preparation and Storage: Prepare assay reagents according to the manufacturer's instructions and store them correctly. Reagents for detection (e.g., HTRF antibodies, luciferase substrates) are often light-sensitive and have limited stability once reconstituted.
-
Phosphodiesterase (PDE) Inhibitors: RXFP1 signaling leads to the production of cAMP, which is rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX or Ro 20-1724, in your assay buffer can significantly amplify the signal.[2][8]
-
5. Complex RXFP1 Signaling
-
Question: Can the signaling mechanism of RXFP1 itself contribute to a low signal?
-
Answer: Yes, RXFP1 has a complex signaling profile. It primarily couples to Gαs to stimulate adenylyl cyclase and increase cAMP levels.[2] However, it can also couple to Gαi/o proteins, which inhibit adenylyl cyclase.[2] The net effect on cAMP levels can depend on the cellular context and the specific G proteins expressed. This dual coupling can sometimes result in a smaller-than-expected increase in cAMP.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for RXFP1 agonist assays.
Table 1: Recommended Cell Seeding Densities for HEK293-RXFP1 Cells
| Plate Format | Seeding Density (cells/well) | Reference |
| 384-well | 8,000 | [1] |
| 1536-well | 2,000 | [2] |
| 96-well | 20,000 | [4] |
| 24-well | 400,000 | [1] |
Table 2: Reported EC50 Values for Relaxin in RXFP1 cAMP Assays
| Cell Line | Assay Format | Relaxin EC50 | Reference |
| HEK293-RXFP1 | HTRF (384-well) | 203 pM | [2] |
| HEK293-RXFP1 | HTRF (1536-well) | 494 pM | [2] |
| HEK293T-RXFP1 | GloSensor | ~1 nM | [6] |
| OVCAR5 | HTRF | 0.18 nM | [9] |
| THP-1 | ELISA | ~17 nM (for significant elevation) | [7] |
Key Experimental Protocols
1. HTRF cAMP Assay in HEK293-RXFP1 Cells (384-well format)
-
Cell Seeding: Seed HEK293 cells stably expressing RXFP1 at a density of 8,000 cells/well in 30 µL of growth medium.[1] Incubate overnight at 37°C with 5% CO2.[1]
-
Agonist Preparation: Prepare serial dilutions of the agonist in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724).
-
Agonist Stimulation: Add the agonist to the cells and incubate for 30 minutes at 37°C.[10]
-
Lysis and Detection: Add the HTRF lysis buffer containing the anti-cAMP-cryptate and cAMP-d2 detection reagents. Incubate for 1 hour at room temperature.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the dose-response curve.
2. GloSensor™ cAMP Assay in HEK293T Cells (96-well format)
-
Cell Seeding and Transfection: Plate HEK293T cells at 2 x 10^4 cells/well in a poly-D-lysine coated 96-well plate.[4] The next day, transfect the cells with the pGloSensor™-22F cAMP plasmid and the human RXFP1 expression vector using a suitable transfection reagent.[4]
-
Reagent Equilibration: Two days post-transfection, replace the medium with CO2-independent medium containing 10% FBS and 2% v/v GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature.
-
Agonist Stimulation: Prepare a dilution series of the agonist. Add the agonist to the wells.
-
Signal Reading: Measure luminescence immediately after agonist addition for kinetic measurements or at a fixed time point (e.g., 30 minutes) for endpoint assays.[4]
-
Data Analysis: Normalize the data to a positive control (e.g., forskolin) and plot the dose-response curve.
Visualizations
Caption: RXFP1 Signaling Pathway.
Caption: Troubleshooting Workflow for Low Signal.
Caption: General Experimental Workflow.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthetic short-chain peptide analogues of H1 relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity. Clues to a better understanding of relaxin agonist design [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RXFP1 Receptor Agonist-6 Dose-Response Curve
This technical support center is designed for researchers, scientists, and drug development professionals working with the Relaxin Family Peptide Receptor 1 (RXFP1) and its agonists. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your dose-response experiments with RXFP1 receptor agonist-6 and other novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected EC50 for this compound?
A1: this compound has been reported to stimulate cyclic AMP (cAMP) production in HEK293 cells stably expressing human RXFP1 with an EC50 value of approximately 12 nM.[1] Significant deviations from this value may indicate experimental issues.
Q2: Which signaling pathway is most appropriate to measure for RXFP1 activation by agonist-6?
A2: The most well-characterized signaling pathway for RXFP1 activation is the Gs-protein coupled pathway, which leads to an increase in intracellular cAMP.[2][3] Measuring cAMP accumulation is a robust and reliable method for determining the potency of RXFP1 agonists.[1][4] However, RXFP1 can also couple to other G-proteins like Gi/o and activate other pathways such as ERK1/2 and PI3K.[2][5]
Q3: Can I use a different cell line besides HEK293 cells?
A3: Yes, other cell lines can be used, provided they express functional RXFP1 receptors. Cell lines endogenously expressing RXFP1, such as OVCAR5 or EA.hy926, are suitable alternatives.[4] It is crucial to verify receptor expression and functionality in your chosen cell line.
Q4: My dose-response curve has a very shallow slope (Hill slope ≠ 1). What could be the cause?
A4: A shallow Hill slope can be indicative of several issues, including ligand degradation, receptor heterogeneity, or complex binding kinetics. It may also suggest that the agonist is a partial agonist. For small molecule agonists, poor solubility at higher concentrations can also lead to a flattened curve.
Q5: What is biased agonism and how might it affect my results with a novel RXFP1 agonist?
A5: Biased agonism occurs when a ligand preferentially activates one signaling pathway over another for the same receptor.[3][6][7] For example, the well-characterized RXFP1 agonist ML290 is a biased agonist, stimulating cAMP accumulation but not ERK1/2 phosphorylation in some cell types.[6][8] If you are testing a novel agonist like agonist-6, it is important to consider that it may also exhibit bias. Relying on a single readout (e.g., cAMP) might not fully capture its pharmacological profile.
Troubleshooting Guides
Issue 1: Low or No Signal Response
| Potential Cause | Troubleshooting Step |
| Inactive Agonist | - Prepare fresh agonist stock solutions. - Confirm the integrity of the agonist if possible (e.g., via analytical chemistry). - Include a known RXFP1 agonist (e.g., Relaxin-2) as a positive control. |
| Low Receptor Expression | - Verify RXFP1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - If using a transient transfection system, optimize transfection efficiency. - Consider using a cell line with higher or more stable receptor expression.[9] |
| Poor Cell Health | - Ensure cells are healthy and within an optimal passage number. - Check for signs of contamination. - Optimize cell seeding density to achieve a confluent monolayer on the day of the assay. |
| Suboptimal Assay Conditions | - Titrate serum concentration in the assay medium; high serum levels can sometimes interfere with the assay. - Optimize incubation time with the agonist. A time-course experiment can determine the peak response time. - Ensure the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX, Ro 20-1724) to prevent cAMP degradation.[10] |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | - Some GPCRs, including RXFP1, can exhibit constitutive (ligand-independent) activity, leading to elevated basal cAMP levels.[3] - If possible, measure the effect of an inverse agonist to confirm constitutive activity. |
| Assay Reagent Interference | - Run controls without cells to check for background signal from the assay reagents themselves. - Test for autofluorescence or autoluminescence of the test compound if using a fluorescence or luminescence-based assay. |
| High Cell Seeding Density | - Overly confluent cells can sometimes lead to higher basal signaling. Optimize cell number per well. |
Issue 3: Poor Dose-Response Curve Shape (Irregular or Biphasic)
| Potential Cause | Troubleshooting Step |
| Agonist Solubility Issues | - Small molecule agonists can have poor aqueous solubility.[1][4] - Visually inspect the wells with the highest agonist concentrations for precipitation. - Prepare agonist dilutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and low across all wells. |
| Ligand Degradation | - Prepare fresh dilutions for each experiment. - If the agonist is known to be unstable, minimize the time between dilution and addition to cells. |
| Complex Signaling Pathways | - RXFP1 couples to multiple G-proteins (Gs, Gi/o), which can sometimes lead to complex downstream responses.[2][3] A biphasic curve could reflect the activation of opposing signaling pathways at different agonist concentrations. |
| Presence of Receptor Splice Variants | - Naturally occurring splice variants of RXFP1 can act as functional antagonists.[3] The presence of such variants in your cell line could interfere with the dose-response. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is adapted for a 384-well format and is suitable for measuring cAMP production in response to RXFP1 activation.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)
-
Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., Puromycin)
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Ro 20-1724
-
This compound
-
Positive control: Relaxin-2
-
HTRF cAMP assay kit
Procedure:
-
Cell Plating:
-
Agonist Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range from 1 pM to 10 µM. Ensure the final DMSO concentration is ≤0.5%.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add the diluted agonist-6 or controls to the wells.
-
Incubate for 30 minutes at 37°C.[4]
-
-
Detection:
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of Relaxin-2).
-
Plot the normalized response against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
| Parameter | Recommended Value |
| Cell Line | HEK293-RXFP1, OVCAR5, EA.hy926_RXFP1 |
| Seeding Density (384-well) | 2,000 - 8,000 cells/well |
| PDE Inhibitor | 500 µM IBMX or 400 µM Ro 20-1724 |
| Agonist Incubation Time | 30 minutes |
| Final DMSO Concentration | ≤ 0.5% |
Visualizations
Caption: Simplified RXFP1 signaling pathways.
Caption: Experimental workflow for a dose-response curve.
Caption: Troubleshooting decision tree for dose-response assays.
References
- 1. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Navigating Species Selectivity of RXFP1 Receptor Agonist-6: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving RXFP1 receptor agonist-6. The following resources address common challenges and provide detailed protocols to ensure experimental success.
Species Selectivity Profile of this compound
This compound, a member of the bicyclo[3.2.0]heptane bis(amide) class of agonists, demonstrates potent activation of the human RXFP1 receptor. As detailed in patent WO2023114824A1, this agonist stimulates cyclic adenosine (B11128) monophosphate (cAMP) production in HEK293 cells stably expressing human RXFP1 with a half-maximal effective concentration (EC50) of 12 nM[1]. Currently, specific quantitative data on the potency of this compound on rodent (mouse, rat) or other species' RXFP1 receptors is not publicly available. Researchers should be aware that significant species selectivity has been observed with other small molecule RXFP1 agonists, such as ML290, which is active at the human receptor but not at the mouse receptor[2]. Therefore, direct evaluation of agonist-6 activity on the specific species' receptor of interest is highly recommended.
| Compound | Species | Receptor | Assay Type | Potency (EC50) | Reference |
| This compound | Human | RXFP1 | cAMP Production (HEK293 cells) | 12 nM | [1] |
| ML290 | Human | RXFP1 | cAMP Production | Active | [2] |
| ML290 | Mouse | RXFP1 | cAMP Production | No Agonist Action | [2] |
Signaling Pathways and Experimental Workflows
The activation of the Relaxin Family Peptide Receptor 1 (RXFP1) by an agonist initiates a cascade of intracellular signaling events, primarily mediated through the Gs protein pathway, leading to the production of cyclic adenosine monophosphate (cAMP).
A common method to quantify RXFP1 activation is the cAMP accumulation assay. The following workflow outlines the key steps in this experimental procedure.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during in vitro experiments with RXFP1 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no response to the RXFP1 agonist?
A1: Several factors could contribute to a weak or absent signal:
-
Low Receptor Expression: The cell line used may have low endogenous or transfected RXFP1 expression. Verify receptor expression levels via qPCR, Western blot, or flow cytometry. Different cell lines, such as HEK293, CHO, or THP-1, can have varying levels of endogenous receptor expression and signaling components[2][3].
-
Poor Agonist Solubility: Small molecule agonists can have limited aqueous solubility. Ensure the agonist is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous assay buffer. Sonication or gentle warming may aid dissolution.
-
Ligand Degradation: Improper storage or handling can lead to agonist degradation. Store the compound as recommended by the supplier and prepare fresh dilutions for each experiment.
-
Suboptimal Assay Conditions: The incubation time with the agonist may be too short, or the concentration of the PDE inhibitor may be insufficient. Optimize these parameters for your specific cell system.
-
Cell Health: Poor cell viability will negatively impact assay performance. Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.
Q2: I'm seeing high background signal or constitutive activity in my cAMP assay. What could be the cause?
A2: High background can be caused by:
-
Constitutive Receptor Activity: Overexpression of GPCRs can sometimes lead to ligand-independent signaling[4]. If using a transient transfection system, consider reducing the amount of plasmid DNA used.
-
Endogenous Agonists in Serum: Fetal bovine serum (FBS) can contain factors that stimulate GPCRs. Consider reducing the serum concentration or using serum-free media during the agonist stimulation step.
-
Phosphodiesterase (PDE) Inhibition: While necessary to amplify the cAMP signal, excessive PDE inhibition can lead to high basal cAMP levels[5]. Titrate the concentration of the PDE inhibitor to find the optimal balance between signal amplification and background.
Q3: My dose-response curve is not sigmoidal or has a very shallow slope. How can I troubleshoot this?
A3: An abnormal dose-response curve may indicate:
-
Agonist Solubility Issues at High Concentrations: The agonist may be precipitating out of solution at higher concentrations, leading to a plateau or decrease in signal. Visually inspect the wells with the highest concentrations for any precipitate.
-
Cell Toxicity: High concentrations of the agonist or the vehicle (e.g., DMSO) may be toxic to the cells, leading to a decrease in signal. Perform a cell viability assay in parallel with your functional assay to assess toxicity.
-
Ligand Depletion: At high cell densities, the concentration of the agonist may be depleted over the course of the incubation. Consider reducing the cell number per well or increasing the assay volume.
Experimental Protocols
Detailed Methodology for cAMP Accumulation Assay (HTRF-based)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the species-specific RXFP1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Seed 5,000-10,000 cells per well in a 384-well low-volume white plate.
-
-
Agonist and Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the agonist in assay buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Prepare HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the serially diluted agonist to the cell plate.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents to lyse the cells and initiate the detection reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to a positive control (e.g., a high concentration of a known full agonist or forskolin) and a negative control (vehicle).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ML290 and RXFP1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the activity of ML290, a small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), particularly its observed inactivity in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is ML290 and what is its intended function?
A1: ML290 is the first potent and selective small-molecule agonist for the human relaxin family peptide receptor 1 (RXFP1).[1][2] It was developed as a tool to study the therapeutic effects of RXFP1 activation, which are implicated in conditions like heart failure and fibrosis.[1][3] Unlike the native peptide ligand, relaxin-2, ML290 has a longer half-life and is easier to synthesize, making it a valuable research tool and a potential lead for drug development.[2][3]
Q2: We are not observing any effect of ML290 in our mouse/rat model. Is this expected?
A2: Yes, this is an expected finding. ML290 does not activate the mouse or rat RXFP1 receptor.[3][4][5][6][7][8] In fact, in some experimental setups, ML290 can act as an antagonist or a partial inverse allosteric agonist at the mouse RXFP1 receptor, potentially inhibiting the effects of endogenous relaxin.[3][5][8]
Q3: Why is ML290 inactive at rodent RXFP1?
A3: The species-specific activity of ML290 is due to differences in the amino acid sequence of the RXFP1 receptor between species.[6] Specifically, the third extracellular loop (ECL3) of the transmembrane domain has been identified as a critical region for ML290's interaction with the receptor.[1][3] The G659/T660 motif within the human ECL3 is crucial for agonist activity, and variations in this region in rodent RXFP1 prevent effective binding and activation by ML290.[1][9]
Q4: In which animal models is ML290 active?
A4: ML290 has been shown to be active in species where the RXFP1 receptor is sufficiently similar to the human receptor. This includes rhesus macaques and pigs.[4][6] Guinea pig and rabbit RXFP1 receptors, however, are not activated by ML290.[3][4] To overcome the issue of rodent inactivity, researchers have developed "humanized" mouse models that express the human RXFP1 gene.[3][5][7][10] These models are suitable for in vivo testing of ML290.
Q5: What are the known signaling pathways activated by RXFP1?
A5: RXFP1 activation initiates a complex and pleiotropic signaling cascade. The receptor couples to multiple G proteins, including Gs and Gi/Go.[11][12] This can lead to:
-
cAMP Accumulation: Activation of adenylyl cyclase through Gs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[11][12]
-
PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K), which is involved in cell survival and nitric oxide production.[13][14][15]
-
MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, though ML290's effect on this pathway may be biased.[11][16]
-
Nitric Oxide (NO) Production: In vascular tissues, RXFP1 activation leads to endothelium- and NO-dependent relaxation.[13][14][15]
Q6: Is ML290 a direct replacement for relaxin-2 in experiments?
A6: Not necessarily. ML290 is a biased allosteric agonist.[11][17][18] This means it binds to a different site on the receptor than relaxin-2 and may not activate all of the same downstream signaling pathways to the same extent.[11][16][18] For example, some studies have shown that ML290 is a weaker agonist for cAMP accumulation than relaxin-2 but can still effectively stimulate other pathways.[16] Researchers should carefully consider the specific signaling pathways relevant to their experimental question when using ML290.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect of ML290 in an in vivo rodent model. | Species-specific inactivity of ML290 at the rodent RXFP1 receptor. | - Confirm the species of your animal model. ML290 is inactive in mice and rats.[3][4][6] - Consider using a humanized mouse model expressing human RXFP1 for in vivo studies.[3][5][7] - Alternatively, consider using a species where ML290 is active, such as pigs or rhesus macaques.[4] |
| Inconsistent results in cell-based assays. | Cell line may not be appropriate. | - Ensure you are using a cell line that expresses the human RXFP1 receptor. HEK293 cells stably transfected with human RXFP1 are a common model.[2] - If using a cell line with endogenous RXFP1 expression, verify the species of origin. |
| Unexpected signaling pathway activation (or lack thereof). | ML290 is a biased agonist. | - Be aware that ML290 may not recapitulate all the signaling effects of relaxin-2.[11][18] - Characterize the specific downstream signaling pathways of interest in your experimental system in response to both ML290 and relaxin-2 for comparison. |
| Difficulty replicating published data. | Differences in experimental protocols. | - Carefully review and compare your experimental protocol with the cited literature, paying close attention to cell line, ML290 concentration, incubation time, and the specific assay used to measure the endpoint. |
Quantitative Data Summary
Table 1: Species Selectivity of ML290 at the RXFP1 Receptor
| Species | ML290 Activity (cAMP Response) | Reference |
| Human | Agonist | [2][4] |
| Mouse | Inactive / Antagonist | [3][4][6] |
| Rat | Inactive | [4] |
| Rhesus Macaque | Agonist | [4] |
| Pig | Agonist | [4] |
| Guinea Pig | Very low to no response | [4] |
| Rabbit | Agonist (but receptor does not bind relaxin) | [4] |
Table 2: Potency of ML290 in Human RXFP1 Expressing Cells
| Assay | Cell Type | pEC50 | Reference |
| cAMP Accumulation | HEK-RXFP1 | 7.0 | [11] |
| p38MAPK Phosphorylation | HEK-RXFP1 | 9.3 ± 0.6 | [16] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
General Protocol for Assessing ML290 Activity in a Cell-Based cAMP Assay
This is a generalized protocol based on methods described in the literature.[2][19] Researchers should optimize conditions for their specific cell line and experimental setup.
-
Cell Culture: Culture HEK293 cells stably expressing human RXFP1 in appropriate media and conditions.
-
Cell Seeding: Seed cells into a 384-well plate at a density of approximately 8,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of ML290 in a suitable vehicle (e.g., DMSO) and then dilute further in assay buffer.
-
Stimulation: Add the diluted ML290 or control (vehicle and/or relaxin-2) to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP response as a function of ML290 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
Caption: Simplified RXFP1 signaling pathway upon activation by Relaxin-2 or ML290.
Caption: Troubleshooting workflow for unexpected ML290 inactivity.
References
- 1. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of Relaxin Family Receptor 1 from different mammalian species by relaxin peptide and small molecule agonist ML290 [frontiersin.org]
- 5. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Relaxin Family Receptor 1 from Different Mammalian Species by Relaxin Peptide and Small-Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 11. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Comparison of signaling pathways activated by the relaxin family peptide receptors, RXFP1 and RXFP2, using reporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 14. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. research.monash.edu [research.monash.edu]
- 18. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Overcoming short half-life of peptide RXFP1 agonists
Welcome to the Technical Support Center for RXFP1 Agonist Development. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the short half-life of peptide RXFP1 agonists.
Frequently Asked Questions (FAQs)
Q1: Why do native peptide RXFP1 agonists, like Relaxin-2, have a short half-life?
A: Native peptide hormones, including Relaxin-2, typically have a short in vivo half-life (often just minutes to a few hours) for several reasons.[1][2] Their relatively small size leads to rapid renal clearance through glomerular filtration. Additionally, they are susceptible to enzymatic degradation by proteases present in the bloodstream and tissues.[1][3] For example, native GLP-1 has a half-life of about 2 minutes in humans.[3] Recombinant Relaxin-2 (serelaxin) also suffers from a short half-life, which has limited its therapeutic potential in clinical trials.[2][4][5][6]
Q2: What are the primary strategies to extend the half-life of peptide RXFP1 agonists?
A: Several effective strategies are employed to prolong the circulation time of peptide therapeutics. These can be broadly categorized as:
-
Increasing Hydrodynamic Size: This approach aims to create a larger molecule that is less susceptible to renal clearance. The most common method is PEGylation , the covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[3][7]
-
Binding to Serum Proteins: This strategy involves modifying the peptide to enable it to bind reversibly to long-lived plasma proteins like albumin. This shields the peptide from degradation and clearance. Key methods include:
-
Reducing Proteolytic Degradation: This involves modifying the peptide's structure to make it resistant to cleavage by proteases. Techniques include:
-
Scaffold-Based Delivery: Incorporating the peptide into a scaffold, such as a hydrogel, for controlled, localized release over time.[16][17][18]
Q3: How does lipidation extend the half-life of an RXFP1 agonist?
A: Lipidation involves covalently attaching a lipid moiety, typically a fatty acid, to the peptide.[9][19] This lipid tail binds non-covalently to circulating human serum albumin (HSA), the most abundant protein in plasma.[8][10] By "hitching a ride" on the large (~66 kDa) albumin protein, the lipidated peptide is protected from rapid renal filtration and shielded from proteolytic enzymes.[3][10] This strategy has been successfully used for drugs like liraglutide (B1674861) and semaglutide, extending their half-lives from minutes to many hours or even days.[3] For RXFP1 agonists, this has led to the development of single-chain lipidated peptides with extended half-lives and high potency.[6][20][21]
Q4: What are the potential downsides of modifying a peptide to extend its half-life?
A: While beneficial, modifications can sometimes have unintended consequences.
-
Reduced Potency: Large modifications like PEGylation or fusion to large proteins can cause steric hindrance, potentially interfering with the peptide's ability to bind to its receptor (RXFP1) and reducing its biological activity.[1]
-
Altered Pharmacodynamics: The modification can change how the drug interacts with its target and other biological systems.
-
Immunogenicity: Modifications, particularly with larger molecules like PEG, can sometimes trigger an immune response.[10]
-
Solubility Issues: Lipidation can increase hydrophobicity, sometimes leading to poor solubility and aggregation.[10][19]
-
Metabolic Liabilities: The attached moiety itself can be subject to metabolism. For instance, some fatty acid chains used in lipidation can undergo oxidation.[22]
Careful design, including the choice of modification site and the use of appropriate linkers, is crucial to mitigate these risks.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during the development and testing of long-acting RXFP1 agonists.
Problem 1: My modified RXFP1 agonist shows significantly reduced binding affinity and/or potency.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The modification (e.g., PEG, Fc fragment, long lipid chain) is physically blocking the peptide's interaction with the RXFP1 receptor. | 1. Change Modification Site: Move the conjugation site to a region of the peptide known not to be critical for receptor binding. The C-terminus or a non-essential loop are often good candidates. 2. Introduce a Linker: Use a flexible linker (e.g., polyethylene glycol or a short amino acid sequence) to create space between the peptide and the half-life extension moiety. 3. Reduce Moiety Size: If using PEG, try a smaller PEG chain. If using lipidation, try a shorter fatty acid. |
| Modification at a Critical Residue: The amino acid you've modified is essential for binding to RXFP1. | Review structure-activity relationship (SAR) data for RXFP1 agonists. Key residues in the Relaxin-2 B-chain are crucial for receptor interaction and activation.[5] Avoid modifying these residues directly. |
| Conformational Change: The modification has altered the peptide's secondary structure (e.g., its α-helicity), which is critical for activity. | Perform structural analysis using techniques like Circular Dichroism (CD) spectroscopy to compare the conformation of the modified peptide to the unmodified parent peptide.[23][24] |
Problem 2: My lipidated peptide agonist is poorly soluble or aggregates in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High Hydrophobicity: The fatty acid chain is too long, making the entire conjugate insoluble. | 1. Shorten the Fatty Acid: Test analogues with shorter acyl chains (e.g., C14 instead of C18). 2. Introduce a Hydrophilic Spacer: Add a hydrophilic linker, such as a short PEG or a gamma-glutamic acid spacer, between the peptide and the fatty acid to improve overall solubility.[3] |
| Peptide Sequence Properties: The peptide itself has hydrophobic regions that contribute to aggregation when a lipid is added. | Modify the peptide sequence to include more hydrophilic or charged amino acids in non-critical positions to enhance solubility. |
| Buffer Conditions: The pH or ionic strength of the buffer is promoting aggregation. | Experiment with different buffer formulations, varying the pH and salt concentration, to find conditions that maximize solubility. |
Problem 3: The in vivo half-life of my modified agonist is not as long as expected based on in vitro stability assays.
| Possible Cause | Troubleshooting Step |
| Inefficient Albumin Binding: For lipidated peptides, the affinity for serum albumin may be too low in vivo. | Optimize the length and structure of the fatty acid and any associated linker to maximize albumin binding. |
| Alternative Clearance Pathways: The peptide may be cleared by mechanisms other than renal filtration or proteolysis, such as receptor-mediated endocytosis in non-target tissues. | Conduct detailed pharmacokinetic (PK) and biodistribution studies to understand the clearance mechanism. |
| Metabolism of the Modifying Group: The half-life extension moiety itself is being metabolized and cleared. | Analyze metabolites in plasma and urine to identify cleavage sites. If the linker or lipid is being metabolized, redesign it to be more stable.[22] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on modified RXFP1 agonists.
Table 1: Comparison of Half-Life for Native and Modified RXFP1 Agonists
| Compound | Description | Species | Half-Life (t½) | Citation(s) |
| Relaxin-2 | Native/Recombinant Peptide | Rat | ~0.46 hours | [20] |
| Relaxin-2 Injection | Subcutaneous Injection | Rat | 5-6 hours | [25] |
| Compound 54 | Single-Chain Peptide Mimetic | Rat | 0.32 hours | [20] |
| AZD3427 | Relaxin-2-Fc Fusion | Mouse | ~3 to 5 days | [12][26] |
| N-AcGIP | Acetylated GIP analogue | In vivo | > 24 hours | [15] |
| Insulin Detemir | Lipidated (C14) Insulin | Human | 5-7 hours | [3] |
Table 2: Binding Affinity and Potency of Selected RXFP1 Agonists
| Compound | Assay System | Binding Affinity (pKi) | Functional Potency (pEC50) | Citation(s) |
| H2 Relaxin | HEK-RXFP1 Cells | 9.19 ± 0.13 | 10.60 ± 0.03 | [23][24] |
| B7-33 | HEK-293T-RXFP1 Cells | 5.54 | 5.12 | [20] |
| H2 B-R13/17K | HEK-RXFP1 Cells | 6.44 ± 0.06 | 6.82 ± 0.23 | [23][24] |
| H2 B-R13/17HR | HEK-RXFP1 Cells | 7.20 ± 0.08 | 7.88 ± 0.05 | [23][24] |
| SA10SC-RLX | EA.hy926-RXFP1 Cells | IC50 similar to Relaxin | Sub-nanomolar | [27][28] |
Experimental Protocols
Protocol 1: RXFP1 Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a labeled ligand for binding to the RXFP1 receptor.
Materials:
-
HEK-293T cells stably transfected with human RXFP1 (HEK-RXFP1).[23][24]
-
Cell culture medium (e.g., RPMI 1640 with 10% FCS).
-
Poly-L-lysine coated 96-well plates.
-
Labeled ligand: Europium-labeled H2 Relaxin (Eu-H2 Relaxin) or Cy5-labeled H2 Relaxin.[23][28]
-
Unlabeled H2 Relaxin (for positive control/non-specific binding).
-
Test compounds (novel RXFP1 agonists).
-
Assay Buffer (e.g., HBSS).
-
Plate reader capable of detecting the label's signal (e.g., time-resolved fluorescence for Europium or standard fluorescence for Cy5).
Methodology:
-
Cell Plating: Culture HEK-RXFP1 cells and plate them into 96-well poly-L-lysine coated plates. Allow cells to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled H2 Relaxin control in assay buffer.
-
Assay Setup:
-
Total Binding: Add assay buffer and a fixed concentration of labeled ligand to designated wells.
-
Non-Specific Binding: Add a high concentration of unlabeled H2 Relaxin (e.g., 1 µM) and the fixed concentration of labeled ligand.[23]
-
Competition Binding: Add each dilution of the test compound and the fixed concentration of labeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Washing: Gently wash the wells with cold assay buffer to remove unbound ligand.
-
Signal Detection: Read the plate using the appropriate plate reader.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a one-site binding curve in software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: RXFP1 Functional Assay (cAMP Accumulation)
This protocol measures the ability of an agonist to activate RXFP1 and stimulate the production of cyclic AMP (cAMP), a key second messenger in the receptor's signaling pathway.
Materials:
-
Phosphodiesterase (PDE) inhibitor (e.g., 50 µM IBMX or Ro 20-1724) to prevent cAMP degradation.[23][29]
-
Test compounds and H2 Relaxin standard.
-
Forskolin (B1673556) (positive control for adenylyl cyclase activation).
-
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit (e.g., Cisbio cAMP dynamic 2).[23][29]
-
HTRF-compatible plate reader.
Methodology:
-
Cell Preparation: Harvest and resuspend RXFP1-expressing cells in assay buffer.
-
Assay Plating:
-
Pipette cells into a 384-well assay plate.
-
Add serial dilutions of the test compounds or H2 Relaxin standard. Include wells with buffer only (basal) and forskolin (positive control).
-
-
Stimulation: Incubate the plate for 30 minutes at room temperature in the presence of the PDE inhibitor.[23][24]
-
Lysis and Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions. These reagents will lyse the cells and initiate the detection reaction.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Protocol 3: In Vitro Peptide Stability Assay in Serum
This protocol assesses the stability of a peptide agonist by incubating it in serum and measuring the amount of intact peptide remaining over time.
Materials:
-
Test peptide.
-
Human or rat serum.
-
Incubator at 37°C.
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid) to stop enzymatic reactions.
-
LC-MS/MS system for analysis.
Methodology:
-
Incubation Setup:
-
Pre-warm serum to 37°C.
-
Add the test peptide to the serum to a final concentration of (e.g.) 1-10 µM.
-
-
Time Course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the serum-peptide mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold quenching solution. This will precipitate serum proteins and stop all enzymatic activity.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the concentration of the intact parent peptide.
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Fit the data to a one-phase decay model to calculate the peptide's in vitro half-life (t½) in serum.
-
Visualizations
RXFP1 Signaling Pathways
Caption: Key signaling pathways activated by the RXFP1 receptor.
Workflow for Developing Long-Acting RXFP1 Agonists
Caption: A typical experimental workflow for creating long-acting agonists.
Logical Diagram of Half-Life Extension Strategies
Caption: Core strategies for extending peptide half-life.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Potent, Long-Acting Lipidated Relaxin-2 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 8. scispace.com [scispace.com]
- 9. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 12. A novel long-acting relaxin-2 fusion, AZD3427, improves cardiac performance in non-human primates with cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 16. Self-assembling peptide scaffolds for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Approaches to Neural Tissue Engineering Using Scaffolds for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipidization as a tool toward peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 21. Identification of Potent and Long-Acting Single-Chain Peptide Mimetics of Human Relaxin-2 for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Periodic injections of Relaxin 2, its pharmacokinetics and remodeling of rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Small Molecule RXFP1 Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule agonists of the Relaxin Family Peptide Receptor 1 (RXFP1). The information is designed to address common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My small molecule RXFP1 agonist has very low aqueous solubility. Is this a known issue?
A1: Yes, poor aqueous solubility is a well-documented characteristic of the initial classes of small molecule RXFP1 agonists. For instance, the first reported hit compounds had aqueous kinetic solubility values of only 1.6 µg/mL and 0.9 µg/mL.[1] Another study noted that the solubility of their initial hits in aqueous PBS buffer was below 5 μM.[2] This inherent low solubility necessitates the use of various formulation strategies to achieve desired concentrations for biological assays and in vivo studies.
Q2: What are the primary consequences of poor solubility for my RXFP1 agonist experiments?
A2: Poor solubility can lead to several experimental challenges:
-
Inaccurate Potency Measurement: The compound may precipitate in aqueous assay buffers, leading to an underestimation of its true potency (EC50/IC50).
-
Low Bioavailability: In animal studies, poor solubility is a major cause of low oral absorption and insufficient drug exposure, which can result in a lack of efficacy.[3]
-
Irreproducible Results: The degree of solubilization can vary between experiments, leading to high variability in the data.
-
Precipitation-Related Artifacts: Compound precipitation can interfere with assay detection systems (e.g., light scattering in absorbance assays) or cause toxicity in cell-based assays.
Q3: What are some recommended starting points for formulating a poorly soluble RXFP1 agonist for in vivo studies?
A3: Several formulations have been successfully used for the in vivo administration of the well-characterized small molecule RXFP1 agonist, ML290. These provide excellent starting points for formulation development:
-
A common approach involves using a cocktail of co-solvents and surfactants. One such formulation consists of 10% NMP (N-methyl-2-pyrrolidone), 10% Solutol HS15, 10% PEG400, and 70% saline.
-
Another reported vehicle for ML290 is a mixture of 60% PEG400, 5% DMSO, and 35% of a 45% hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.[4]
-
A third successful formulation for intraperitoneal injection contains 7.6% DMSO, 9.2% NMP, 9.2% Kolliphor HS15, 9.2% PEG400, and 64.6% PBS.[4]
The choice of formulation will depend on the specific physicochemical properties of your compound, the desired route of administration, and tolerability in the animal model.
Q4: Can improving solubility affect the biological activity of my RXFP1 agonist?
A4: The primary goal of solubility enhancement is to allow the compound to reach its target in a dissolved state. The formulation vehicle itself should be inert and not directly affect the interaction between the agonist and the RXFP1 receptor. However, it's crucial to include vehicle controls in all experiments to ensure that the excipients used for solubilization do not have any biological effects on their own.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates when diluted from DMSO stock into aqueous assay buffer. | The final DMSO concentration is too low to maintain solubility. The compound's aqueous solubility is exceeded. | 1. Decrease Final Assay Volume: If possible, use a smaller final volume to increase the permissible DMSO concentration. 2. Use Surfactants: Add a low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 (typically 0.01-0.1%) to the assay buffer to improve wettability and prevent precipitation. 3. Incorporate Cyclodextrins: Consider pre-complexing the compound with a cyclodextrin (B1172386) like HP-β-CD before adding it to the assay buffer. |
| Inconsistent results in cell-based cAMP assays. | Compound precipitation is occurring at different rates between wells or experiments. The compound may be adhering to plasticware. | 1. Visual Inspection: Before reading the plates, visually inspect for any signs of precipitation. 2. Pre-warm Buffers: Ensure all buffers are at the assay temperature (e.g., 37°C) to prevent temperature-induced precipitation. 3. Use Low-Binding Plates: For highly lipophilic compounds, consider using low-protein-binding microplates. 4. Sonication: Briefly sonicate the diluted compound in the final buffer before adding it to the cells to ensure it is fully dissolved. |
| Low and variable plasma exposure after oral gavage in mice. | Poor solubility is limiting dissolution in the gastrointestinal tract. The compound may be unstable at gastric pH. | 1. Formulate as a Solid Dispersion: This is a powerful technique to improve oral bioavailability. Dispersing the agonist in a hydrophilic polymer matrix can significantly enhance its dissolution rate. (See Protocol 2). 2. Use a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[5] 3. Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug, leading to faster dissolution. |
| Precipitation observed at the injection site after subcutaneous or intraperitoneal administration. | The formulation is not stable upon contact with physiological fluids, leading to drug precipitation and poor absorption. | 1. Optimize Co-solvent/Surfactant Ratios: Systematically test different ratios of co-solvents (e.g., PEG400, DMSO) and surfactants (e.g., Kolliphor, Solutol) to find a mixture that maintains solubility upon dilution in a simulated physiological fluid. 2. Increase Formulation Viscosity: Adding a viscosity-enhancing agent like carboxymethyl cellulose (B213188) can sometimes slow down the diffusion of the vehicle away from the injection site, giving the drug more time to be absorbed before it precipitates. |
Quantitative Data on Solubility
The following table summarizes the reported aqueous solubility of the initial small molecule RXFP1 agonist hits. While specific solubility values for optimized compounds like ML290 in various vehicles are not always published in a comparative format, several successful formulations for in vivo use have been documented, indicating a significant improvement over these initial values.
| Compound ID | Structure | Aqueous Kinetic Solubility | Reference |
| Compound 1 | 2-acetamido-N-(5-chloro-2-(furan-2-carbonyl)phenyl)benzamide | 1.6 µg/mL (3.7 µM) | [1] |
| Compound 3 | 2-acetamido-N-(2-(cyclohexanecarbonyl)-5-methoxyphenyl)benzamide | 0.9 µg/mL (2.2 µM) | [1] |
Note: The optimized agonist ML290 was developed from the chemical series of Compound 3 and demonstrated excellent in vivo pharmacokinetic properties, suggesting that the formulation strategies employed successfully overcame the initial solubility limitations.[1][2]
Key Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol is based on a formulation successfully used for the RXFP1 agonist ML290.[4]
Objective: To prepare a 1 mg/mL solution of a poorly soluble RXFP1 agonist for intraperitoneal injection.
Materials:
-
RXFP1 Agonist (powder)
-
N-methyl-2-pyrrolidone (NMP)
-
Kolliphor HS15 (Solutol HS15)
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile vials and syringes
Procedure:
-
In a sterile vial, weigh out the required amount of the RXFP1 agonist. For a final volume of 10 mL, this would be 10 mg.
-
Prepare the vehicle by mixing the components in the following order. For a 10 mL final volume:
-
Add 0.92 mL of NMP.
-
Add 0.92 mL of Kolliphor HS15.
-
Add 0.92 mL of PEG400.
-
Add 0.76 mL of DMSO.
-
-
Vortex the mixture until it is a clear, homogenous solution. This is your concentrated vehicle.
-
Add the concentrated vehicle to the vial containing the RXFP1 agonist.
-
Vortex or sonicate the mixture until the agonist is completely dissolved. A brief, gentle warming (to no more than 40°C) may be necessary.
-
Slowly add 6.46 mL of sterile PBS to the dissolved drug concentrate, vortexing gently during the addition.
-
The final formulation should be a clear, particle-free solution. Visually inspect against a dark and light background before use.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and oral bioavailability of a poorly soluble RXFP1 agonist by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
RXFP1 Agonist
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or another suitable volatile solvent in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Accurately weigh the RXFP1 agonist and the chosen polymer (e.g., for a 1:3 ratio, use 100 mg of agonist and 300 mg of PVP K30).
-
In a round-bottom flask, dissolve both the agonist and the polymer in a minimal amount of methanol. Swirl or sonicate until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The water bath temperature should be kept low (e.g., 40-50°C) to avoid thermal degradation.
-
Continue evaporation until a thin, solid film is formed on the inside of the flask and all solvent is removed.
-
Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.
-
Scrape the solid material from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
The resulting solid dispersion powder can then be used for dissolution testing or formulated into capsules or suspensions for in vivo studies.
Visualizations
RXFP1 Signaling Pathway
The activation of RXFP1 by an agonist initiates a complex signaling cascade, primarily centered around the production of cyclic AMP (cAMP).
Caption: Simplified RXFP1 signaling pathways initiated by agonist binding.
Experimental Workflow: Troubleshooting Low Bioavailability
This workflow outlines the logical steps to address poor in vivo exposure of an RXFP1 agonist.
Caption: Troubleshooting workflow for low oral bioavailability of RXFP1 agonists.
References
- 1. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
Potential off-target effects of RXFP1 receptor agonist-6
Technical Support Center: RXFP1 Receptor Agonist-6
Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected signaling pathway of an RXFP1 receptor agonist?
A1: The relaxin family peptide receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) with complex signaling capabilities. Activation of RXFP1 can initiate multiple downstream pathways, and the specific response can be cell-type dependent.[1][2][3] The primary signaling cascades include:
-
Gαs Pathway: Coupling to Gαs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[1][2]
-
Gαi/o Pathway: RXFP1 can also couple to pertussis toxin-sensitive Gαi/o proteins. This can lead to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequent activation of protein kinase B (Akt) and nitric oxide synthase (NOS).[1][4] The Gαi pathway is unique to RXFP1 among the relaxin family receptors.[3]
-
MAPK/ERK Pathway: Activation of the p42/p44 (Erk1/2) MAP kinase pathway can also occur, sometimes through transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1]
-
Glucocorticoid Receptor Activation: There is evidence that relaxin can also directly activate nuclear glucocorticoid receptors.[1][2]
Q2: Are there known off-target effects for RXFP1 agonists?
A2: While specific off-target binding for "this compound" is not documented, potential off-target effects for any RXFP1 agonist can be categorized in two ways:
-
Unintended Receptor Interaction: The agonist may bind to other receptors, which can be assessed through broad off-target screening panels.
-
Biased Agonism: The agonist may preferentially activate a subset of the known RXFP1 signaling pathways, leading to a different physiological response compared to the endogenous ligand, relaxin-2.[5][6] For example, the small molecule agonist ML290 stimulates many of the same pathways as relaxin but does not cause ERK1/2 activation.[2] A single-chain derivative of relaxin, B7-33, has been shown to be a functionally selective agonist, preferentially activating the pERK pathway over cAMP.[7]
Q3: My RXFP1 agonist is not producing the expected effect in an animal model. What could be the reason?
A3: Several factors could contribute to a lack of in vivo efficacy. One critical consideration is species specificity. For instance, the small molecule RXFP1 agonist ML290 is active at the human receptor but does not activate the mouse RXFP1 and can even act as an antagonist.[2][3] It is essential to confirm the activity of your specific agonist on the ortholog of the RXFP1 receptor in your animal model. Additionally, pharmacokinetic properties such as a short serum half-life can limit the therapeutic utility of peptide-based agonists.[8]
Q4: What are the key applications of RXFP1 receptor agonists?
A4: RXFP1 agonists are being investigated for a wide range of therapeutic applications due to the diverse physiological roles of the relaxin-RXFP1 signaling axis.[9] Promising areas of research include cardiovascular diseases such as heart failure, where relaxin's vasodilatory and anti-fibrotic properties are beneficial.[7][9] They are also being explored for the treatment of fibrotic diseases affecting organs like the liver, lungs, and kidneys.[9] Other potential applications include anti-inflammatory treatments and addressing reproductive health issues.[9][10]
Troubleshooting Guides
This section addresses common issues encountered during experiments with RXFP1 receptor agonists.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal in cAMP Assay | Inadequate cell density. | Optimize cell density to ensure a robust signal. |
| Low RXFP1 receptor expression in the chosen cell line. | Use a cell line with higher endogenous receptor expression or an overexpression system. Confirm expression levels via qPCR or Western blot.[11] | |
| Inefficient G-protein coupling. | Consider co-transfection with a promiscuous G-protein, such as Gα16, to channel the signal towards a detectable pathway.[11] | |
| Inactive agonist compound. | Verify the integrity and concentration of the agonist. Use a fresh batch and include a known active compound as a positive control.[11] | |
| High Background Signal in Functional Assays | Constitutive (agonist-independent) receptor activity. | Some GPCRs exhibit basal activity. If possible, use an inverse agonist to lower the baseline signal.[11] |
| Non-specific binding of the agonist. | Increase the number of wash steps in your protocol. Include a control with a high concentration of an unlabeled ligand to determine non-specific binding.[11] | |
| Inconsistent or Unexpected Results | Cell passage number variability. | Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[11] |
| Ligand bias. | The agonist may be a biased agonist, activating one pathway more than another. Profile the agonist's activity across multiple downstream pathways (e.g., cAMP, β-arrestin, pERK).[5][6] | |
| Partial agonism/antagonism. | The compound may not be a full agonist. Perform a full dose-response curve to characterize its efficacy (Emax) and potency (EC50) and compare it to a known full agonist.[5] |
Experimental Protocols & Methodologies
cAMP Measurement Assay
This protocol is for measuring intracellular cAMP levels following RXFP1 activation in a cell-based assay.
Principle: RXFP1 activation by an agonist leads to the stimulation of adenylyl cyclase via the Gαs protein, resulting in the production of cAMP. The accumulated cAMP is then quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12]
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human RXFP1 (or another suitable cell line) in a 384-well plate at an optimized density (e.g., 2,000 cells/well) and allow them to attach overnight.[12]
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as Ro 20-1724 or IBMX, to prevent the degradation of cAMP and amplify the signal.[12]
-
Agonist Stimulation: Add serial dilutions of the RXFP1 agonist to the cells. Include a positive control (e.g., native relaxin-2) and a negative control (vehicle). Incubate for 30 minutes at 37°C.[12][13]
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer for HTRF).[12]
-
Signal Measurement: After a 30-minute incubation at room temperature, read the plate on a suitable plate reader.[12][13]
-
Data Analysis: Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
β-Arrestin Recruitment Assay
Principle: Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited to the receptor, a key step in receptor desensitization and an independent signaling event. This recruitment can be measured using various techniques, such as enzyme complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET).
Methodology:
-
Cell Line: Use a cell line engineered to express the RXFP1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Addition: Add the RXFP1 agonist at various concentrations and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagents and incubate at room temperature for 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the agonist concentration to generate a dose-response curve and calculate the EC50.
Visualizations
Signaling Pathways
Caption: Simplified overview of major RXFP1 signaling pathways.
Experimental Workflow
Caption: Generalized workflow for a cell-based GPCR functional assay.
References
- 1. researchgate.net [researchgate.net]
- 2. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 7. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 10. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cytotoxicity of RXFP1 Receptor Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the cytotoxicity of novel compounds targeting the Relaxin Family Peptide Receptor 1 (RXFP1), exemplified here as "RXFP1 receptor agonist-6".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RXFP1 receptor agonists?
RXFP1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand relaxin, initiates several signaling cascades. Activation typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the coupling of Gαs proteins to adenylyl cyclase.[1][2] However, RXFP1 signaling is complex and can also involve other G proteins like GαoB and Gαi3, which can modulate adenylyl cyclase activity or activate alternative pathways.[1][3] Furthermore, RXFP1 activation can trigger downstream signaling through phosphatidylinositol 3-kinase (PI3K)/Akt and MAP kinase (ERK1/2) pathways, contributing to diverse cellular responses such as vasodilation, anti-fibrotic effects, and regulation of cell differentiation.[3][4][5]
Q2: Why am I observing unexpected cytotoxicity with my RXFP1 agonist?
Unexpected cytotoxicity from a peptide-based agonist can arise from several factors not directly related to on-target toxicity. Peptides can sometimes induce cell death through mechanisms like membrane disruption, especially at high concentrations.[6] Additionally, off-target effects on other receptors or cellular processes cannot be ruled out without comprehensive screening. It is also crucial to consider that prolonged or excessive stimulation of certain signaling pathways, even those typically associated with cell survival, could lead to detrimental effects in specific cell types.
Q3: What are the recommended initial assays for assessing the cytotoxicity of an RXFP1 agonist?
A standard approach involves using a panel of cytotoxicity assays that measure different cellular endpoints. Good starting points include:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, indicating necrosis or late-stage apoptosis.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, providing a sensitive indicator of viable, metabolically active cells.
Q4: Should I be concerned about my peptide agonist interfering with the cytotoxicity assay itself?
Yes, this is a critical consideration. Some compounds, including peptides, can interfere with assay reagents. For example, compounds with inherent color can affect absorbance readings in colorimetric assays, and those with reducing properties can directly reduce assay reagents like MTT, leading to false-positive signals of viability.[7] It is essential to include proper controls, such as wells containing the agonist at various concentrations in cell-free media, to assess any direct interference with the assay components.[7][8]
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells of MTT/MTS Assay
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Interference | Run a control plate with your "this compound" in cell-free media at all tested concentrations to measure its intrinsic absorbance. Subtract this background from your experimental values.[7][8] |
| Contamination | Visually inspect cultures for microbial contamination (bacteria, yeast), which can reduce tetrazolium salts.[8] Discard contaminated cultures and ensure aseptic technique. |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings.[8] Switch to a phenol red-free medium for the duration of the assay. |
| Direct Reagent Reduction | Some compounds can directly reduce the MTT/MTS reagent.[7] To test for this, incubate the agonist with the reagent in cell-free media. If a color change occurs, consider using a non-colorimetric assay like an ATP-based or LDH release assay. |
Issue 2: No Dose-Dependent Cytotoxicity Observed
Possible Causes & Solutions
| Cause | Recommended Solution |
| Sub-optimal Concentration Range | The tested concentrations of "this compound" may be too low. Test a broader range of concentrations, extending to higher levels, to identify a potential cytotoxic threshold. |
| Incorrect Incubation Time | Cytotoxic effects may be time-dependent. Perform a time-course experiment, assessing viability at multiple time points (e.g., 24, 48, 72 hours). |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to the cytotoxic effects of your agonist. If possible, test on multiple cell lines, including those with varying levels of endogenous or engineered RXFP1 expression. |
| Agonist Degradation | Peptides can be unstable in culture media over long incubation periods. Assess the stability of your agonist under experimental conditions. Consider more frequent media changes with fresh agonist. |
Issue 3: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating.[8] Pipette gently and mix the cell suspension between plating replicate wells. |
| "Edge Effect" | Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth.[9] To mitigate this, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing after adding assay reagents. For MTT assays, ensure complete solubilization of formazan (B1609692) crystals.[8] |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes. |
Experimental Protocols
Protocol: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the cells and add the diluted agonist to the respective wells. Include vehicle controls (medium with the same solvent concentration as the agonist) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Correct for background absorbance from cell-free wells. Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Signaling Pathways of the RXFP1 Receptor
References
- 1. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"RXFP1 receptor agonist-6" stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of RXFP1 receptor agonist-6 in cell culture media. As specific stability data for this compound is not publicly available, this guide focuses on general principles, common issues, and recommended protocols for assessing the stability of small molecule agonists in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). It has been shown to stimulate cyclic AMP (cAMP) production in HEK293 cells that stably express the human RXFP1 receptor, with a reported half-maximal effective concentration (EC₅₀) of 12 nM.[1]
Q2: What are the known signaling pathways activated by RXFP1?
RXFP1 activation initiates several downstream signaling cascades. The most well-characterized pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.[2][3] However, RXFP1 signaling is complex and can also involve other G-proteins like GαoB and Gαi3, which can modulate cAMP levels or activate other pathways such as the Phosphoinositide 3-kinase (PI3K) pathway.[2][4][5]
Q3: What general factors can affect the stability of a small molecule agonist like this compound in culture media?
The stability of a compound in culture media can be influenced by several factors:
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the rate of hydrolysis of the compound.[6]
-
Temperature: Experiments are usually conducted at 37°C, which can accelerate degradation compared to storage temperatures.
-
Enzymatic Degradation: If the culture medium is supplemented with serum (e.g., FBS), proteases and other enzymes present in the serum can degrade the compound. While less common for small molecules than for peptides, it can still occur.
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. It is often recommended to handle them in low-light conditions and store them in amber vials.[6]
-
Oxidation: Components in the media or dissolved oxygen can lead to oxidative degradation of susceptible functional groups.
-
Adsorption: The compound may adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the medium.
Q4: How long can I expect this compound to be stable in my culture media?
Without specific experimental data for this compound, it is impossible to provide a precise stability window. Stability is compound-specific and media-dependent. For example, another small molecule RXFP1 agonist, ML290, is noted for its good metabolic and plasma stability.[7] However, engineered peptide agonists have also been designed for high stability, with some maintaining potency for weeks at room temperature.[8][9] It is crucial to determine the stability of this compound empirically under your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological response | Compound degradation in media. | Perform a stability study (see protocol below) to determine the compound's half-life in your specific culture medium. Prepare fresh solutions for each experiment. |
| Compound adsorption to plasticware. | Use low-adsorption plasticware. Pre-incubating the compound in the media for a short period before adding to cells may help saturate binding sites. Include a "no-cell" control to measure loss due to adsorption. | |
| Incorrect storage of stock solution. | Store the stock solution (e.g., in DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | |
| Decreasing response over time in long-term experiments | Compound is being depleted or degraded. | Replenish the media with freshly prepared compound at regular intervals. The frequency should be determined by its stability profile (e.g., every 24 hours). |
| Cellular desensitization or receptor downregulation. | This is a biological phenomenon. Consider using shorter exposure times or analyzing earlier time points. | |
| High variability between replicate wells | Inhomogeneous mixing of the compound in media. | Ensure the compound is thoroughly mixed into the media before aliquoting to the experimental plates. Vortex gently after dilution. |
| Edge effects on the plate. | Avoid using the outer wells of the plate for critical measurements, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Stability Data of RXFP1 Agonists (Illustrative Examples)
Since quantitative stability data for this compound is unavailable, the following tables illustrate how such data might be presented for other RXFP1 agonists.
Table 1: Stability of a Hypothetical Small Molecule Agonist (e.g., ML290) in Cell Culture Media with 10% FBS at 37°C.
| Time Point (Hours) | % Remaining (Analyzed by LC-MS) |
| 0 | 100% |
| 2 | 98% |
| 8 | 95% |
| 24 | 88% |
| 48 | 75% |
| Note: This data is illustrative and based on the reported high stability of similar molecules.[7] |
Table 2: Stability of an Engineered Peptide Agonist (e.g., SE301) at Room Temperature.
| Time Point (Weeks) | Relative Potency (EC₅₀) |
| 0 | 1.0x |
| 1 | ~1.0x |
| 2 | ~1.0x |
| 4 | ~1.0x |
| Note: This data is based on published findings for the engineered agonist SE301, demonstrating its high stability.[8][9] |
Diagrams and Protocols
RXFP1 Signaling Pathway
Caption: Simplified signaling pathways of the RXFP1 receptor.
Experimental Workflow for Stability Assessment
Caption: Workflow for testing compound stability in culture media.
Troubleshooting Logic for Poor Activity
Caption: Troubleshooting decision tree for agonist inactivity.
Experimental Protocol: Assessing Agonist Stability in Culture Media
This protocol outlines a method to determine the in vitro stability of this compound in your specific cell culture medium. The primary analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can accurately quantify the parent compound.[10][11]
1. Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM) +/- 10% Fetal Bovine Serum (FBS)
-
Sterile, low-adsorption microcentrifuge tubes or glass vials
-
Calibrated incubator (37°C)
-
Acetonitrile (ACN), HPLC grade, chilled
-
LC-MS system
2. Procedure
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot into small volumes and store at -80°C.
-
Working Solution Preparation:
-
Pre-warm two flasks of your cell culture medium to 37°C: one with FBS (or your desired supplement) and one without (serum-free control).
-
Spike the agonist from the stock solution into each medium to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects. Mix thoroughly but gently.
-
-
Incubation:
-
Dispense aliquots of the agonist-containing media into sterile, labeled tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The "Time 0" sample should be processed immediately (see step 5).
-
Place the remaining tubes in a 37°C incubator.[11]
-
-
Sampling: At each designated time point, remove the corresponding tube from the incubator.
-
Quenching: To stop any further degradation, immediately add a fixed volume of the sample (e.g., 100 µL) to a tube containing cold ACN (e.g., 200 µL of ACN to precipitate proteins and halt enzymatic activity). Vortex briefly.
-
Sample Processing & Storage:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet precipitated proteins.
-
Transfer the supernatant to a new, labeled LC-MS vial.
-
Store all samples at -80°C until you are ready to analyze the entire batch.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS method optimized for the detection and quantification of this compound.
-
Generate a standard curve using known concentrations of the agonist to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the agonist remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of agonist remaining versus time to visualize the degradation profile and calculate the compound's half-life (t₁/₂) under your specific conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. enamine.net [enamine.net]
Technical Support Center: Small Molecule GPCR Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of small molecule G protein-coupled receptor (GPCR) agonists.
Frequently Asked Questions (FAQs)
Q1: My small molecule GPCR agonist shows lower potency in my cell-based assay than expected. What are the potential causes?
A1: A weaker-than-expected effect in a functional assay can arise from several factors:
-
Cell Line Variability : The expression level of the target GPCR and the complement of intracellular G proteins (e.g., Gαs, Gαi/o, Gαq) can vary significantly between cell lines (e.g., HEK293, CHO).[1] Ensure your chosen cell line expresses sufficient levels of the receptor and the appropriate G protein subtype for coupling.
-
Assay Conditions : For cAMP assays, the concentration of the adenylyl cyclase activator (e.g., forskolin) used can impact the observable inhibitory or stimulatory window of your agonist. It is crucial to titrate the activator to achieve a robust but not saturating signal.[1]
-
Ligand Solubility and Stability : Poor aqueous solubility is a common issue for small molecule drugs and can lead to an overestimation of the compound's concentration in solution.[2][3] Ensure your agonist is fully solubilized in the assay buffer. Additionally, the compound may be unstable under experimental conditions (e.g., temperature, pH, light exposure), leading to degradation. It is recommended to prepare fresh stock solutions and perform stability tests.[1]
-
Receptor Desensitization : Prolonged exposure of the receptor to the agonist can lead to desensitization, a process that dampens the cellular response over time.[4][5][6] Optimize incubation times to capture the maximal response before significant desensitization occurs.[1]
Q2: I am observing unexpected or off-target effects in my in vivo studies. How can I confirm the effect is mediated by my target GPCR?
A2: Unexpected phenotypes are a key indicator of potential off-target effects.[1] Here are several strategies to determine if the observed effect is on-target:
-
Dose-Response Relationship : Establish a full dose-response curve for the observed phenotype. Off-target effects often occur at higher concentrations.[1]
-
Use of a Negative Control : Include a structurally related but inactive compound as a negative control in your experiments.[1]
-
Knockout/Knockdown Models : The most definitive method to confirm an on-target effect is to test the compound in a knockout or knockdown animal model where the target GPCR is absent or its expression is significantly reduced.[1] The phenotype should be absent in these animals.
-
Target Profiling : If available, perform a broad off-target screening panel to identify potential interactions of your compound with other receptors, ion channels, or enzymes.[1]
Q3: My results from a β-arrestin recruitment assay are inconsistent with my G protein signaling data (e.g., cAMP or calcium flux). What could be the reason for this discrepancy?
A3: Discrepancies between G protein-dependent and β-arrestin-mediated signaling pathways are a hallmark of biased agonism or functional selectivity .[1][7][8][9] A biased agonist preferentially activates one signaling pathway over another.[7][10] For example, a G protein-biased agonist will show high potency and efficacy in a G protein-mediated assay (like cAMP accumulation) but weak or no activity in a β-arrestin recruitment assay.[8]
It is also important to consider the cellular context and receptor expression levels, as these can influence the observed signaling bias.[1][11]
Troubleshooting Guides
Issue 1: High Background Signal in Functional Assays
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some GPCRs exhibit basal signaling activity even in the absence of an agonist. This is known as constitutive activity.[12] To confirm this, compare the basal signal in cells expressing the receptor to mock-transfected cells. If constitutive activity is present, you may need to use an inverse agonist to reduce the basal signal. |
| Serum Components | Components in the cell culture serum can sometimes activate the receptor or interfere with the assay readout. Perform the assay in a serum-free medium to see if the background signal is reduced.[13] |
| Cell Health | Unhealthy or dying cells can lead to a high and variable background signal. Ensure your cells are healthy and have good viability before starting the experiment. |
| Reagent Quality | Old or improperly stored reagents can contribute to a high background. Use fresh, high-quality reagents. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | The characteristics of cultured cells can change with increasing passage number. Use cells within a defined and low passage number range for all experiments. |
| Inconsistent Agonist Preparation | Inconsistent preparation of agonist stock solutions and dilutions can lead to variability. Prepare fresh stock solutions for each experiment and use calibrated pipettes for accurate dilutions. |
| Variations in Incubation Times | Even small variations in incubation times can affect the results, especially for kinetic assays. Use a multichannel pipette or an automated liquid handler to ensure consistent timing. |
| Instrument Variability | Ensure that the plate reader or other detection instrument is properly calibrated and maintained. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (for Gs and Gi-coupled GPCRs)
This protocol describes a general method to measure intracellular cAMP levels in response to GPCR activation.
-
Cell Culture and Transfection :
-
Assay Procedure :
-
After 24-48 hours, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, add an adenylyl cyclase activator like forskolin (B1673556) to stimulate cAMP production.[1]
-
Add varying concentrations of the small molecule agonist.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Detection :
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis :
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an indicator of β-arrestin-mediated signaling.
-
Cell Line :
-
Use a cell line that co-expresses the GPCR of interest fused to a tag (e.g., a fluorescent protein) and β-arrestin fused to a complementary tag (e.g., for BRET or FRET) or an enzyme fragment (for enzyme complementation assays).
-
-
Assay Procedure :
-
Plate the cells in a 96-well or 384-well plate.
-
Add varying concentrations of the small molecule agonist.
-
Incubate for a time course (e.g., 5, 15, 30, and 60 minutes) to capture the kinetics of recruitment.
-
-
Detection :
-
Measure the signal (e.g., BRET ratio, FRET ratio, or luminescence) using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curves for each time point to determine the EC50 and Emax values.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Biased agonism: An emerging paradigm in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for RXFP1 Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Relaxin Family Peptide Receptor 1 (RXFP1) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by RXFP1 agonists?
A1: RXFP1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] However, RXFP1 signaling is complex and can also involve other pathways, including:
-
MAP Kinase (ERK1/2) Pathway: Activation of the MAP kinase cascade is another important downstream event.[1][3]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway can also be stimulated by RXFP1 agonists.[4]
-
Nitric Oxide (NO) Production: RXFP1 activation can lead to the production of nitric oxide.[1]
-
VEGF Stimulation: An increase in Vascular Endothelial Growth Factor (VEGF) expression has been observed following RXFP1 activation in certain cell types.[1]
It's important to note that the specific signaling pathways activated can be cell-type dependent.
Q2: Which cell lines are recommended for studying RXFP1 agonist activity?
A2: Several cell lines are commonly used for RXFP1 agonist experiments:
-
HEK293 cells stably expressing RXFP1 (HEK293-RXFP1): These are frequently used for robust and reproducible results in cAMP and other signaling assays.[1][5]
-
THP-1 cells: This human monocytic cell line endogenously expresses RXFP1 and is useful for studying downstream effects like VEGF stimulation.[1]
-
OVCAR5 cells: An ovarian carcinoma cell line that endogenously expresses RXFP1.[6]
-
EA.hy926 cells: An endothelial cell line that can be used to study RXFP1 signaling, particularly when overexpressing the receptor.[6]
Q3: Are there species-specific differences to consider when working with RXFP1 agonists?
A3: Yes, particularly with small molecule agonists. For instance, the small molecule agonist ML290 is active at the human RXFP1 receptor but does not have agonist activity at the mouse receptor.[2] Therefore, it is crucial to verify the activity of your specific agonist in the chosen species or experimental model.
Troubleshooting Guides
cAMP Assays
Problem: Low or no detectable cAMP signal upon agonist stimulation.
| Potential Cause | Troubleshooting Step |
| Low RXFP1 expression | Verify RXFP1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.[5] Consider using a cell line with higher or induced expression. |
| Inactive agonist | Confirm the integrity and activity of your agonist. If possible, use a positive control like native relaxin-2.[5] |
| Suboptimal assay conditions | Optimize cell number, agonist concentration, and stimulation time. A typical stimulation time is 30 minutes.[1][5] |
| Phosphodiesterase (PDE) activity | High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as Ro 20-1724, in your assay buffer to amplify the cAMP signal.[1] |
| Incorrect assay format | Ensure you are using a sensitive cAMP detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor™ assay.[1][5] |
Problem: High background or variable results in cAMP assays.
| Potential Cause | Troubleshooting Step |
| Cell handling and plating variability | Ensure consistent cell seeding density and even distribution in the wells. Allow cells to attach and recover overnight before the experiment.[1] |
| Reagent preparation and addition | Prepare fresh reagents and ensure accurate and consistent addition to all wells. Use automated dispensers for high-throughput screening to minimize variability.[1] |
| Basal receptor activity | Some cell lines may have high basal RXFP1 activity.[5] Ensure you have a proper vehicle control to determine the true agonist-induced signal. |
Phospho-ERK Assays
Problem: Inconsistent or weak phospho-ERK (p-ERK) signal.
| Potential Cause | Troubleshooting Step |
| Inappropriate stimulation time | ERK phosphorylation is often transient. Perform a time-course experiment (e.g., 5, 10, 15, 30, 60 minutes) to determine the optimal stimulation time for your agonist and cell line. A 15-minute stimulation is a common starting point.[7] |
| Low agonist concentration | Titrate your agonist to determine the optimal concentration for inducing a robust p-ERK signal. |
| Cell lysis and sample handling | Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of ERK. Keep lysates on ice and process them quickly. |
| Antibody issues | Ensure your primary and secondary antibodies for p-ERK and total ERK are validated for your detection method (e.g., Western blot, ELISA, In-Cell Western).[8] Run appropriate controls to check for antibody specificity. |
Problem: High background in p-ERK assays.
| Potential Cause | Troubleshooting Step |
| Serum starvation | Serum contains growth factors that can activate the MAPK pathway. Ensure cells are adequately serum-starved (e.g., for 24 hours) before agonist stimulation.[8] |
| Cell stress | Over-confluency, harsh trypsinization, or other stressors can lead to basal ERK activation. Handle cells gently and plate them at an appropriate density. |
| Non-specific antibody binding | Optimize blocking conditions and antibody concentrations to reduce non-specific binding in immunoassays.[8] |
Experimental Protocols
RXFP1 cAMP Confirmatory Assay Protocol
This protocol is adapted for a 384-well format using HEK293-RXFP1 cells.[1]
| Step | Parameter | Value/Description |
| 1 | Cell Seeding | 8,000 cells/well in 30 µL of media. |
| 2 | Incubation | 16–24 hours at 37°C and 5% CO2. |
| 3 | PDE Inhibitor Addition | Add 2 µL of 1,600 µM Ro 20-1724 in PBS. |
| 4 | Compound Addition | Add 2.5 µL of agonist dilutions in DMSO. Use forskolin (B1673556) as a positive control. |
| 5 | Stimulation | Incubate for 30 minutes at 37°C and 5% CO2. |
| 6 | Detection | Add HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP Gs Dynamic kit). |
| 7 | Final Incubation | Incubate for 30 minutes at room temperature. |
| 8 | Readout | Read the time-resolved fluorescence energy transfer (TR-FRET) signal on a compatible plate reader. |
Phospho-ERK Assay (General Workflow)
This is a general workflow for a plate-based immunocytochemical p-ERK assay.[8]
| Step | Parameter | Description |
| 1 | Cell Seeding | Plate cells in a 96-well plate and grow to desired confluency. |
| 2 | Serum Starvation | Replace growth media with serum-free media and incubate for 24 hours. |
| 3 | Agonist Stimulation | Add agonist at various concentrations and incubate for the determined optimal time (e.g., 5-60 minutes). |
| 4 | Fixation | Rapidly fix the cells with a solution like 4% paraformaldehyde (PFA). |
| 5 | Permeabilization | Permeabilize cells with a detergent such as 0.1% Triton™ X-100 in PBS. |
| 6 | Blocking | Block non-specific antibody binding sites with a blocking buffer (e.g., 5% milk powder in PBS). |
| 7 | Primary Antibody Incubation | Incubate with primary antibodies against both phospho-ERK and total ERK overnight at 4°C. |
| 8 | Secondary Antibody Incubation | Wash and incubate with fluorescently-labeled secondary antibodies. |
| 9 | Readout | Quantify the fluorescence intensity for both p-ERK and total ERK using a plate reader or imaging system. Normalize the p-ERK signal to the total ERK signal. |
Visualizations
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. reprocell.com [reprocell.com]
- 5. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Validation & Comparative
Validating the Activity of RXFP1 Receptor Agonist-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RXFP1 receptor agonist-6's performance against other known agonists of the Relaxin Family Peptide Receptor 1 (RXFP1). The data presented is supported by experimental findings to assist researchers in evaluating its potential applications.
Comparative Analysis of RXFP1 Agonist Activity
The following table summarizes the quantitative data on the activity of this compound in comparison to the natural ligand, Relaxin-2, and other synthetic agonists like B-7-33 and ML290. This data is crucial for understanding the potency and efficacy of these compounds in activating the RXFP1 receptor.
| Compound | Receptor Binding Affinity (pKi) | cAMP Stimulation (EC50/pEC50) | Cell Line | Key Characteristics |
| This compound | Not Available | 12 nM | HEK293 (human RXFP1) | Small molecule agonist.[1] |
| Human Relaxin-2 (H2 Relaxin) | 8.96 ± 0.03 | Full agonist | HEK-293T (human RXFP1) | Natural two-chain peptide ligand with vasodilatory and anti-fibrotic properties.[2] |
| B-7-33 | 5.54 ± 0.13 | Weakly activates cAMP | HEK-293T (human RXFP1), THP-1 | Single-chain relaxin mimetic that preferentially activates the pERK pathway over cAMP.[2][3][4] |
| ML290 | Not a direct competitor | Biased agonist (more potent for cGMP and p-p38MAPK than cAMP in vascular cells) | HEK-RXFP1, Human Cardiac Fibroblasts, Primary Vascular Cells | Small molecule allosteric agonist with a long half-life and high stability.[5][6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the RXFP1 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK) 293T cells stably expressing the human RXFP1 receptor (HEK-RXFP1) are cultured under standard conditions.
-
Assay Procedure:
-
HEK-RXFP1 cells are harvested and seeded into 96-well plates.
-
Cells are incubated with a constant concentration of a radiolabeled ligand (e.g., Europium-labeled H2 Relaxin) and varying concentrations of the unlabeled competitor compound (e.g., B-7-33).
-
The incubation is carried out for a specific time at a controlled temperature to reach binding equilibrium.
-
Unbound radioligand is removed by washing the cells.
-
The amount of bound radioligand is quantified using a suitable detector.
-
-
Data Analysis: The data is fitted to a one-site competition binding model to calculate the inhibitory constant (Ki), which is then expressed as its negative logarithm (pKi).
Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP upon binding to the Gs-protein coupled RXFP1 receptor.[9][10]
-
Cell Culture: HEK-RXFP1 cells or other suitable cell lines endogenously expressing RXFP1 (e.g., THP-1 monocytic cells) are used.[2][11]
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to a suitable confluency.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells are treated with varying concentrations of the agonist (e.g., this compound, H2 Relaxin, B-7-33, or ML290).
-
The reaction is incubated for a defined period at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Quantification: The intracellular cAMP concentration is determined using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13][14][15] The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: The concentration-response data is plotted, and the EC50 (the concentration of agonist that gives half-maximal response) or pEC50 (-logEC50) is calculated to determine the potency of the agonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by RXFP1 and the general workflow for validating agonist activity.
Caption: RXFP1 receptor signaling cascade.
Caption: Workflow for validating RXFP1 agonist activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 11. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cyclic AMP Assays [cellbiolabs.com]
- 13. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Cyclic AMP Activity Assay (Colorimetric), 100 tests | Labscoop [labscoop.com]
A Researcher's Guide to Counter-Screening RXFP1 Agonists Against RXFP2
For researchers and drug development professionals, the selective activation of Relaxin Family Peptide Receptor 1 (RXFP1) over its closely related counterpart, RXFP2, is a critical step in developing targeted therapeutics. This guide provides a comprehensive comparison of RXFP1 agonists, detailing their selectivity against RXFP2, and offers standardized experimental protocols for effective counter-screening.
The relaxin family peptide receptors, RXFP1 and RXFP2, are both G protein-coupled receptors (GPCRs) that share significant structural homology. However, they are activated by different endogenous ligands—relaxin for RXFP1 and insulin-like peptide 3 (INSL3) for RXFP2—and trigger distinct downstream signaling cascades. While relaxin can also activate RXFP2, achieving selectivity for RXFP1 is paramount for therapeutic applications targeting conditions such as fibrosis and heart failure, without eliciting off-target effects associated with RXFP2 activation.
Comparative Analysis of RXFP1 Agonist Selectivity
The development of selective RXFP1 agonists has been a key focus of research. The following table summarizes the quantitative data on the potency and efficacy of various RXFP1 agonists at both RXFP1 and RXFP2, highlighting their selectivity profile. The data is primarily derived from cAMP accumulation assays performed in human embryonic kidney (HEK293) cells stably expressing the respective receptors.
| Agonist | Receptor | EC50 | Emax (% of Relaxin) | Selectivity (RXFP2 EC50 / RXFP1 EC50) | Reference |
| Human Relaxin 2 (H2 Relaxin) | RXFP1 | ~0.2 nM | 100% | Low (also activates RXFP2) | [1] |
| RXFP2 | Potent agonist | - | [2] | ||
| ML290 | RXFP1 | 94 nM | ~100% | High (inactive at RXFP2) | [3] |
| RXFP2 | No activity | - | [4] | ||
| SE301 | RXFP1 | 5.8 nM | ~100% | High (very little off-target activity) | [5] |
| RXFP2 | Minimal activity | - | [6] | ||
| H2 B-R13/17K | RXFP1 | pEC50 = 6.82 | 69.6% (Partial Agonist) | - | [1] |
| H2 B-R17HR | RXFP1 | pEC50 = 10.66 | 89.5% (Full Agonist) | - | [1] |
| H2 B-R13HR | RXFP1 | pEC50 = 8.33 | 82.7% (Partial Agonist) | - | [1] |
Signaling Pathways of RXFP1 and RXFP2
Understanding the distinct signaling pathways of RXFP1 and RXFP2 is fundamental to interpreting agonist activity and selectivity. Upon activation, both receptors primarily couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP). However, RXFP1 exhibits a more complex signaling profile.
RXFP1 activation results in a biphasic cAMP response, with an initial Gs-mediated increase followed by a delayed phase involving Gβγ subunits from Gi/o, which activate PI3K and PKCζ, further stimulating adenylyl cyclase.[7] In contrast, RXFP2 signaling is primarily modulated by the balance between Gs stimulation and Gi/o inhibition of adenylyl cyclase.[7]
Experimental Protocols for Counter-Screening
Accurate and reproducible experimental protocols are essential for comparing the activity of RXFP1 agonists. The following are detailed methodologies for the key assays used in counter-screening.
cAMP Accumulation Assay
This is the most common functional assay to assess the activation of RXFP1 and RXFP2.
Objective: To quantify the intracellular cAMP levels in response to agonist stimulation.
Materials:
-
HEK293 cells stably transfected with human RXFP1 (HEK-RXFP1) or RXFP2 (HEK-RXFP2).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic).
-
Phosphate-buffered saline (PBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724).
-
Test agonists and reference agonist (e.g., H2 Relaxin).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well or 96-well microplates.
Procedure:
-
Cell Seeding: Seed HEK-RXFP1 or HEK-RXFP2 cells into microplates at a predetermined density (e.g., 2,000-8,000 cells/well) and allow them to attach overnight.[8][9]
-
Compound Preparation: Prepare serial dilutions of the test agonists and the reference agonist in assay buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Add assay buffer containing a PDE inhibitor to each well and incubate for a short period (e.g., 30 minutes) at 37°C.[1]
-
Add the diluted agonists to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values using a non-linear regression model (e.g., four-parameter logistic fit).
-
Reporter Gene Assay
This assay measures the transcriptional activity of a reporter gene under the control of a cAMP-responsive element (CRE).
Objective: To assess receptor activation by measuring the expression of a reporter gene.
Materials:
-
HEK293 cells co-transfected with the receptor of interest (RXFP1 or RXFP2) and a reporter plasmid containing a CRE-driven reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture and transfection reagents.
-
Test agonists and reference agonist.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the receptor and reporter plasmids.
-
Cell Seeding: Seed the transfected cells into microplates.
-
Agonist Treatment: Treat the cells with serial dilutions of the test agonists.
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 4-6 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter enzyme activity according to the specific assay protocol.[11][12]
-
Data Analysis: Generate dose-response curves and calculate EC50 and Emax values as described for the cAMP assay.
Experimental Workflow for Counter-Screening
A logical and systematic workflow is crucial for efficient and reliable counter-screening of RXFP1 agonists.
By adhering to these standardized protocols and employing a systematic workflow, researchers can confidently identify and characterize selective RXFP1 agonists, paving the way for the development of novel and effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small-molecule agonists of human relaxin family receptor 1 (RXFP1) by using a homogenous cell-based cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. bmglabtech.com [bmglabtech.com]
A Comparative Guide: RXFP1 Receptor Agonist-6 Versus Native Relaxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic small molecule, RXFP1 receptor agonist-6, and the endogenous ligand, relaxin (specifically human relaxin-2), in their interaction with the Relaxin Family Peptide Receptor 1 (RXFP1). This objective analysis is supported by available experimental data to aid in research and development decisions.
Quantitative Comparison of Agonist Performance
The following table summarizes the key pharmacological parameters of this compound and human relaxin-2 at the human RXFP1 receptor. Direct comparative studies under identical experimental conditions are limited; therefore, data from different sources are presented with the caveat that variations in assay conditions can influence absolute values.
| Parameter | This compound | Human Relaxin-2 (H2 Relaxin) | Experimental Context |
| Binding Affinity (pKi) | Data not publicly available | ~9.19[1] | Competition binding assays using europium-labeled H2 relaxin in HEK-293T cells stably over-expressing the RXFP1 receptor.[1] |
| Binding Affinity (Kd) | Data not publicly available | ~0.6 nM[2][3] | Saturation binding assays using Eu-H2 relaxin in HEK293T cells expressing RXFP1.[2][3] |
| Potency (EC50) - cAMP Production | 12 nM[4] | ~0.1 - 0.5 nM[5][6] | Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays in HEK293 cells stably expressing human RXFP1.[4][5] |
| Efficacy - cAMP Production | Full agonist (data relative to relaxin not specified) | Endogenous full agonist | HTRF cAMP assays in HEK293-RXFP1 cells. |
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to characterize and compare RXFP1 receptor agonists.
Receptor Binding Assay (Competition)
This assay measures the ability of a test compound to compete with a labeled ligand for binding to the RXFP1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells stably expressing the human RXFP1 receptor.
-
Labeled Ligand: Europium-labeled human relaxin-2 (Eu-H2 relaxin).
-
Protocol:
-
HEK-RXFP1 cells are seeded in 96-well plates and cultured to appropriate confluence.
-
On the day of the experiment, the culture medium is replaced with a binding buffer.
-
A fixed concentration of Eu-H2 relaxin is added to each well.
-
Increasing concentrations of the unlabeled competitor (this compound or unlabeled relaxin) are added to the wells.
-
The plates are incubated to allow the binding to reach equilibrium.
-
After incubation, the wells are washed to remove unbound ligand.
-
The amount of bound Eu-H2 relaxin is quantified by measuring the time-resolved fluorescence.
-
The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand (IC50), from which the inhibitory constant (Ki) can be calculated.[1]
-
cAMP Functional Assay (HTRF)
This assay quantifies the ability of an agonist to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in RXFP1 signaling.
-
Cell Line: HEK293 cells stably expressing human RXFP1.
-
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) using a competitive immunoassay format.
-
Protocol:
-
HEK293-RXFP1 cells are seeded into 384-well plates and incubated overnight.[7]
-
The cells are then stimulated with various concentrations of the agonist (this compound or relaxin) for a defined period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[7]
-
Following stimulation, the cells are lysed, and the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) are added.
-
The amount of cAMP produced in the cell lysate competes with the labeled cAMP analog for binding to the antibody.
-
The HTRF signal is measured, which is inversely proportional to the concentration of cAMP in the sample.
-
A standard curve is used to determine the concentration of cAMP, and dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy) of the agonist.[5]
-
Signaling Pathways
RXFP1 activation by both relaxin and synthetic agonists initiates a cascade of intracellular signaling events. While both classes of agonists can activate the Gs-cAMP pathway, there is evidence for biased agonism, where different agonists may preferentially activate certain pathways over others.
Relaxin-Mediated RXFP1 Signaling
Relaxin binding to RXFP1 is known to activate multiple signaling pathways, leading to a diverse range of cellular responses.
Caption: Relaxin-activated RXFP1 signaling cascades.
Experimental Workflow for Agonist Characterization
The following diagram illustrates a typical workflow for the initial characterization of a novel RXFP1 agonist.
Caption: Workflow for RXFP1 agonist characterization.
References
- 1. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule and Peptide Agonists of the Relaxin Family Peptide Receptor 1 (RXFP1)
For Researchers, Scientists, and Drug Development Professionals
The Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of conditions, including heart failure, fibrosis, and cardiovascular diseases.[1][2][3] Activation of RXFP1 by its endogenous ligand, the peptide hormone relaxin-2, triggers a cascade of intracellular signaling events that lead to beneficial physiological effects such as vasodilation, anti-inflammatory responses, and extracellular matrix remodeling.[2][4] This has spurred the development of both peptide-based and small molecule agonists to harness the therapeutic potential of this receptor. This guide provides an objective comparison of the efficacy of these two classes of RXFP1 agonists, supported by experimental data and detailed methodologies.
Peptide Agonists: The Natural Ligand and its Analogs
The primary peptide agonist for RXFP1 is the endogenous hormone relaxin-2.[1] Recombinant forms of human relaxin-2, such as serelaxin (B13411825), have been investigated in clinical trials.[5] While demonstrating favorable physiological effects, the therapeutic utility of peptide agonists like serelaxin is often hampered by their short plasma half-life, necessitating continuous infusion.[5][6] To address this limitation, engineered long-acting peptide agonists have been developed.
Small Molecule Agonists: A New Frontier
The quest for orally bioavailable and stable RXFP1 agonists has led to the discovery and optimization of several small molecule series.[3][4][7] These compounds offer advantages in terms of ease of synthesis, stability, and the potential for oral administration.[8][9] Notably, some small molecule agonists have been shown to be biased, preferentially activating a subset of the downstream signaling pathways, which could be leveraged for targeted therapeutic effects.[6][10]
Quantitative Comparison of Agonist Efficacy
The following table summarizes the in vitro efficacy of representative peptide and small molecule RXFP1 agonists, primarily focusing on their ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in RXFP1 signaling.[5][11][12]
| Agonist Class | Agonist | Cell Line | Assay Readout | EC50 | Emax (% of Relaxin or Forskolin) | Reference |
| Peptide | Relaxin-2 | HEK293-RXFP1 | cAMP Accumulation | ~100 pM | Not specified | [13][14] |
| Relaxin-2 | OVCAR5 | cAMP Accumulation | Not specified | Not specified | [15] | |
| SA10SC-RLX | OVCAR5 | cAMP Accumulation | Similar to Relaxin | Similar to Relaxin | [15] | |
| SE301 | HEK293-RXFP1 | Gs Signaling | 5.8 nM | Not specified | [16] | |
| Small Molecule | ML290 | HEK293-RXFP1 | cAMP Accumulation | ~100 nM | Similar to Relaxin | [4][13] |
| AZ7976 | Not specified | RXFP1 Agonism | Sub-nanomolar | Not specified | [17] | |
| RXFP1 receptor agonist-1 | HEK293-hRXFP1 | cAMP Production | 300 nM | Not specified | [18] |
Signaling Pathways of RXFP1
Activation of RXFP1 by both peptide and small molecule agonists can initiate multiple downstream signaling cascades. The specific pathways engaged can be cell-type dependent and may differ between agonists, a phenomenon known as biased agonism.[10] The primary signaling pathways include the activation of adenylyl cyclase via Gαs leading to cAMP production, as well as coupling to Gαi/o and Gβγ subunits, which can activate phosphoinositide 3-kinase (PI3K) and other effectors.[11][19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RXFP1 Receptor Agonists: RXFP1 Receptor Agonist-6 vs. ML290
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule agonists of the Relaxin Family Peptide Receptor 1 (RXFP1): the recently disclosed "RXFP1 receptor agonist-6" and the well-characterized tool compound, ML290. This document aims to objectively present the available data to aid researchers in selecting the appropriate compound for their studies.
Introduction to RXFP1 and its Agonists
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including vasodilation, anti-fibrosis, and anti-inflammatory responses. Its endogenous ligand is the peptide hormone relaxin. The therapeutic potential of activating RXFP1 has driven the development of small molecule agonists to overcome the limitations of peptide-based therapies, such as poor stability and the need for parenteral administration.
ML290 was one of the first potent and selective small-molecule agonists of human RXFP1 to be identified and has been extensively used as a research tool. "this compound" is a novel compound described in a recent patent application, representing a newer generation of RXFP1 agonists.
Chemical and Pharmacological Properties
A direct comparison of the two compounds reveals differences in their chemical structure and potency in activating RXFP1, as detailed in the tables below. It is important to note that the publicly available data for "this compound" is currently limited primarily to information disclosed in its patent.
Table 1: Chemical Properties
| Feature | This compound | ML290 |
| IUPAC Name | (2S)-2-{[5-(2-{[((1R,2R,5R)-2-{[4-fluoro-3-(trifluoromethyl)phenyl]formamido}bicyclo[3.2.0]hept-3-yl)formamido]methyl}phenoxy)acetyl]amino}propanoic acid | N-((1s,5s)-5-(((5-(3-methoxyphenyl)furan-2-yl)methyl)carbamoyl)bicyclo[3.1.0]hexan-2-yl)biphenyl-4-carboxamide |
| Molecular Formula | C38H32F5N3O7 | C34H33N3O4 |
| Molecular Weight | 737.67 g/mol | 563.65 g/mol |
| Source | Patent: WO2023114824A1[1] | Discovery and optimization studies[2] |
Table 2: Pharmacological Data
| Parameter | This compound | ML290 |
| Mechanism of Action | RXFP1 Agonist | Biased Allosteric Agonist of RXFP1 |
| Reported Potency (cAMP) | EC50: 12 nM (in HEK293 cells expressing human RXFP1)[1] | EC50: 94 nM (in HEK293-RXFP1 cells) |
| Biased Agonism Data | Not publicly available | Demonstrates biased agonism, preferentially activating certain signaling pathways over others. |
| In Vivo Efficacy Data | Not publicly available | Demonstrated anti-fibrotic effects in models of liver and pulmonary fibrosis. |
| Species Selectivity | Not publicly available | Active on human RXFP1; inactive on rodent RXFP1. |
Signaling Pathways and Experimental Workflows
The activation of RXFP1 by an agonist initiates a cascade of intracellular signaling events. The diagram below illustrates the key pathways involved.
Caption: RXFP1 signaling pathways.
The primary method for evaluating the potency of RXFP1 agonists is through measuring the production of cyclic AMP (cAMP). The workflow for a typical in vitro cAMP assay is depicted below.
Caption: Experimental workflow for a cAMP assay.
Detailed Experimental Protocols
cAMP Production Assay (HTRF)
This protocol is a representative method for quantifying cAMP levels in response to agonist stimulation.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human RXFP1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cells are harvested and seeded into 384-well white opaque microplates at a density of 5,000-10,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
-
"this compound" and ML290 are serially diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of concentrations.
-
The cell culture medium is removed, and cells are washed with assay buffer.
-
The diluted compounds are added to the respective wells, and the plate is incubated at 37°C for 30 minutes.
3. cAMP Detection:
-
Following incubation, the cells are lysed according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 assay kit).
-
The HTRF detection reagents, consisting of an anti-cAMP antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and a cAMP analog tracer labeled with an acceptor fluorophore (e.g., d2), are added to each well.
-
The plate is incubated at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
4. Data Acquisition and Analysis:
-
The plate is read on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements, with excitation at 320 nm and emission at both 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated and used to determine the concentration of cAMP in each well by interpolating from a standard curve.
-
Dose-response curves are generated using non-linear regression analysis to determine the EC50 value for each compound.
Discussion and Future Directions
The available data indicates that "this compound" is a potent activator of the cAMP pathway downstream of RXFP1, with a reported EC50 value of 12 nM. This suggests a higher potency in this specific assay compared to ML290 (EC50 of 94 nM). However, a comprehensive understanding of the pharmacological profile of "this compound" is currently lacking in the public domain.
ML290 has been characterized as a biased allosteric agonist. This means it binds to a site on the receptor distinct from the endogenous ligand and can selectively activate certain downstream signaling pathways (e.g., Gαs-cAMP) while having a different effect on others (e.g., ERK1/2 phosphorylation). Whether "this compound" exhibits similar biased agonism remains to be determined through further experimental investigation.
For researchers considering these compounds, the choice will depend on the specific research question. ML290 is a well-validated tool for studying the consequences of biased RXFP1 agonism and has a substantial body of literature supporting its use. "this compound" represents a potentially more potent tool for activating the cAMP pathway, but its broader signaling profile and in vivo effects are yet to be characterized.
Future research should focus on a head-to-head comparison of these two compounds in a variety of cell-based assays to determine their respective signaling signatures, including assessments of β-arrestin recruitment, ERK1/2 phosphorylation, and other downstream effectors. Furthermore, in vivo studies with "this compound" will be crucial to understand its pharmacokinetic properties and therapeutic potential. As more data on "this compound" becomes publicly available, a more complete comparative guide can be assembled.
References
Comparative Analysis of RXFP1 Receptor Agonists: A Guide for Researchers
This guide provides a comparative analysis of the binding affinities and functional activities of various agonists for the Relaxin Family Peptide Receptor 1 (RXFP1). RXFP1, a G-protein coupled receptor, is a key target in the treatment of fibrotic diseases and heart failure. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological landscape of RXFP1 agonists.
Agonist Binding Affinities at the Human RXFP1 Receptor
The binding affinity of an agonist to its receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the binding affinities of several key RXFP1 agonists, including the endogenous ligand human relaxin-2 (H2 relaxin), synthetic peptide analogs, and small molecule agonists.
| Agonist | Receptor Type | Cell Line | Assay Type | Binding Affinity (pKi or KD) | Reference |
| Human Relaxin-2 (H2 relaxin) | Human RXFP1 | HEK-293T | Eu-H2 relaxin competition binding | pKi = 9.19 ± 0.13 | [1] |
| Human Relaxin-2 (H2 relaxin) | Human RXFP1 | HEK-293T | Saturation binding | KD = 0.6 nM | [2][3] |
| NanoLuc-conjugated Relaxin | Human RXFP1 | - | Bioluminescent ligand-receptor binding | KD = 1.11 ± 0.08 nM | [4] |
| H2 B-R13/17K | Human RXFP1 | HEK-293T | Eu-H2 relaxin competition binding | pKi = 6.44 ± 0.06 (~0.4 μM) | [1] |
| H2 B-R13/17HR | Human RXFP1 | HEK-293T | Eu-H2 relaxin competition binding | pKi = 7.20 ± 0.08 (~65 nM) | [1] |
| SE301 (single-chain relaxin-2 fusion) | Human RXFP1 | Expi293F | Flow cytometry binding | KD = 122 ± 36 nM | [5] |
| ML290 (small molecule) | Human RXFP1 | - | - | Allosteric agonist | [6] |
| B7-33 | Human RXFP1 | HEK-7BP | Competition binding | Markedly greater than in HEK-RXFP1 cells | [7] |
Note: Binding affinities can vary depending on the cell line, assay conditions, and radioligand or labeled ligand used. Direct comparison between studies should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to determine the binding affinity and functional activity of RXFP1 agonists.
Whole Cell Europium-H2 Relaxin Competition Binding Assay[1]
This assay is used to determine the binding affinity of unlabeled agonists by measuring their ability to compete with a europium-labeled H2 relaxin for binding to the RXFP1 receptor expressed on the surface of cells.
-
Cell Culture: Human embryonic kidney (HEK)-293T cells stably over-expressing the human RXFP1 receptor are cultured in appropriate media.
-
Assay Setup: Cells are plated in 96-well plates.
-
Competition Reaction: Cells are incubated with a constant concentration of europium-labeled H2 relaxin (Eu-H2 relaxin) and increasing concentrations of the unlabeled competitor agonist.
-
Washing: Unbound ligands are removed by washing the cells.
-
Signal Detection: The amount of Eu-H2 relaxin bound to the cells is quantified by measuring the time-resolved fluorescence of europium.
-
Data Analysis: The data is fitted to a one-site competition model to determine the pKi value of the competitor agonist.
cAMP Reporter Gene Assay[1]
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the RXFP1 signaling pathway.
-
Cell Line: HEK-RXFP1 cells stably expressing a pCRE β-galactosidase reporter plasmid are used. The CRE (cAMP response element) drives the expression of the reporter gene in response to increased intracellular cAMP levels.
-
Cell Plating: Cells are plated in 96-well plates.
-
Agonist Stimulation: Cells are incubated with increasing concentrations of the test agonist.
-
Reporter Gene Expression: The amount of cAMP-driven β-galactosidase expression is assessed using a colorimetric assay that measures absorbance at 570 nm.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the agonist.
Flow Cytometry Binding Assay[5]
This method quantifies the binding of a fluorescently labeled or antibody-detected agonist to cells expressing the receptor of interest.
-
Cell Transfection: Expi293F cells are transfected with a vector encoding human RXFP1.
-
Cell Harvesting and Washing: Transfected cells are harvested and washed with a binding buffer.
-
Binding Reaction: Cells are incubated with varying concentrations of the agonist of interest. For unlabeled agonists, a subsequent incubation with a fluorescently labeled antibody targeting the agonist is performed.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity is plotted against the agonist concentration, and the data is fitted to a binding model to calculate the dissociation constant (KD).
Signaling Pathways and Experimental Workflows
The activation of RXFP1 by an agonist initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow for assessing agonist binding.
Caption: RXFP1 Receptor Signaling Pathway.
Caption: Competition Binding Assay Workflow.
Comparison of Agonist Characteristics
Human Relaxin-2 (H2 relaxin): As the endogenous ligand, H2 relaxin exhibits high affinity and full agonistic activity at the RXFP1 receptor.[1][6] It is the benchmark against which other agonists are compared. Its complex two-chain structure, however, presents challenges for synthesis and stability.[7]
Synthetic Peptide Agonists:
-
Modified H2 Relaxin Analogs (e.g., H2 B-R13/17K, H2 B-R13/17HR): These peptides are designed to have altered binding and signaling properties. For instance, substitutions at key arginine residues in the B-chain can convert a full agonist into a partial agonist or an antagonist, often with reduced binding affinity compared to native H2 relaxin.[1]
-
Single-Chain Agonists (e.g., B7-33, SE301): These represent a significant advancement in developing more stable and easily synthesized RXFP1 agonists.[7] While some single-chain agonists may exhibit lower affinity in overexpressing cell systems, they can retain potent anti-fibrotic effects in native systems.[7] SE301, a fusion protein, demonstrates a longer half-life while maintaining potent signaling.[5]
Small Molecule Agonists (e.g., ML290): The discovery of small molecule agonists for RXFP1, such as ML290, opens up possibilities for orally bioavailable drugs.[6] ML290 acts as a biased allosteric agonist, meaning it binds to a site on the receptor different from the native ligand and can selectively activate certain signaling pathways.[6] Its actions are also species-specific, highlighting the complexities in developing small molecule mimetics of large peptide hormones.[6]
Conclusion
The study of RXFP1 receptor agonists is a dynamic field with significant therapeutic potential. While the native hormone relaxin-2 remains the most potent endogenous agonist, ongoing research has led to the development of synthetic peptides with improved stability and small molecules with the potential for oral administration. The choice of agonist for research or therapeutic development will depend on the specific application, balancing factors such as binding affinity, functional activity, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a valuable resource for the comparative evaluation of RXFP1 receptor agonists.
References
Confirming RXFP1 Agonism: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, confirming the agonism of novel compounds at the Relaxin Family Peptide Receptor 1 (RXFP1) is a critical step. This guide provides a comparative overview of key functional assays, detailing their methodologies and presenting quantitative data to aid in the selection of the most appropriate screening methods.
RXFP1, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including heart failure and fibrosis.[1][2] Its activation by its endogenous ligand, relaxin-2, triggers a complex network of intracellular signaling pathways, offering multiple avenues for assessing agonist activity.[3][4] The primary and most characterized pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] However, RXFP1 signaling is multifaceted, also involving Gαi/Go coupling, activation of MAP kinases like ERK1/2, and phosphoinositide 3-kinase (PI3K).[3][6][7] This guide will delve into the functional assays designed to probe these signaling events.
Key Functional Assays for RXFP1 Agonism
The confirmation of RXFP1 agonism can be achieved through a variety of functional assays, each with its own advantages and limitations. The choice of assay often depends on the specific research question, desired throughput, and the cellular context being investigated. The most widely employed assays focus on the measurement of second messengers, such as cAMP, or the phosphorylation of downstream kinases like ERK.
cAMP Accumulation Assays
The measurement of intracellular cAMP is the most common and robust method for identifying RXFP1 agonists.[1][4][5] Activation of RXFP1 by an agonist leads to Gs protein-mediated stimulation of adenylyl cyclase, resulting in an increase in cAMP levels.[4]
Common Methodologies:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This high-throughput assay is based on a competitive immunoassay format.[1][5] It utilizes a cAMP-specific antibody labeled with a donor fluorophore and a cAMP tracer labeled with an acceptor fluorophore. Agonist-induced increases in intracellular cAMP compete with the tracer for antibody binding, leading to a decrease in the HTRF signal.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET-based biosensors, such as CAMYEL (cAMP sensor using YFP-Epac-Rluc), allow for the real-time measurement of cAMP dynamics in living cells.[8][9] These sensors consist of a cAMP-binding domain fused to a luciferase and a fluorescent protein. Upon cAMP binding, a conformational change in the sensor alters the distance between the donor and acceptor molecules, resulting in a change in the BRET signal.
-
GloSensor™ cAMP Assay: This is a live-cell, bioluminescent assay that utilizes a genetically engineered form of luciferase fused to a cAMP-binding protein.[10] Binding of cAMP to the sensor causes a conformational change that leads to an increase in light output.
ERK1/2 Phosphorylation Assays
Activation of RXFP1 can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][6] This provides an alternative readout for receptor activation.
Common Methodologies:
-
In-Cell Western™/Immunocytochemistry: This plate-based immunoassay allows for the quantification of protein phosphorylation in whole cells.[11] Cells are fixed and permeabilized in a microplate, followed by incubation with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Fluorescently labeled secondary antibodies are then used for detection and quantification.
-
Western Blotting: This traditional method involves the separation of cellular proteins by gel electrophoresis, transfer to a membrane, and probing with antibodies specific for phosphorylated and total ERK1/2.[12]
-
AlphaScreen® SureFire®: This is a bead-based immunoassay that can be used to measure ERK1/2 phosphorylation in cell lysates in a high-throughput format.
Label-Free Assays
Label-free technologies, such as dynamic mass redistribution (DMR) assays, provide an integrated and pathway-unbiased readout of cellular responses following receptor activation.[13] These assays measure changes in local mass density at the bottom of a cell culture plate, reflecting global cellular events such as changes in cell adhesion, morphology, and cytoskeletal rearrangement that occur upon GPCR activation.
β-Arrestin Recruitment Assays
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and signaling.[14] Assays that measure the interaction between RXFP1 and β-arrestin can serve as another indicator of agonist activity.
Common Methodologies:
-
TANGO Assay: This is a reporter gene-based assay where the GPCR of interest is fused to a transcription factor, and β-arrestin is fused to a protease.[15] Agonist-induced recruitment of β-arrestin to the receptor leads to the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, such as luciferase.[15]
-
BRET/FRET Assays: Similar to cAMP assays, BRET and FRET can be used to monitor the proximity between a fluorescently or luminescently tagged RXFP1 and a similarly tagged β-arrestin.
Comparative Data of RXFP1 Agonists
The following tables summarize quantitative data for various RXFP1 agonists obtained from different functional assays.
| Agonist | Assay Type | Cell Line | EC50 | Reference |
| Porcine Relaxin | HTRF cAMP | HEK293-RXFP1 | 203 pM | [5] |
| Porcine Relaxin | HTRF cAMP | HEK293-RXFP1 (1536-well) | 494 pM | [5] |
| ML290 | HTRF cAMP | HEK293-RXFP1 | 0.5 µM | [1] |
| Human Relaxin-2 (H2 Relaxin) | GloSensor cAMP | HEK293T-RXFP1 | ~1 nM | [10] |
| SE301 (single-chain relaxin-2) | Gs signaling | HEK293T-human RXFP1 | 7.1 nM | [16] |
| SE301 (single-chain relaxin-2) | Gs signaling | mouse RXFP1 | 8.6 nM | [16] |
| Agonist | Assay Type | Cell Line | pEC50 | Reference |
| TamRLX (fluorescently labeled H2 relaxin) | cAMP | Nluc-RXFP1 | 9.77 ± 0.07 | [17] |
Experimental Protocols
HTRF cAMP Assay Protocol (384-well format)
-
Cell Seeding: Seed HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1) at a density of 8,000 cells/well in 30 µL of culture medium into a 384-well plate.[1]
-
Incubation: Allow cells to attach by incubating overnight at 37°C in a 5% CO2 incubator.[1]
-
Compound Addition: Add the test compounds at various concentrations.
-
PDE Inhibitor: The assay is typically performed in the presence of a phosphodiesterase (PDE) inhibitor, such as Ro 20-1724, to amplify the cAMP signal.[1][5]
-
Lysis and Detection: After a defined incubation period, lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Signal Reading: Read the plate on an HTRF-compatible reader after a final incubation period.
BRET-based cAMP Assay (CAMYEL) Protocol
-
Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the CAMYEL biosensor and a plasmid for RXFP1 expression.[9]
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate.[9]
-
Substrate Addition: Prior to the assay, add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Baseline Reading: Measure the baseline BRET signal.
-
Agonist Addition: Add the agonist of interest.
-
Kinetic Reading: Measure the change in BRET signal in real-time to monitor cAMP dynamics.[8]
In-Cell Western™ for ERK Phosphorylation Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with agonists for a specified time (e.g., peak ERK phosphorylation is often observed between 3-5 minutes).[11]
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and then permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).
-
Imaging: Scan the plate using an imaging system (e.g., LI-COR® Odyssey®) to detect and quantify the fluorescence signals.
Signaling Pathways and Experimental Workflows
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 8. Real-time examination of cAMP activity at relaxin family peptide receptors using a BRET-based biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Label-Free Receptor Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ics.org [ics.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Multi-Component Mechanism of H2 Relaxin Binding to RXFP1 through NanoBRET Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating RXFP1 Agonist Hits: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, the identification of novel agonists for the Relaxin Family Peptide Receptor 1 (RXFP1) presents a promising therapeutic avenue for a range of conditions, including heart failure and fibrosis. However, robust validation of initial screening hits is paramount. This guide provides a comparative overview of essential orthogonal assays to confirm and characterize the activity of potential RXFP1 agonists, complete with experimental data and detailed protocols.
The activation of RXFP1, a G protein-coupled receptor (GPCR), triggers a complex network of intracellular signaling cascades. Therefore, a multi-assay approach is crucial to comprehensively evaluate the pharmacological profile of a candidate agonist and mitigate the risk of false positives. This guide focuses on the most widely employed and informative orthogonal assays for this purpose.
Core Orthogonal Assays for RXFP1 Agonist Validation
A primary screening hit should be subjected to a battery of secondary assays that measure distinct signaling events downstream of receptor activation. The most critical of these are cAMP accumulation assays, given that the canonical RXFP1 signaling pathway involves coupling to Gs proteins and subsequent activation of adenylyl cyclase.[1][2][3] Further characterization can be achieved by investigating other signaling branches, such as the MAPK/ERK pathway.
| Assay Type | Principle | Key Parameters Measured | Cell Lines |
| cAMP Assays | Measures the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in RXFP1 signaling.[1][4] | EC50, Emax | HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1), THP-1 cells (endogenous RXFP1 expression).[1][3][5] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Competitive immunoassay measuring the FRET signal between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. | ||
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive immunoassay using an antibody specific for cAMP and a colorimetric or chemiluminescent readout.[1] | ||
| Reporter Gene Assays | Utilizes a reporter gene (e.g., β-galactosidase, luciferase) under the control of a cAMP response element (CRE).[5] | ||
| ERK1/2 Phosphorylation Assay | Measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which can be activated downstream of RXFP1.[6][7] | EC50, Emax | Cell lines expressing RXFP1. |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin proteins to the activated receptor, a key event in GPCR desensitization and signaling. | EC50, Emax | Cell lines co-expressing RXFP1 and a β-arrestin fusion protein. |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a widely used method for high-throughput screening and validation of RXFP1 agonists due to its sensitivity and homogeneous format.[1][8]
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)
-
Assay medium: MEM or equivalent
-
Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or IBMX) to prevent cAMP degradation[1][5]
-
Test compounds (potential RXFP1 agonists)
-
Reference agonist (e.g., human H2 relaxin)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
Low-volume 384-well or 1536-well plates
Protocol:
-
Cell Seeding: Seed HEK293-RXFP1 cells into assay plates at a density of 2,000-8,000 cells per well and incubate overnight.[3]
-
Compound Addition: Prepare serial dilutions of test compounds and the reference agonist.
-
Cell Stimulation: Add the PDE inhibitor to the cells, followed by the addition of the test compounds or reference agonist. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot dose-response curves to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay
Activation of RXFP1 can lead to the phosphorylation of ERK1/2, often through G protein-dependent mechanisms.[7]
Materials:
-
HEK293-RXFP1 cells or other suitable cell line
-
Serum-free medium
-
Test compounds and reference agonist
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
Protocol (Western Blot):
-
Cell Culture and Starvation: Culture cells to confluency and then serum-starve overnight.
-
Compound Treatment: Treat cells with various concentrations of test compounds or reference agonist for a defined period (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK1/2 and total ERK1/2.
-
Detection: Incubate with the appropriate secondary antibody and visualize the bands using a suitable detection system.
-
Analysis: Quantify band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Signaling Pathways and Experimental Workflow
To visualize the complex signaling network of RXFP1 and the workflow for agonist validation, the following diagrams are provided.
Caption: Simplified RXFP1 signaling pathways.
Caption: Orthogonal assay workflow for RXFP1 agonist validation.
By employing a combination of these orthogonal assays, researchers can confidently validate and characterize the activity of novel RXFP1 agonists, paving the way for the development of new therapeutics. The provided protocols and diagrams serve as a foundational guide for establishing a robust validation cascade in your laboratory.
References
- 1. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to RXFP1 Receptor Agonists and Their Impact on pERK Signaling
For Researchers, Scientists, and Drug Development Professionals
The Relaxin Family Peptide Receptor 1 (RXFP1) is a promising therapeutic target for a range of conditions, including heart failure, fibrosis, and pre-eclampsia. Activation of RXFP1 initiates a cascade of intracellular signaling events, with the phosphorylation of Extracellular signal-Regulated Kinase (ERK) being a key pathway associated with cellular proliferation, differentiation, and survival. This guide provides a comparative analysis of various RXFP1 receptor agonists, focusing on their distinct effects on pERK signaling, supported by experimental data and detailed protocols.
Comparison of RXFP1 Agonist Effects on pERK Signaling
The activation of the pERK pathway by RXFP1 agonists can vary significantly depending on the agonist's nature (endogenous vs. synthetic), its binding mode (orthosteric vs. allosteric), and the cellular context. Below is a summary of the effects of the native ligand, human gene-2 relaxin (H2 relaxin), and two synthetic agonists, ML290 and B7-33.
| Agonist | Agonist Type | Effect on pERK Signaling | Potency (pEC50) | Efficacy (% of H2 Relaxin) | Cell Type Specificity |
| RXFP1 receptor agonist-6 | (Hypothetical) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| H2 Relaxin | Endogenous Peptide | Full Agonist | ~8.0 - 8.5 | 100% | Broad |
| ML290 | Small Molecule Allosteric | Biased Agonist (no direct activation, enhances H2 relaxin response) | N/A (for direct pERK) | N/A (for direct pERK) | Does not directly activate pERK in HEK-RXFP1, human primary vascular endothelial and smooth muscle cells, or human cardiac fibroblasts.[1][2] |
| B7-33 | Synthetic Peptide | Biased/Full Agonist | ~8.5 (in rat renal myofibroblasts) | ~100% (in rat renal myofibroblasts) | Potent activation in cells endogenously expressing RXFP1; weaker activation in cells overexpressing the receptor.[3] |
Signaling Pathways and Experimental Workflow
The activation of RXFP1 by an agonist leads to the phosphorylation of ERK through a G-protein-dependent mechanism. The general signaling pathway and a typical experimental workflow for assessing pERK activation are illustrated below.
Figure 1: Simplified RXFP1-pERK signaling pathway.
Figure 2: Experimental workflow for pERK analysis.
Detailed Agonist Profiles
H2 Relaxin: The Endogenous Standard
Human gene-2 (H2) relaxin is the natural ligand for RXFP1 and serves as the benchmark for evaluating synthetic agonists. It robustly activates multiple signaling pathways, including the phosphorylation of ERK1/2.[4] Studies have shown that relaxin signals through a RXFP1-pERK-nNOS-NO-cGMP-dependent pathway to exert its anti-fibrotic effects. In various cell types, H2 relaxin induces a potent and dose-dependent increase in pERK levels.
ML290: A Biased Allosteric Modulator
ML290 is a small-molecule agonist that binds to an allosteric site on the RXFP1 receptor.[2] This distinct binding mode results in biased signaling. In HEK-RXFP1 cells and several types of human primary cells, ML290 does not independently stimulate ERK1/2 phosphorylation.[1][2] However, it can act as a positive allosteric modulator, enhancing the pERK1/2 response when co-administered with H2 relaxin.[1][2] This property makes ML290 a valuable tool for dissecting the specific functional outcomes of pERK signaling downstream of RXFP1 activation.
B7-33: A pERK-Preferential Agonist
B7-33 is a single-chain peptide analog of the relaxin B-chain. It is described as a functionally selective or biased agonist that preferentially activates the pERK pathway over the cAMP pathway in cells with endogenous RXFP1 expression.[5][6][7][8] In rat renal myofibroblasts, which endogenously express RXFP1, B7-33 stimulates pERK1/2 with similar potency and efficacy to H2 relaxin.[3] Conversely, in HEK-293T cells that overexpress RXFP1, B7-33 is a weaker activator of pERK1/2 compared to H2 relaxin.[3] This suggests that the cellular environment and receptor expression levels can influence the signaling bias of B7-33.
Experimental Protocols
Measurement of ERK1/2 Phosphorylation by Western Blotting
This protocol is a standard method for quantifying the levels of phosphorylated ERK1/2 in response to agonist stimulation.[9][10]
1. Cell Culture and Treatment:
-
Culture cells expressing RXFP1 (e.g., HEK-293T-RXFP1, primary human myofibroblasts) in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to agonist treatment to reduce basal pERK levels.
-
Treat the cells with varying concentrations of the RXFP1 agonist for a predetermined time (e.g., 5-15 minutes). Include a vehicle control.
2. Protein Extraction:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
4. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Normalization:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.[9]
-
Alternatively, run a duplicate gel and blot for total ERK1/2 in parallel.
-
Quantify the band intensities using densitometry software. The pERK1/2 signal should be normalized to the total ERK1/2 signal for each sample.
Conclusion
The choice of an RXFP1 agonist can have a profound impact on the resulting intracellular signaling profile, particularly concerning the activation of the pERK pathway. While the endogenous ligand H2 relaxin acts as a full agonist for multiple pathways, synthetic agonists like ML290 and B7-33 exhibit significant bias. ML290 acts as a modulator rather than a direct activator of pERK, whereas B7-33 shows a preference for this pathway, especially in cells with endogenous receptor expression. Understanding these distinct signaling signatures is crucial for the rational design and development of novel RXFP1-targeted therapeutics with desired efficacy and minimized off-target effects. The provided experimental protocol offers a robust framework for researchers to quantitatively assess and compare the effects of new and existing RXFP1 agonists on pERK signaling.
References
- 1. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relaxin Stimulates Multiple Signaling Pathways: Activation of cAMP, PI3K, and PKCζ in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptidescalculator.com [peptidescalculator.com]
- 7. Exploring the Potential of B7-33 Peptide in Fibrosis and Vascular Research - The Emory Wheel [emorywheel.com]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of RXFP1 Receptor Agonist-6
The proper disposal of RXFP1 receptor agonist-6, a peptide-based research compound, is crucial for maintaining laboratory safety and environmental protection. Adherence to established protocols for chemical waste management minimizes risks to personnel and ensures regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to prevent accidental exposure.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves should always be worn to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are necessary to protect against splashes or aerosols.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Waste Segregation and Container Management
Proper segregation and labeling of waste are fundamental to a safe disposal process. All waste generated from the handling of this compound must be treated as chemical waste.
-
Waste Containers: Use designated, leak-proof containers that are compatible with chemical waste. These containers must be clearly labeled as "Hazardous Waste."[1][2]
-
Labeling: The hazardous waste label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the principal investigator's name and contact information.[1]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store waste containers in a designated and well-ventilated satellite accumulation area (SAA).[3][4][5]
Step-by-Step Disposal Protocol
Follow these procedures for the disposal of this compound in its various forms:
1. Unused or Expired Compound (Lyophilized Powder):
-
The original vial containing the lyophilized peptide should be securely sealed.
-
Place the sealed vial into a designated hazardous waste container for solid chemical waste.
-
Ensure the container is properly labeled with all required information.
2. Solutions Containing this compound:
-
Aqueous solutions containing this compound should not be poured down the sink.[6]
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[2]
-
If the solvent used is a non-halogenated or halogenated organic solvent, it must be collected in a separate, appropriately labeled solvent waste container.
3. Contaminated Labware and Materials:
-
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as chemical waste.[2][6] This includes:
-
Gloves
-
Pipette tips
-
Vials and tubes
-
Bench paper and wipes
-
-
Collect all solid contaminated waste in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[2] Do not use standard biohazard bags for chemical waste.[4]
Waste Disposal Summary
The following table summarizes the proper disposal streams for different types of waste generated during research involving this compound.
| Waste Type | Disposal Container | Key Instructions |
| Unused/Expired this compound (Solid) | Labeled "Hazardous Waste" container for solid chemicals. | Ensure original vial is tightly sealed. |
| This compound Solutions (Aqueous) | Labeled "Hazardous Waste" container for aqueous chemical waste. | Do not dispose of down the drain.[6] |
| This compound Solutions (Organic Solvent) | Labeled "Hazardous Waste" container for the specific solvent type (e.g., halogenated). | Segregate from aqueous and other incompatible waste. |
| Contaminated Solid Waste (Gloves, Tips, Vials) | Labeled "Hazardous Waste" container for solid lab waste. | Collect in a puncture-resistant container or designated chemical waste bag.[2] |
Institutional Protocol and Waste Pickup
It is critical to follow your institution's specific guidelines for chemical waste disposal, which are typically managed by the Environmental Health and Safety (EHS) department.[2]
-
Consult EHS Guidelines: Always refer to your institution's EHS protocols for chemical waste management.
-
Schedule Waste Pickup: Once a waste container is full or has reached its designated accumulation time limit, contact your EHS department to arrange for a hazardous waste pickup.[2][5] EHS personnel are trained to handle and transport hazardous materials for final disposal at a licensed facility.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. puretidestherapy.com [puretidestherapy.com]
Personal protective equipment for handling RXFP1 receptor agonist-6
This guide provides crucial safety and logistical information for the handling and disposal of RXFP1 receptor agonist-6. As a potent peptide agonist, it is imperative to handle this compound with the utmost care to ensure the safety of laboratory personnel and the integrity of the research. The following procedures are based on best practices for handling potent synthetic peptides in a research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended). | Prevents skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of solutions or airborne powder.[1] |
| Body Protection | A dedicated laboratory coat or gown. | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator, especially when handling the lyophilized powder. All handling of the powder should be done in a certified chemical fume hood. | Prevents inhalation of the potent peptide, which can be easily aerosolized.[1] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and contamination risks.
Receiving and Storage:
-
Upon receipt, inspect the package for any damage.
-
Store the lyophilized peptide at -20°C or colder, protected from light, in a clearly labeled, sealed container.[2][3]
-
Peptides containing residues like Cys, Met, or Trp are susceptible to oxidation and should be stored in an oxygen-free environment if possible.[2]
Reconstitution and Aliquoting:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3]
-
Reconstitute the peptide in a certified chemical fume hood to minimize inhalation risk.[1]
-
Use a sterile, appropriate solvent as recommended by the manufacturer. If solubility information is not available, test a small amount first.
-
Prepare aliquots of the reconstituted solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4] Store aliquots at -20°C or colder.[3]
Experimental Use:
-
Conduct all work in a designated area to prevent cross-contamination.[1]
-
Use dedicated and calibrated equipment (pipettes, tubes, etc.).
-
Change gloves frequently, especially after handling the compound.
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure. All peptide waste should be treated as laboratory chemical waste.[4]
| Waste Type | Disposal Procedure |
| Unused Lyophilized Powder | Treat as highly potent waste. Dispose of in a sealed, clearly labeled hazardous waste container according to your institution's guidelines. |
| Unused Peptide Solutions | Collect in a designated, sealed, and clearly labeled hazardous chemical waste container.[4] Never pour peptide solutions down the drain.[4] |
| Contaminated Solid Waste | This includes empty vials, pipette tips, gloves, bench paper, and other disposable materials that have come into contact with the peptide. Place in a designated, sealed hazardous waste container or biohazard bag, as per institutional policy.[4] |
| Contaminated Labware | Decontaminate non-disposable labware. A recommended procedure is to first soak in an enzymatic detergent solution, followed by a rinse with 6% sodium hypochlorite (B82951) (bleach), and then a final thorough rinse with purified water.[5] The initial rinsate should be collected as hazardous liquid waste. |
Decontamination Procedure: For spills or routine cleaning of work surfaces, a two-step decontamination process is recommended:
-
Enzymatic Cleaner: Use a commercially available enzymatic detergent designed for peptide decontamination to break down the peptide.[5]
-
Chemical Inactivation: Follow with a 6% sodium hypochlorite (bleach) solution to ensure complete inactivation.[6] Allow for adequate contact time as recommended by your institution's safety office.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal and decontamination protocols.
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: Disposal decision tree for contaminated materials.
References
- 1. peptide24.store [peptide24.store]
- 2. novoprolabs.com [novoprolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 6. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
